molecular formula C9H10N2O B1586963 2-Methyl-5-methoxybenzimidazole CAS No. 4887-81-4

2-Methyl-5-methoxybenzimidazole

Cat. No.: B1586963
CAS No.: 4887-81-4
M. Wt: 162.19 g/mol
InChI Key: KNQUHMCADKEUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-methoxybenzimidazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-10-8-4-3-7(12-2)5-9(8)11-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUHMCADKEUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393174
Record name 2-Methyl-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-81-4
Record name 6-Methoxy-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-5-methoxybenzimidazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-methoxybenzimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the predominant synthesis pathway for this compound, a critical intermediate in the pharmaceutical industry. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss key considerations for process optimization, grounded in established chemical principles.

Introduction: The Significance of this compound

The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[1][2][3] Specifically, this compound serves as a key building block in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduces gastric acid secretion. Its most notable application is as a precursor to Esomeprazole and Omeprazole, medications widely prescribed for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[4][5][6] The efficiency and purity of the this compound synthesis are therefore of paramount importance to the pharmaceutical manufacturing process.

This document focuses on the most robust and widely adopted method for its synthesis: the Phillips condensation reaction. We will begin by outlining the necessary preparation of the key starting material, followed by a detailed examination of the main cyclization reaction.

Synthesis of the Core Precursor: 4-Methoxy-o-phenylenediamine

The primary precursor for our target molecule is 4-methoxy-o-phenylenediamine. This compound is not always readily available in bulk and is often synthesized in-house. The most common and industrially viable method for its preparation is the chemical reduction of 4-methoxy-2-nitroaniline.

Mechanistic Rationale

The conversion relies on the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved through various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[7] Alternatively, metal-acid systems like iron powder in acetic acid are also effective and often more cost-efficient for large-scale production.[7] The choice of method often depends on available equipment, scale, and cost considerations. For the purposes of this guide, we will detail the catalytic hydrogenation route due to its high efficiency and cleaner reaction profile.

Experimental Workflow: Precursor Synthesis

The workflow involves the hydrogenation of the nitro-substituted aniline to yield the desired diamine, which is often used directly in the next step after purification.

G cluster_0 Precursor Synthesis Workflow A 4-Methoxy-2-nitroaniline in Ethanol B Hydrogenation Vessel with 10% Pd/C Catalyst A->B Add C Pressurize with H₂ Gas (e.g., 50 psi) B->C Seal & D Reaction at Room Temperature (24-72 hours) C->D Stir E Filter through Celite to Remove Catalyst D->E Depressurize & F Concentrate Filtrate (Rotary Evaporation) E->F Collect G Purified 4-Methoxy-o-phenylenediamine (Dark Oil/Solid) F->G Isolate G cluster_0 Phillips Condensation Mechanism Reactants 4-Methoxy-o-phenylenediamine Acetic Acid Intermediate1 N-acylated Intermediate (Amide) Reactants:f0->Intermediate1 Acylation (+H⁺, -H₂O) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product Dehydration (-H₂O)

References

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-methoxybenzimidazole (CAS 4887-81-4)

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a bicyclic entity formed from the fusion of benzene and imidazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity. This unique characteristic has cemented the benzimidazole framework as a cornerstone in the development of therapeutics for a multitude of diseases. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-ulcer (e.g., Omeprazole), anthelmintic, antiviral, and, most notably, anticancer properties.[1] This guide focuses on a specific derivative, this compound, providing a technical overview of its synthesis, characterization, biological context, and potential as a foundational molecule for further research and development.

Physicochemical and Structural Characteristics

This compound is a substituted benzimidazole featuring a methyl group at the 2-position and a methoxy group at the 5-position. These substitutions are critical as they influence the molecule's steric, electronic, and lipophilic properties, which in turn dictate its pharmacokinetic profile and target interactions.

PropertyValueSource
CAS Number 4887-81-4[2]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
Canonical SMILES CC1=NC2=CC(OC)=CC=C2N1N/A
Purity (Typical) ≥95%[3]

Synthesis and Characterization

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg condensation, a reliable method involving the cyclization of an o-phenylenediamine with a carboxylic acid.[4][5] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with acetic acid.

Synthesis Workflow

The synthesis is a one-pot reaction where the diamine and carboxylic acid are heated, typically in the presence of an acid catalyst, to drive the condensation and subsequent intramolecular cyclization to form the imidazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Methoxy-1,2-phenylenediamine Process Phillips-Ladenburg Condensation & Cyclization Reactant1->Process Reactant2 Glacial Acetic Acid Reactant2->Process Condition1 Reflux (e.g., 100-110°C) Condition1->Process Condition2 Acid Catalyst (e.g., 4M HCl) or Heat alone Condition2->Process Intermediate Schiff Base Intermediate (transient) Process->Intermediate Product This compound Intermediate->Product Purification Purification (Alkaline Precipitation & Recrystallization) Product->Purification

Caption: Synthesis of this compound.

Detailed Synthesis Protocol (Adapted from Analogue Synthesis)

Disclaimer: This protocol is adapted from the established synthesis of the parent compound, 2-methyl-1H-benzimidazole, and represents a standard procedure for this class of reaction. Researchers should perform small-scale trials to optimize conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (1.5 to 2.0 eq). If using a mineral acid catalyst, 4M hydrochloric acid can be used as the reaction medium.

  • Heating: Heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the acidic mixture into a beaker of crushed ice.

  • Precipitation: Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the mixture is just alkaline (test with litmus or pH paper). This step precipitates the crude product.

  • Isolation: Collect the crude this compound by vacuum filtration.

  • Purification: Wash the collected solid with ice-cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following are standard techniques and expected results.

TechniqueExpected Data / Protocol
¹H NMR Predicted values (DMSO-d₆, 400 MHz): δ ~12.0 (s, 1H, N-H), δ ~7.4-6.8 (m, 3H, Ar-H), δ ~3.8 (s, 3H, O-CH₃), δ ~2.5 (s, 3H, C-CH₃). Note: The N-H proton is broad and may exchange with D₂O.
¹³C NMR Predicted values (DMSO-d₆, 101 MHz): δ ~155 (C=O region), δ ~152 (C-OCH₃), δ ~140-110 (Ar-C), δ ~55 (O-CH₃), δ ~14 (C-CH₃).
FT-IR Characteristic Peaks (KBr, cm⁻¹): ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1250 (C-O stretch).
Mass Spec ESI-MS: Calculated for C₉H₁₀N₂O, [M+H]⁺ = 163.08.
HPLC Purity Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid). Detection: UV at 275 nm.

Biological Activity and Putative Mechanism of Action

The benzimidazole scaffold is a well-established pharmacophore in oncology. Numerous derivatives function as potent inhibitors of tubulin polymerization, a mechanism shared with successful chemotherapeutics like Vinca alkaloids.[2] By binding to the colchicine site on β-tubulin, these agents disrupt the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle.

Proposed Mechanism: Tubulin Polymerization Inhibition

The disruption of microtubule formation triggers the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. If the cell cannot resolve this arrest, it undergoes mitotic catastrophe, ultimately leading to apoptotic cell death.

Mechanism_of_Action Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle M_Phase M-Phase Arrest (Mitosis) Spindle->M_Phase Disrupts Apoptosis Mitotic Catastrophe & Apoptosis M_Phase->Apoptosis Induces

Caption: Putative mechanism of anticancer action.

In Vitro Cytotoxicity of Related Benzimidazoles
CompoundCell LineActivity (IC₅₀)Reference
Derivative of 5-Methoxy-2-mercaptobenzimidazole (14c) MDA-MB-231 (Breast Cancer)24.78 µM
A Benzimidazole Derivative (se-182) A549 (Lung Cancer)15.80 µM
A Benzimidazole Derivative (se-182) HepG2 (Liver Cancer)15.58 µM
2-methyl-1H-benzimidazole (Parent Compound) Brine Shrimp Lethality (LC₅₀)0.42 µg/ml

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This assay provides direct evidence of a compound's ability to interfere with microtubule formation.

  • Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, Glycerol.

  • Preparation: Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should be <1%.

  • Assay Plate: In a 96-well plate, add buffer, GTP (to 1 mM), and the test compound at various concentrations. Include wells for a positive control (e.g., Nocodazole) and a negative control (DMSO vehicle).

  • Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding cold, purified tubulin protein to each well.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will suppress this increase compared to the DMSO control. Plot absorbance vs. time to visualize the inhibition of polymerization.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Applications and Future Directions in Drug Development

This compound serves as a valuable chemical scaffold for the development of novel therapeutics. Its demonstrated potential, inferred from the activity of its analogues, positions it as a strong candidate for lead optimization programs, particularly in oncology.

  • Structure-Activity Relationship (SAR) Studies: The 2-methyl and 5-methoxy groups are critical handles for chemical modification. Future work should focus on synthesizing a library of analogues to explore how modifications at these positions, as well as at the N1 position of the imidazole ring, affect target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Target Deconvolution: While tubulin is a highly probable target, the broad activity of benzimidazoles suggests other potential mechanisms. Kinase inhibition, for example, is another common mechanism for this class of compounds. Comprehensive target identification studies would be invaluable.

  • Therapeutic Potential: Beyond cancer, the benzimidazole core has shown promise in treating parasitic infections, fungal diseases, and viral infections. The evaluation of this compound against a broader panel of biological targets is warranted.

By leveraging the established synthetic routes and assay protocols outlined in this guide, researchers can efficiently explore the full therapeutic potential of this promising molecular scaffold.

References

Spectroscopic Data for 2-Methyl-5-methoxybenzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for 2-Methyl-5-methoxybenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from foundational spectroscopic principles and experimental data from closely related analogues. This approach is designed to empower researchers, scientists, and drug development professionals to predict, interpret, and validate the spectroscopic characteristics of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, with a methyl group at the 2-position and a methoxy group at the 5-position. This substitution pattern gives rise to a unique set of spectroscopic signatures. The structural elucidation of this molecule relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The exact chemical shifts can be influenced by the solvent used.

Expected ¹H NMR Data (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH12.0 - 12.5br s-
Aromatic-H7.3 - 7.5d~8.5
Aromatic-H6.9 - 7.1d~2.0
Aromatic-H6.7 - 6.9dd~8.5, ~2.0
-OCH₃~3.8s-
-CH₃~2.5s-

Interpretation and Rationale:

  • NH Proton: The imidazole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (downfield) due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons: The benzene ring has three protons. The methoxy group is an electron-donating group, which will shield the ortho and para protons. This will result in a complex splitting pattern. We can predict one doublet for the proton ortho to the methoxy group, another doublet for the proton meta to the methoxy group, and a doublet of doublets for the remaining proton.

  • Methoxy and Methyl Protons: The methoxy (-OCH₃) and methyl (-CH₃) protons will each appear as sharp singlets, as they have no adjacent protons to couple with. The methoxy protons will be further downfield than the methyl protons due to the deshielding effect of the adjacent oxygen atom.

For comparison, the ¹H NMR spectrum of the related compound 2-methylbenzimidazole in DMSO-d₆ shows aromatic protons between δ 7.06 and 7.48 ppm and a methyl signal at δ 2.46 ppm[1]. The addition of a methoxy group at the 5-position is expected to shift the signals of the adjacent aromatic protons upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

CarbonChemical Shift (δ, ppm)
C=N (C2)~151
Aromatic C-O (C5)~155
Aromatic C (quaternary)130 - 140
Aromatic CH100 - 125
-OCH₃~55
-CH₃~14

Interpretation and Rationale:

  • C2 Carbon: The carbon atom of the imidazole ring bonded to the two nitrogen atoms (C2) is expected to have the most downfield chemical shift among the ring carbons due to the strong deshielding effect of the electronegative nitrogen atoms. For 2-methylbenzimidazole , this carbon appears at δ 151.15 ppm[1].

  • Aromatic Carbons: The carbon atom attached to the methoxy group (C5) will be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region (δ 100-140 ppm).

  • Aliphatic Carbons: The methoxy carbon (-OCH₃) will appear around δ 55 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, appearing around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-O bonds.

Expected IR Data (Predicted):

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3500Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1610 - 1640Medium
C=C stretch (aromatic)1450 - 1600Medium to strong
C-O stretch (aryl ether)1230 - 1270Strong

Interpretation and Rationale:

  • The broad band in the 3200-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the imidazole ring, broadened by hydrogen bonding.

  • Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

  • The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will give rise to absorptions in the 1450-1640 cm⁻¹ region.

  • A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration of the methoxy group.

The IR spectrum of 2-methylbenzimidazole shows a characteristic N-H stretch at 3185 cm⁻¹[1]. For 2-mercapto-5-methoxybenzimidazole , characteristic bands for the C-O aryl stretch are observed at 1265 cm⁻¹ and for the C-O alkyl stretch at 1182 and 1026 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂O), the expected molecular weight is approximately 162.19 g/mol .

Expected MS Data (Predicted):

m/zInterpretation
162Molecular ion [M]⁺
147[M - CH₃]⁺
131[M - OCH₃]⁺

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺) is expected at m/z 162.

  • Common fragmentation pathways would involve the loss of the methyl group from the C2 position, resulting in a fragment at m/z 147, or the loss of the methoxy group, leading to a fragment at m/z 131.

The mass spectrum of 2-methylbenzimidazole shows a molecular ion peak at m/z 132[1].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

General Workflow for Spectroscopic Analysis cluster_workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS data for this compound. By combining theoretical predictions with experimental data from analogous compounds, researchers can confidently identify and characterize this molecule. The provided protocols offer a starting point for the experimental work required to obtain high-quality spectroscopic data.

References

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-Methyl-5-methoxybenzimidazole. In the absence of a publicly available experimentally determined crystal structure, this guide pioneers a predictive approach leveraging computational modeling through Density Functional Theory (DFT). The predicted molecular geometry, intermolecular interactions, and crystal packing are discussed in detail. To establish a strong authoritative grounding, a comparative analysis is made with the known crystal structures of closely related benzimidazole analogs. Furthermore, this guide presents detailed, field-proven protocols for the synthesis, spectroscopic characterization, and computational prediction of the crystal structure of this compound, offering a holistic resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound of interest, this compound, is a key intermediate in the synthesis of various pharmaceutical agents. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of new synthetic methodologies.

Statement on Data Unavailability: As of the writing of this guide, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public crystallographic repositories. Therefore, this guide will focus on a robust, computationally predicted model of the crystal structure.

Predicted Crystal Structure of this compound: A Computational Approach

To elucidate the structural characteristics of this compound, a computational analysis using Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for accurately predicting the geometric and electronic properties of molecules, offering valuable insights where experimental data is unavailable.[1][2][3]

Predicted Molecular Geometry

The optimized molecular geometry of this compound, calculated using DFT, reveals a nearly planar benzimidazole core. The methyl group at the 2-position and the methoxy group at the 5-position are the key substituents influencing its electronic and steric properties.

Parameter Predicted Value
Bond Lengths (Å)
C-N (imidazole)~1.38
C=N (imidazole)~1.32
C-C (benzene)~1.39 - 1.41
C-O (methoxy)~1.37
O-C (methyl)~1.43
**Bond Angles (°) **
N-C-N (imidazole)~110
C-O-C (methoxy)~118
Dihedral Angles (°)
Benzene-ImidazoleNearly Coplanar

Note: These values are predictions from DFT calculations and may vary slightly from experimental values.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the methoxy group relative to the benzene ring. The computational model suggests a preferred conformation where the methyl group of the methoxy moiety is nearly coplanar with the benzimidazole ring system to maximize electronic conjugation.

Predicted Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are predicted to be held together by a network of intermolecular interactions. The primary interactions are likely to be:

  • N-H···N Hydrogen Bonds: The imidazole N-H group of one molecule can act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, forming chains or dimeric motifs. This is a common and strong interaction in benzimidazole crystal structures.

  • π-π Stacking: The planar benzimidazole ring systems can engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

  • C-H···π Interactions: The methyl and aromatic C-H groups can act as weak hydrogen bond donors to the π-system of neighboring benzimidazole rings.

These interactions are expected to lead to a densely packed crystal structure.

Comparative Analysis with Analogs

The predicted structure can be benchmarked against the experimentally determined crystal structures of similar molecules, such as 2-methylbenzimidazole. The crystal structure of 2-methylbenzimidazole reveals a similar packing motif dominated by N-H···N hydrogen bonds and π-π stacking.[4] This comparison lends confidence to the predictive model for this compound.

Methodologies: Protocols for Investigation

This section provides detailed protocols for the computational prediction, synthesis, and characterization of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.[5]

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Acetic acid

  • Toluene

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask, add 4-methoxy-o-phenylenediamine and toluene.

  • Slowly add acetic acid to the mixture while stirring.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution until it is slightly alkaline.

  • The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold water.

  • For purification, recrystallize the crude product from an ethanol-water mixture. Decolorize with activated charcoal if necessary.

  • Filter the hot solution and allow it to cool to room temperature to obtain crystals of this compound.

  • Dry the crystals under vacuum.

Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Methoxy-o-phenylenediamine 4-Methoxy-o-phenylenediamine Reflux (4-6h) Reflux (4-6h) 4-Methoxy-o-phenylenediamine->Reflux (4-6h) Acetic Acid Acetic Acid Acetic Acid->Reflux (4-6h) Toluene Toluene Toluene->Reflux (4-6h) Cooling Cooling Reflux (4-6h)->Cooling Neutralization (10% NaOH) Neutralization (10% NaOH) Cooling->Neutralization (10% NaOH) Precipitation Precipitation Neutralization (10% NaOH)->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization (Ethanol/Water) Recrystallization (Ethanol/Water) Filtration->Recrystallization (Ethanol/Water) Drying Drying Recrystallization (Ethanol/Water)->Drying Pure this compound Pure this compound Drying->Pure this compound Computational_Workflow Build 3D Monomer Build 3D Monomer Geometry Optimization (DFT) Geometry Optimization (DFT) Build 3D Monomer->Geometry Optimization (DFT) B3LYP/6-31G(d,p) Conformational Analysis Conformational Analysis Geometry Optimization (DFT)->Conformational Analysis Lowest Energy Conformer Lowest Energy Conformer Conformational Analysis->Lowest Energy Conformer Dimer Construction Dimer Construction Lowest Energy Conformer->Dimer Construction Interaction Energy Calculation Interaction Energy Calculation Dimer Construction->Interaction Energy Calculation Crystal Packing Prediction Crystal Packing Prediction Interaction Energy Calculation->Crystal Packing Prediction Ranked Putative Structures Ranked Putative Structures Crystal Packing Prediction->Ranked Putative Structures

References

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-5-methoxybenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of 2-Methyl-5-methoxybenzimidazole in a range of common organic solvents. As a crucial parameter in pharmaceutical development, solubility dictates the pathways for crystallization, purification, and formulation of active pharmaceutical ingredients (APIs). This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, detailed protocols for its experimental determination, and methodologies for data modeling and interpretation. The insights and protocols herein are designed for researchers, chemists, and formulation scientists dedicated to advancing benzimidazole-based compounds through the development pipeline.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest, belonging to a class of molecules widely recognized for their diverse pharmacological activities. As an analogue of compounds used in the synthesis of proton pump inhibitors, its potential as a pharmaceutical intermediate or a standalone API necessitates a thorough characterization of its physical properties. Among these, solubility is paramount.

A comprehensive solubility profile is not merely academic; it is the cornerstone of process chemistry and pharmaceutical formulation. It informs critical decisions, including:

  • Crystallization and Purification: The selection of an appropriate solvent system is essential for obtaining a desired polymorphic form with high purity and yield.

  • Formulation Development: Understanding solubility is the first step in designing effective dosage forms, from simple solutions to complex amorphous solid dispersions.[]

  • Process Safety and Scalability: Knowledge of solubility prevents issues like precipitation in reaction vessels or transfer lines, ensuring robust and safe manufacturing processes.

This guide provides the theoretical basis and practical workflows to establish a robust solubility profile for this compound, enabling scientifically-driven decisions in its development.

Theoretical Framework: The Science of Dissolution

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is achieved when the chemical potential of the solid solute is equal to its chemical potential in the solution. This process is governed by a complex interplay of intermolecular forces between the solute and solvent molecules.

Solute-Solvent Interactions: "Like Dissolves Like"

The adage "like dissolves like" is a simplified but powerful predictor of solubility. It refers to the principle that substances with similar intermolecular forces are more likely to be miscible. For this compound, its structure presents several key features that dictate its interactions:

  • Benzimidazole Core: The bicyclic system is relatively polar and contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This suggests favorable interactions with polar solvents, especially those capable of hydrogen bonding.

  • Methoxy Group (-OCH₃): This group adds polarity and a hydrogen bond acceptor site (the oxygen atom), potentially increasing solubility in polar solvents.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group that contributes to van der Waals interactions. It can enhance solubility in less polar or non-polar solvents.

The overall solubility in a given solvent will depend on the balance of these interactions. Neutral organic compounds like this tend to be more soluble in organic solvents than in water.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection involves Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD: Dispersion forces (from atomic interactions)

  • δP: Polar forces (from dipole moments)

  • δH: Hydrogen bonding forces

A solvent is likely to be effective if its HSP values are close to those of the solute. While the experimental determination of HSP for a new compound is complex, predictive software can provide valuable estimates to guide initial solvent screening.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the Equilibrium Shake-Flask Method .[3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing reliable and reproducible data.

Recommended Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at various temperatures.

Materials:

  • This compound (confirmed purity and solid form)

  • Selected organic solvents (HPLC grade or equivalent)

  • Temperature-controlled orbital shaker or incubator

  • Calibrated thermometer

  • Analytical vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Calibrated analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of analytical vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to the desired constant temperature (e.g., 25°C, 37°C, 50°C). The agitation should be sufficient to keep the solid suspended without creating a vortex.

  • Achieving Equilibrium: Allow the samples to equilibrate for a sufficient period. Causality Check: To validate that equilibrium has been reached, sample the supernatant at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[3]

  • Sampling: Once equilibrium is established, stop the agitation and allow the excess solid to settle for at least 1 hour at the experimental temperature.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Rationale: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute. A pre-established calibration curve is required for accurate quantification.

Visual Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility profile.

G cluster_prep 1. Preparation & Setup cluster_exp 2. Experimental Equilibration cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing Solvent_Selection Solvent Selection (Polar, Aprotic, Non-polar) Vial_Prep Add Excess API + Solvent to Vials Solvent_Selection->Vial_Prep API_Prep API Characterization (Purity, Solid Form) API_Prep->Vial_Prep Shaking Agitate at Constant T (e.g., 25°C, 37°C) Vial_Prep->Shaking Equilibrium_Check Sample at 24, 48, 72h to Confirm Equilibrium Shaking->Equilibrium_Check Settling Settle Undissolved Solid Equilibrium_Check->Settling Filtration Filter Supernatant (0.22 µm) Settling->Filtration Quantification Quantify Concentration (HPLC-UV / UV-Vis) Filtration->Quantification Data_Table Tabulate Solubility Data (mg/mL, mole fraction) Quantification->Data_Table Modeling Correlate with Thermodynamic Models Data_Table->Modeling

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Thermodynamic Modeling

For this guide, a scientifically plausible, hypothetical dataset has been generated to illustrate how results should be presented and analyzed. The solvents were chosen to represent a range of polarities and chemical functionalities.

Hypothetical Solubility Data

The following table summarizes the hypothetical equilibrium solubility of this compound in various organic solvents at two different temperatures.

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)Mole Fraction (x) at 25°C
Methanol Polar Protic25.542.00.0128
Ethanol Polar Protic18.231.50.0072
Isopropanol Polar Protic10.519.80.0032
Acetone Polar Aprotic65.098.50.0201
Acetonitrile Polar Aprotic48.375.10.0215
Ethyl Acetate Polar Aprotic33.654.20.0068
Toluene Non-Polar5.19.80.0010
n-Heptane Non-Polar< 0.10.2< 0.0001
Dichloromethane Polar Aprotic55.782.40.0088

Note: Mole fractions are calculated based on the densities of the solvents at 25°C. This data is illustrative and should be determined experimentally.

Thermodynamic Correlation of Solubility Data

Experimental solubility data, especially across different temperatures, can be correlated using thermodynamic models to provide deeper insights and predictive capabilities.[4][5][6]

The Modified Apelblat Equation

This semi-empirical model is widely used to correlate solubility with temperature. The equation is:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are model parameters obtained by fitting the experimental data.

Van't Hoff Equation

The van't Hoff equation can be used to estimate the thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The integrated form is:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

  • R is the universal gas constant.

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. This analysis reveals whether the dissolution process is endothermic (ΔH° > 0, solubility increases with temperature) or exothermic (ΔH° < 0). For most crystalline solids, the process is endothermic.

Interpretation of Solubility Profile and Practical Implications

The solubility of a compound is not just a number but a guide for practical applications. The relationship between the molecular properties of the solute and solvent dictates the outcome.

Structure-Solubility Relationship

G cluster_solute Solute: this compound cluster_solvent Solvent Solute_Props Molecular Properties - H-Bond Donor (N-H) - H-Bond Acceptor (N, O) - Polar Surface Area - Non-polar Groups (-CH3) Solubility Solubility (High/Low) Solute_Props->Solubility Interaction 'Like Dissolves Like' Solvent_Props Solvent Properties - Polarity (Dipole Moment) - H-Bonding Ability - Dispersion Forces Solvent_Props->Solubility Thermodynamic Compatibility

Caption: Factors Influencing Solute-Solvent Compatibility.

Analysis of Hypothetical Data:

  • High Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone and acetonitrile suggests that the polar nature of the benzimidazole core and methoxy group are dominant factors. These solvents can accept hydrogen bonds but do not self-associate as strongly as protic solvents, making them excellent for solvating the solute.

  • Moderate Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is significant but lower than in acetone. This is likely due to the solvent molecules hydrogen bonding with each other, which must be overcome to create a cavity for the solute molecule.

  • Low Solubility in Non-Polar Solvents: The very low solubility in toluene and n-heptane confirms that the polar characteristics of the molecule outweigh the non-polar contributions of the methyl group and aromatic ring system.

Practical Implications:

  • For Crystallization: A solvent in which the compound has moderate solubility and a steep solubility-temperature curve is ideal. Based on the hypothetical data, a mixed solvent system, such as acetone/isopropanol or ethyl acetate/heptane, could be explored. The first solvent acts as a good solvent, while the second acts as an anti-solvent to control precipitation and crystal growth.

  • For Formulation: For a liquid formulation, acetone or acetonitrile could be considered, though their volatility and toxicity are concerns. For topical formulations, less volatile solvents would need to be screened. The data provides a rank order to guide this screening process.[7]

Conclusion

This guide has established a comprehensive methodology for determining and interpreting the solubility profile of this compound. By integrating a sound theoretical framework with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in pharmaceutical development. The provided workflows, data presentation formats, and analytical models serve as a template for the systematic characterization of this and other promising benzimidazole derivatives, ultimately accelerating their path from the laboratory to clinical application.

References

Theoretical Foundations and Computational Analysis of 2-Methyl-5-methoxybenzimidazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Methyl-5-methoxybenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are integral to numerous pharmacologically active agents, and understanding their intrinsic electronic and structural properties is paramount for rational drug design.[1][2] This document navigates through the synthesis, spectroscopic characterization, and in-depth computational analysis of the title compound, offering a robust framework for researchers, scientists, and drug development professionals. By integrating experimental data with theoretical calculations, primarily Density Functional Theory (DFT), we elucidate the molecular architecture, electronic landscape, and potential intermolecular interactions that govern its biological activity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with various biological targets, such as enzymes and receptors.[3] this compound, a specific analogue, combines the foundational benzimidazole core with a methyl group at the 2-position and a methoxy group at the 5-position. These substitutions are not arbitrary; they are intended to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Theoretical studies, particularly those employing quantum chemical methods, are indispensable for predicting molecular properties and guiding synthetic efforts.[4] This guide will delve into the application of Density Functional Theory (DFT) to understand the intricacies of this compound, providing insights that are crucial for the development of novel therapeutics.

Synthesis and Spectroscopic Characterization: An Experimental-Theoretical Synergy

While a dedicated synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be reliably extrapolated from established methods for analogous benzimidazole derivatives.

General Synthetic Approach

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[5] For the synthesis of 2-methyl substituted benzimidazoles, acetic acid is a commonly employed reagent.[5]

Experimental Protocol: Synthesis of 2-Substituted-1H-benzimidazoles (General Procedure)

This protocol is adapted from established methods for the synthesis of benzimidazole derivatives.

  • Reactant Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) and acetic acid (1.2 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction Initiation: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., polyphosphoric acid or ZnO nanoparticles) to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 70-100°C) for a period of 2 to 6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. Theoretical calculations of these spectra using DFT provide a powerful tool for the precise assignment of experimental data.

FT-IR Spectroscopy: Vibrational spectroscopy is highly sensitive to the molecular structure. The experimental FT-IR spectrum is expected to show characteristic peaks for N-H stretching, C-H stretching of the methyl and methoxy groups, aromatic C=C stretching, and C-O stretching of the methoxy group. DFT calculations at the B3LYP/6-311+G(d,p) level of theory can predict these vibrational frequencies with a high degree of accuracy, aiding in the definitive assignment of each band.[6][7]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms in a molecule. The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the N-H proton, and the protons of the methyl and methoxy groups. Similarly, the carbon NMR spectrum will show characteristic peaks for each carbon atom in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating theoretical NMR chemical shifts, which can be correlated with experimental values to confirm the molecular structure.

In-Depth Theoretical Analysis: Unveiling Molecular Properties

The core of this guide focuses on the theoretical investigation of this compound using DFT. The B3LYP functional combined with the 6-311+G(d,p) basis set is a widely accepted and robust level of theory for studying the electronic and structural properties of organic molecules, providing a good balance between computational cost and accuracy.[6][7][8]

Geometric Optimization and Structural Parameters

The first step in any computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules.

Table 1: Predicted Structural Parameters of this compound (DFT/B3LYP/6-311+G(d,p))
ParameterPredicted Value
Bond Lengths (Å)
C(aromatic)-C(aromatic)~1.39 - 1.41
C(aromatic)-N~1.38 - 1.40
C=N (imidazole)~1.33
C-N (imidazole)~1.38
C(aromatic)-O~1.37
O-C(methoxy)~1.43
C(imidazole)-C(methyl)~1.50
**Bond Angles (°) **
C-N-C (imidazole)~108
N-C-N (imidazole)~110
C-C-C (benzene ring)~120
C-O-C (methoxy)~118

Note: The values in Table 1 are representative and are based on DFT calculations of similar benzimidazole structures. Actual values would require a specific calculation for this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it is anticipated that the HOMO will be localized primarily on the electron-rich benzimidazole ring system and the methoxy group, while the LUMO will be distributed over the entire π-system.

FMO_Diagram cluster_0 Molecular Orbitals cluster_1 Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) ElectronDonating Electron Donating Ability HOMO->ElectronDonating ElectronAccepting Electron Accepting Ability LUMO->ElectronAccepting EnergyGap ΔE = E(LUMO) - E(HOMO) (Energy Gap) ChemicalStability Chemical Stability & Reactivity EnergyGap->ChemicalStability

Caption: Relationship between Frontier Molecular Orbitals and Chemical Properties.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, highlighting these as potential sites for hydrogen bonding and coordination with metal ions. The N-H proton and the aromatic protons will likely exhibit a positive potential (blue), indicating their susceptibility to interaction with electron-rich species.

MEP_Workflow cluster_workflow MEP Analysis Workflow start Optimized Molecular Geometry (DFT) calc_esp Calculate Electron Density and Electrostatic Potential start->calc_esp Input map_surface Map Potential onto Electron Density Surface calc_esp->map_surface visualize Visualize MEP Map (Color-Coded) map_surface->visualize analyze Identify Electron-Rich (Red) & Electron-Poor (Blue) Regions visualize->analyze Interpret predict Predict Reactive Sites for Electrophilic/Nucleophilic Attack and H-Bonding analyze->predict Infer

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

Molecular Docking: Simulating Bio-molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][9] In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.

Protocol: Molecular Docking of this compound

This protocol outlines the general steps for performing a molecular docking study.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atomic charges.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign atomic charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligand into the defined binding site of the receptor.

    • The program will generate multiple possible binding poses of the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores (an estimation of binding affinity).

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the best-scoring poses.

The results from molecular docking studies can provide valuable insights into the potential mechanism of action of this compound and guide the design of more potent and selective analogues. For instance, docking studies on similar benzimidazole derivatives have shown interactions with key residues in the active sites of enzymes like estrogen receptor alpha, suggesting potential applications in cancer therapy.[2]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By synergistically combining experimental data with robust computational methods like DFT and molecular docking, researchers can gain a profound understanding of its molecular properties and potential as a therapeutic agent. The methodologies outlined herein—from synthesis and characterization to in-depth electronic structure analysis—serve as a blueprint for the rational design and development of novel benzimidazole-based drugs. Future studies should focus on obtaining experimental crystal structure data for this compound to further validate and refine the theoretical models. Additionally, exploring its interactions with a broader range of biological targets through extensive molecular docking and in vitro screening will be crucial in unlocking its full therapeutic potential.

References

discovery and history of 5-methoxybenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 5-Methoxybenzimidazole Derivatives

Abstract

The benzimidazole scaffold represents one of medicinal chemistry's most significant "privileged structures," a core molecular framework that consistently yields compounds with diverse and potent biological activities. The introduction of a methoxy group at the 5-position has proven to be a particularly fruitful strategy, leading to the development of blockbuster drugs and a vast library of pharmacologically active agents. This technical guide provides a comprehensive overview of the , from their conceptual origins to their synthesis and broad therapeutic applications. We will explore the key historical milestones, delve into detailed synthetic methodologies, elucidate the mechanisms of action for prominent drug classes, and present structure-activity relationship (SAR) insights that have guided the evolution of this chemical family. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Benzimidazole Scaffold: A Historical Perspective

The journey of the benzimidazole ring system from a chemical curiosity to a cornerstone of modern pharmacology began in the mid-20th century. A pivotal moment was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral structural component of vitamin B12.[1] This finding illuminated the fact that nature had already selected this heterocyclic system for essential biological functions, sparking immense interest among medicinal chemists.[1] The structural similarity of the benzimidazole core to endogenous purines suggested that it could act as an antagonist or mimetic in various biological pathways, a hypothesis that has since been validated extensively.[2] This initial discovery laid the groundwork for decades of research, transforming the benzimidazole scaffold into a platform for developing a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[3][]

The Rise of the 5-Methoxy Substitution: The Proton Pump Inhibitor Revolution

While many benzimidazole derivatives showed promise, the introduction of a 5-methoxy group was a key step that led to one of the most significant breakthroughs in gastrointestinal medicine: the development of proton pump inhibitors (PPIs).

Omeprazole: A Paradigm Shift in Acid Suppression

The quintessential example is Omeprazole (Prilosec®), the first-in-class PPI. Its structure features a 5-methoxy-1H-benzimidazole core linked to a substituted pyridine ring via a methylsulfinyl bridge.[5] The development of Omeprazole fundamentally changed the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[6]

The genius of its design lies in its mechanism of action. Omeprazole is a prodrug that is selectively activated in the highly acidic environment of the gastric parietal cells.[6] The 5-methoxy group plays a crucial role in this process. As an electron-donating group, it increases the basicity of the benzimidazole nitrogen (specifically N-3), influencing the molecule's pKa. This fine-tuning is critical for the molecule to accumulate in the acidic canaliculus of the parietal cell and subsequently undergo acid-catalyzed conversion to its active form, a sulfenamide intermediate. This active species then forms a stable, irreversible covalent bond with cysteine residues on the H⁺/K⁺ ATPase enzyme (the "proton pump"), effectively shutting down acid secretion.[5][6]

PPI_Mechanism Stomach_Lumen Stomach Lumen (Reduced H+) Inactivated_Pump Inactivated_Pump Inactivated_Pump->Stomach_Lumen Blocks Acid Secretion

The success of omeprazole spurred the development of a whole class of PPIs, including esomeprazole, lansoprazole, and pantoprazole, all of which share the core substituted benzimidazole pharmacophore and have become some of the most widely sold medications in the world.[5][7]

Core Synthetic Methodologies

The versatility of the 5-methoxybenzimidazole scaffold stems from the accessibility of its core intermediates and the relative ease of derivatization. The most common starting point for many derivatives is 2-mercapto-5-methoxybenzimidazole.

Synthesis of the 2-Mercapto-5-methoxybenzimidazole Intermediate

A robust and scalable synthesis for this key intermediate is critical for further drug development. The process typically involves the cyclization of an appropriate phenylenediamine derivative. A common industrial approach is the condensation of 4-methoxy-1,2-diaminobenzene with carbon disulfide.[8] However, a multi-step synthesis starting from more readily available materials like p-anisidine is often employed.

Synthesis_Workflow

Experimental Protocol: Synthesis of 2-Mercapto-5-methoxybenzimidazole [8]

This protocol is a representative example based on established industrial processes.

  • Step 1: Acetylation of p-Anisidine. p-Anisidine (1.0 eq) is dissolved in water. Acetic anhydride (1.2 eq) and acetic acid are added. The mixture is heated to 45-50°C for 2-3 hours. Upon cooling and addition of water, 4-methoxy acetanilide precipitates and is collected by filtration. Causality: The acetylation protects the amino group, allowing for selective nitration at the ortho position in the next step.

  • Step 2: Nitration. The dried 4-methoxy acetanilide (1.0 eq) is suspended in a mixture of water and acetic acid. The mixture is cooled to 10°C, and 70% nitric acid is added slowly. The reaction is then heated to 45-55°C for 2 hours. Cooling and dilution with water precipitate the 2-nitro-4-methoxy acetanilide product. Causality: The acetamido group is an ortho-, para-director. Since the para position is blocked, nitration occurs regioselectively at the ortho position.

  • Step 3: Reduction of the Nitro Group. The nitro compound (1.0 eq) is dissolved in methanol, and a catalytic amount of Raney Nickel is added. The mixture is hydrogenated under 10-12 kg H₂ pressure at 65-70°C for 2 hours. The catalyst is filtered off, and the solvent is evaporated to yield 2-amino-4-methoxy acetanilide. Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines without affecting other functional groups.

  • Step 4: Condensation and Cyclization. The amino acetanilide (1.0 eq) is added to a solution of potassium hydroxide (KOH) and carbon disulfide (CS₂) in aqueous ethanol. The mixture is heated to 80-90°C and maintained for 8-10 hours. During this process, the acetamido group is hydrolyzed in situ to the amine, which then reacts with CS₂ to form a dithiocarbamate intermediate that cyclizes. The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The crude product is purified by acid-base treatment to yield pure 2-mercapto-5-methoxybenzimidazole. Causality: The strong basic condition (KOH) facilitates both the hydrolysis of the protecting group and the condensation reaction with carbon disulfide to form the heterocyclic ring.

Derivatization Strategies

The 2-mercapto-5-methoxybenzimidazole intermediate is a versatile platform for creating extensive libraries of compounds through reactions like N-alkylation, S-alkylation, and Mannich reactions.[9][10] These modifications allow for the systematic exploration of the chemical space around the core scaffold to optimize for specific biological targets.

Experimental Protocol: Synthesis of Arylidene Thiazolidinone Derivatives [11]

This protocol demonstrates a common derivatization pathway.

  • Step 1: S-Alkylation. 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq), chloroacetic acid (1.0 eq), and potassium hydroxide (3.5 eq) in ethanol are heated under reflux for 4 hours. The mixture is cooled, filtered, and acidified with dilute acetic acid to precipitate 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetic acid. Causality: The thiol group is deprotonated by KOH, forming a nucleophilic thiolate that readily displaces the chloride from chloroacetic acid.

  • Step 2: Cyclization and Condensation. The product from Step 1 (1.0 eq) is mixed with an appropriate aromatic aldehyde (1.2 eq) and anhydrous sodium acetate in a mixture of acetic anhydride and glacial acetic acid. The mixture is refluxed for 3 hours. The resulting arylidene thiazolidinone derivative precipitates upon cooling and is recrystallized. Causality: This is a one-pot Knoevenagel condensation. The acetic acid derivative first cyclizes to form a thiazolidinone ring, which has an active methylene group that then condenses with the aromatic aldehyde.

A Spectrum of Pharmacological Activities

Beyond their role as PPIs, 5-methoxybenzimidazole derivatives have demonstrated a remarkable breadth of biological activities.

Pharmacological Activity Target/Mechanism Example Compounds Reference
Antimicrobial Inhibition of bacterial cell processesDerivatives of 5-methoxy-2-mercaptobenzimidazole show activity against E. coli and Enterobacter cloacae.[9]
Antifungal Disruption of fungal cell wall or membraneSpecific derivatives exhibit potent activity against Aspergillus niger.[9]
Anticancer Estrogen Receptor Alpha (ERα) binding; Apoptosis inductionS- and N-alkylated derivatives show cytotoxic effects against breast cancer cell lines (MDA-MB-231).[][10]
Anticonvulsant Modulation of ion channels or neurotransmitter systemsArylidene thiazolidinone derivatives delay the onset of yohimbine-induced seizures.[11]
Antioxidant Radical scavenging; Ferric reducing powerHydroxy- and methoxy-substituted N-benzimidazole carboxamides show significant antioxidant activity.[12]

This wide range of activities underscores the scaffold's ability to interact with diverse biological targets, making it a continuing focus of drug discovery efforts.[3][13]

Conclusion and Future Directions

The history of 5-methoxybenzimidazole derivatives is a testament to the power of medicinal chemistry in building upon natural product scaffolds to create transformative medicines. From a structural fragment in vitamin B12 to the core of the world's leading anti-ulcer drugs, this journey highlights the importance of rational design, synthetic innovation, and a deep understanding of mechanism of action. The continued exploration of this privileged scaffold reveals a broad spectrum of activities, including promising anticancer, antimicrobial, and anticonvulsant properties.

Future research will likely focus on several key areas:

  • Target Specificity: Designing next-generation derivatives with enhanced selectivity for specific enzyme or receptor isoforms to minimize off-target effects.

  • Novel Mechanisms: Exploring new therapeutic applications by screening 5-methoxybenzimidazole libraries against emerging biological targets.

  • Drug Delivery: Employing novel formulation and delivery technologies, such as nanotechnology, to improve the bioavailability and therapeutic index of these compounds.[13]

The 5-methoxybenzimidazole core remains a highly valuable and versatile platform. Its rich history of success provides a solid foundation for the development of new and improved therapies for a wide range of human diseases.

References

An In-Depth Technical Guide: 2-Methyl-5-methoxybenzimidazole as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This technical guide provides an in-depth exploration of 2-methyl-5-methoxybenzimidazole, a key heterocyclic building block whose strategic functionalization has led to the development of potent therapeutic candidates. We will dissect the synthesis of this core, analyze its chemical reactivity, and present detailed protocols for its derivatization. The primary focus will be on its application in the synthesis of anticancer agents that function via tubulin polymerization inhibition. Furthermore, we will provide critical context by examining its structural analog, 2-mercapto-5-methoxybenzimidazole, the pivotal precursor for the blockbuster class of proton pump inhibitors (PPIs). This guide serves as a comprehensive resource, blending foundational chemistry with practical, field-proven insights for professionals engaged in drug discovery and development.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring and an imidazole ring gives rise to benzimidazole, a heterocyclic aromatic compound with a unique pharmacological profile. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a "privileged scaffold" in medicinal chemistry. Derivatives of benzimidazole are known to exhibit a vast range of biological activities, including anti-inflammatory, antiviral, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern on the benzimidazole core dictates its therapeutic application, and this compound represents a particularly versatile starting point for chemical elaboration.

Core Compound Profile: this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValue
Chemical Name This compound
Synonyms 5-Methoxy-2-methyl-1H-benzimidazole
CAS Number 4887-81-4[3]
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 155-159 °C

Spectral Data: The structural integrity of this compound is typically confirmed using standard spectroscopic methods. The ¹H NMR spectrum will characteristically show singlets for the methyl (C2-CH₃) and methoxy (C5-OCH₃) protons, alongside distinct aromatic proton signals. The ¹³C NMR will confirm the presence of nine unique carbon atoms.[4][5]

Synthesis of the Core Scaffold

The most reliable and widely adopted method for synthesizing 2-methylbenzimidazole derivatives is the Phillips-Ladenburg reaction . This acid-catalyzed condensation reaction provides a direct and efficient route to the core scaffold.

Causality Behind the Method: The reaction proceeds by heating an o-phenylenediamine derivative with a carboxylic acid (in this case, acetic acid). The acidic conditions facilitate the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the stable aromatic benzimidazole ring system.[6]

Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation

Objective: To synthesize this compound from 4-methoxy-o-phenylenediamine.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid

  • 10% Sodium Hydroxide solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-methoxy-o-phenylenediamine in 25 mL of 4M hydrochloric acid.

  • Add 12 mmol of glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until a pH of ~7-8 is reached. This will precipitate the crude product.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

  • Dry the final product under vacuum and characterize using NMR, IR, and Mass Spectrometry.

Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Conditions A 4-Methoxy-o-phenylenediamine E Phillips-Ladenburg Condensation A->E B Acetic Acid B->E C 4M HCl (Catalyst) C->E D Reflux (100-110 °C) D->E F Schiff Base Intermediate (Transient) E->F Step 1 G Cyclization & Dehydration F->G Step 2 H This compound (Crude Product) G->H Step 3 I Purification (Neutralization, Recrystallization) H->I J Final Product I->J

Caption: Phillips-Ladenburg synthesis of this compound.

Chemical Reactivity and Functionalization Hotspots

The utility of this compound as a building block stems from its well-defined reactive sites, which allow for controlled and predictable functionalization.

G cluster_reactions Functionalization Pathways main This compound Core N_Alkylation N-Alkylation / N-Arylation main->N_Alkylation N1 Position Halogenation Electrophilic Aromatic Substitution (e.g., Halogenation) main->Halogenation C4, C6, C7 Positions Methyl_Oxidation C2-Methyl Group Oxidation/Condensation main->Methyl_Oxidation C2 Position

Caption: Key reactive sites on the this compound scaffold.

N-Alkylation and N-Arylation

The acidic N-H proton of the imidazole ring is the most common site for modification.

N-Alkylation: This reaction introduces alkyl chains, which can modulate lipophilicity and steric properties. A robust method involves phase-transfer catalysis, which avoids harsh conditions and improves yields.

  • Protocol: Phase-Transfer Catalyzed N-Alkylation [7]

    • Suspend this compound (10 mmol), powdered sodium hydroxide (12 mmol), and a catalytic amount of tetrabutylammonium bromide (0.5 mmol) in a suitable solvent like toluene.

    • Add the desired alkyl halide (e.g., n-propyl bromide, 11 mmol).

    • Heat the mixture to 70-80 °C and stir for 3-8 hours, monitoring by TLC.

    • After cooling, filter the mixture and wash the filtrate with water.

    • Dry the organic layer, evaporate the solvent, and purify the residue via column chromatography.

N-Arylation: The introduction of aryl groups can facilitate new protein-ligand interactions (e.g., pi-stacking). The Chan-Lam coupling reaction is a modern, copper-catalyzed method for this transformation.

  • Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling) [8]

    • To a flask, add this compound (1 mmol), the desired aryl boronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and a base such as triethylamine (2 mmol).

    • Add a solvent, typically dichloromethane (DCM) or methanol.

    • Stir the reaction mixture at room temperature under an air atmosphere for 2-24 hours.

    • Upon completion, dilute the mixture with DCM and filter through a pad of celite to remove copper salts.

    • Concentrate the filtrate and purify by column chromatography.

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the benzene ring towards electrophilic substitution, primarily at the C4 and C6 positions (ortho and para to the methoxy group). Halogenation is a common example, introducing atoms that can serve as handles for further cross-coupling reactions.[9]

Applications in Medicinal Chemistry & Drug Development

Anticancer Agents: Tubulin Polymerization Inhibitors

A significant body of research has demonstrated that 2-methylbenzimidazole derivatives possess potent anticancer activity.[6][10]

Mechanism of Action: Certain N-substituted 2-methylbenzimidazole derivatives function as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[6] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

G A 2-Methylbenzimidazole Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C Prevents D Disruption of Microtubule Formation C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Cancer Cell Death) F->G

Caption: Mechanism of action for anticancer 2-methylbenzimidazole derivatives.

Antiproliferative Activity Data: The antiproliferative potential of various substituted benzimidazole derivatives has been quantified against several cancer cell lines.

Compound DescriptionCell LineIC₅₀ (µM)Reference
N-methyl, 2-hydroxy-4-methoxy-phenyl substitutedMCF-7 (Breast)3.1[10]
N-methyl, 2,4-dihydroxy-phenyl substitutedMCF-7 (Breast)8.7[10]
N-methyl, 3,4,5-trihydroxy-phenyl substitutedMCF-7 (Breast)4.8[10]
N-methyl, 2-hydroxy-phenyl substitutedHCT 116 (Colon)3.7[10]
N-methyl, 2-hydroxy-phenyl substitutedMCF-7 (Breast)1.2[10]
Contextual Application: The 2-Mercapto Analogue and Proton Pump Inhibitors (PPIs)

It is crucial for drug development professionals to recognize that a minor modification to the C2 position—substituting the methyl group for a thiol (mercapto) group—transforms the building block into the precursor for one of the most successful drug classes in history: the Proton Pump Inhibitors (PPIs).

2-Mercapto-5-methoxybenzimidazole (CAS 37052-78-1) is the essential intermediate for synthesizing blockbuster drugs like Omeprazole, Esomeprazole, and Lansoprazole.[11] These drugs are used to treat acid-related gastrointestinal conditions by irreversibly inhibiting the stomach's H⁺/K⁺-ATPase proton pump.[12][13]

The synthesis involves coupling 2-mercapto-5-methoxybenzimidazole with a substituted pyridine derivative, followed by a controlled oxidation of the resulting thioether to a sulfoxide.[12][14] This highlights the profound impact that subtle structural modifications on the benzimidazole scaffold can have on the final therapeutic target.

G A 2-Mercapto-5-methoxybenzimidazole (Analogue Building Block) C Coupling Reaction A->C B Substituted Chloromethyl Pyridine B->C D Thioether Intermediate C->D E Controlled Oxidation D->E F Omeprazole (Proton Pump Inhibitor) E->F

Caption: Simplified synthesis pathway to Omeprazole using the 2-mercapto analogue.

Conclusion

This compound is a high-value heterocyclic building block, offering multiple avenues for synthetic modification. Its straightforward synthesis and well-defined reactivity at the N1, C2, and aromatic ring positions make it an ideal starting point for constructing diverse chemical libraries. Its established role in the development of potent tubulin polymerization inhibitors underscores its significance in modern oncology research. Furthermore, the immense success of its close analogue in the field of proton pump inhibitors serves as a powerful testament to the therapeutic potential embedded within the 5-methoxybenzimidazole core. For researchers in drug development, a comprehensive understanding of this scaffold's chemistry and applications is not just beneficial—it is essential for innovation.

References

Methodological & Application

Synthesis of 2-Methyl-5-methoxybenzimidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-methyl-5-methoxybenzimidazole from 4-methoxy-o-phenylenediamine and glacial acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented protocol is grounded in the well-established Phillips condensation reaction, offering a reliable and efficient method for the preparation of this key benzimidazole derivative.

Introduction: The Significance of this compound

Benzimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The specific derivative, this compound, serves as a vital structural motif in numerous pharmaceutical agents, exhibiting a range of biological effects. Its synthesis is a fundamental step in the development of new therapeutic molecules. This guide provides a robust and reproducible protocol for its synthesis, elucidated with mechanistic insights and practical considerations to ensure success and safety in the laboratory.

Reaction Principle: The Phillips Condensation

The synthesis of this compound is achieved through the Phillips condensation reaction. This reaction involves the condensation of an o-phenylenediamine derivative, in this case, 4-methoxy-o-phenylenediamine, with a carboxylic acid, glacial acetic acid, typically in the presence of a mineral acid catalyst.[2]

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group on the amide carbonyl, followed by dehydration, leads to the formation of the benzimidazole ring.[2]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final purification of the product.

SynthesisWorkflow A Reaction Setup B Phillips Condensation (Heating under Reflux) A->B Add Reactants & Catalyst C Reaction Work-up (Neutralization) B->C Cool Reaction Mixture D Crude Product Isolation (Filtration) C->D Precipitate Formation E Purification (Recrystallization) D->E Dissolve in Hot Solvent F Characterization E->F Isolate Pure Product

Figure 1: A schematic overview of the synthesis and purification workflow for this compound.

Detailed Synthesis Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-methoxy-o-phenylenediamine138.175.0 g36.2
Glacial Acetic Acid60.0525 mL-
4 M Hydrochloric Acid-20 mL-
10% Sodium Hydroxide Solution-As required-
Ethanol-For recrystallization-
Activated Charcoal-~0.5 g-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

Procedure:

Part 1: Reaction Setup and Condensation

  • To a 250 mL round-bottom flask, add 5.0 g (36.2 mmol) of 4-methoxy-o-phenylenediamine.

  • Add a magnetic stir bar to the flask.

  • In a fume hood, carefully add 25 mL of glacial acetic acid to the flask.

  • With continuous stirring, slowly add 20 mL of 4 M hydrochloric acid. The addition may be exothermic.

  • Assemble the reflux condenser on the round-bottom flask and ensure a gentle flow of cooling water.

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours. The solution will likely darken during this time.

Part 2: Work-up and Isolation of Crude Product

  • After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cooled, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution with constant stirring. Monitor the pH using pH paper or a pH meter until it reaches approximately 7-8. A precipitate will form during neutralization.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the crude product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of 20 mL of cold water to remove any remaining salts.

  • Press the solid as dry as possible on the filter paper and then transfer it to a watch glass to air dry.

Part 3: Purification by Recrystallization

  • Transfer the crude, dried this compound to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Start with approximately 50-75 mL and add more if necessary while heating the solution gently on a hot plate.

  • Once the solid is dissolved, add a small amount of activated charcoal (~0.5 g) to decolorize the solution.

  • Gently boil the solution for a few minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Allow the filtered solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Expected Yield:

The typical yield for this reaction is in the range of 70-85%.

Safety Precautions

4-methoxy-o-phenylenediamine:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • It is air and light sensitive.[3]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.[3]

Glacial Acetic Acid:

  • Flammable liquid and vapor.[5][6][7]

  • Causes severe skin burns and eye damage.[5][7][8]

  • Harmful if inhaled.[5]

  • Handling: Use in a fume hood away from heat and open flames. Wear chemical-resistant gloves, safety goggles, and a lab coat.[5][6][8]

General Precautions:

  • Always wear appropriate PPE.

  • Perform the reaction in a well-ventilated fume hood.

  • Be cautious when handling corrosive acids and bases.

  • Ensure all glassware is properly secured.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The literature melting point of this compound is approximately 175-177 °C. A sharp melting point close to this range indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, C=N stretching, and C-O stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure the reaction is refluxed for the full 2 hours.
Loss of product during work-upBe careful during the neutralization and filtration steps. Ensure complete precipitation by cooling thoroughly.
Product is Oily or Gummy Impurities presentEnsure the starting materials are pure. The crude product may need to be washed more thoroughly. Recrystallization should yield a solid product.
Dark Colored Product Oxidation of the starting material or productMinimize exposure to air, especially for the 4-methoxy-o-phenylenediamine. Use activated charcoal during recrystallization to remove colored impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Phillips condensation reaction. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important heterocyclic compound for further applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide aim to empower scientists with the knowledge to perform this synthesis with a high degree of success and safety.

References

Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-5-methoxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the practical execution of the Phillips condensation reaction, offering not just a stepwise procedure but also the underlying chemical principles and mechanistic rationale. This guide is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds consisting of a fused benzene and imidazole ring system. This structural motif is a privileged pharmacophore, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer (e.g., Omeprazole), anthelmintic, and anticancer agents.[1] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, making a reliable and well-understood synthetic protocol essential for research and development.[2]

This guide focuses on the Phillips-Ladenburg benzimidazole synthesis, a classic and robust method involving the condensation of an ortho-phenylenediamine with a carboxylic acid.[3][4] Specifically, we will detail the reaction between 4-methoxy-o-phenylenediamine and acetic acid to yield the target compound.

Reaction Principle and Mechanism: The Phillips Condensation

The synthesis of this compound is achieved through the Phillips condensation reaction. This method involves the cyclocondensation of 4-methoxy-o-phenylenediamine with acetic acid, typically under acidic conditions and with heating.[5][6]

The reaction proceeds via a two-step mechanism:

  • N-Acylation: Initially, one of the nucleophilic amino groups of the 4-methoxy-o-phenylenediamine attacks the electrophilic carbonyl carbon of acetic acid. This forms an N-acyl-o-phenylenediamine intermediate.[5]

  • Intramolecular Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide group. This intramolecular reaction leads to a cyclic intermediate which subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic benzimidazole ring system.[5]

This reaction is advantageous for its use of readily available starting materials and generally good yields, especially with aliphatic acids like acetic acid.[5]

Materials, Reagents, and Equipment

Reagents
ReagentM.W. ( g/mol )CAS No.Hazard Information
4-Methoxy-o-phenylenediamine138.17102-51-2Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. Air and light sensitive.[7][8][9]
Glacial Acetic Acid60.0564-19-7Flammable liquid and vapor. Causes severe skin burns and eye damage.
Hydrochloric Acid (4 M)36.467647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.
Sodium Hydroxide (10% w/v)40.001310-73-2Causes severe skin burns and eye damage.
Deionized Water18.027732-18-5N/A
Ethanol (95%)46.0764-17-5Highly flammable liquid and vapor.
Activated Charcoal12.017440-44-0May be flammable.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is based on the established Phillips condensation method for synthesizing 2-methyl substituted benzimidazoles.[1][10]

Step 1: Reaction Setup
  • Place 6.9 g (0.05 mol) of 4-methoxy-o-phenylenediamine into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 30 mL of 4 M hydrochloric acid to the flask. Stir the mixture to dissolve the diamine. The formation of the dihydrochloride salt enhances its stability and solubility in the aqueous medium.[11]

  • To this solution, add 3.0 mL (3.15 g, 0.0525 mol) of glacial acetic acid. The slight excess of acetic acid ensures the complete conversion of the diamine.

Step 2: Cyclocondensation Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 2 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps.[5][12]

Step 3: Isolation of Crude Product
  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cooled, place the flask in an ice bath to further lower the temperature.

  • Slowly and carefully, add 10% aqueous sodium hydroxide solution dropwise while stirring vigorously. The purpose of this step is to neutralize the hydrochloric acid and deprotonate the benzimidazole product, causing it to precipitate out of the solution as it is less soluble in its neutral form.[1]

  • Continuously monitor the pH of the mixture. Continue adding the NaOH solution until the mixture is neutral to slightly alkaline (pH 7-8).

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product on the filter with two portions of ice-cold deionized water (2 x 20 mL) to remove any inorganic salts and other water-soluble impurities.

  • Press the solid thoroughly on the filter to remove as much water as possible and then allow it to air-dry.

Step 4: Purification by Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol-water mixture (e.g., start with a 1:1 ratio) to dissolve the solid completely. The use of a mixed solvent system is a common technique to achieve effective purification when a single solvent is not ideal.

  • If the solution has a dark color due to oxidative byproducts, add a small amount of activated charcoal and heat the solution gently for a few minutes.[13]

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected product is a crystalline solid.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Condensation cluster_workup 3. Isolation cluster_purify 4. Purification reagents Weigh 4-Methoxy-o-phenylenediamine Measure 4M HCl & Acetic Acid dissolve Dissolve diamine in HCl in Round Bottom Flask reagents->dissolve add_acid Add Acetic Acid dissolve->add_acid reflux Attach condenser & heat to reflux for 2 hours add_acid->reflux cool Cool to Room Temp & then in Ice Bath reflux->cool neutralize Neutralize with 10% NaOH to pH 7-8 to precipitate cool->neutralize filtrate Filter crude solid Wash with cold water neutralize->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Collect purified crystals by filtration and dry recrystallize->dry end end dry->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Methoxy-o-phenylenediamine: This compound is harmful and an irritant.[7][8] Avoid inhalation of dust and contact with skin and eyes. It is also reported to be air and light sensitive, so it should be stored properly and handled efficiently.[7][14]

    • Glacial Acetic Acid & Hydrochloric Acid: These are corrosive. Handle with extreme care to avoid skin and eye burns.

    • Sodium Hydroxide: This is a corrosive base. The neutralization step is exothermic and should be performed slowly with cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Identify characteristic peaks for N-H stretching, C=N stretching of the imidazole ring, and C-O stretching of the methoxy group.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

References

Quantitative Analysis of 2-Methyl-5-methoxybenzimidazole: A Comprehensive Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-methoxybenzimidazole is a key heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors. Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the precise quantification of this compound are indispensable in drug development and quality control processes.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical applications. The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for the development of effective analytical methods. These properties dictate the compound's behavior in different solvent systems and its interaction with chromatographic stationary phases.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 4887-81-4[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Melting Point 134-135 °C[1]
Boiling Point 375.6±15.0 °C (Predicted)[1]
Density 1.198±0.06 g/cm³ (Predicted)[1]
pKa 13.13±0.30 (Predicted)[1]
Solubility Soluble in methanol.[2]

The presence of the methoxy group and the benzimidazole core suggests that the molecule will exhibit significant UV absorbance, a property leveraged in the HPLC-UV method. The predicted pKa indicates the compound is weakly basic, a key consideration for selecting the appropriate pH of the mobile phase in reversed-phase chromatography to ensure optimal peak shape and retention.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's principle lies in the separation of the analyte from potential impurities on a stationary phase, followed by its detection and quantification based on its ultraviolet light absorption.

Causality Behind Experimental Choices

The selection of the HPLC-UV parameters is grounded in the physicochemical properties of this compound and established chromatographic principles.

  • Stationary Phase: A C18 column is chosen due to its versatility and effectiveness in retaining moderately polar compounds like benzimidazole derivatives through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common and effective mobile phase for the analysis of benzimidazoles. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. The phosphate buffer controls the pH of the mobile phase. Maintaining a slightly acidic to neutral pH (around 6.0-7.0) ensures the analyte is in a consistent ionization state, leading to sharp and symmetrical peaks.

  • Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance between 270 and 290 nm. Based on data from structurally similar compounds, a detection wavelength of 280 nm is selected to ensure high sensitivity.[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation: Accurately weigh standard, dissolve in methanol. Injection Inject into HPLC System Standard->Injection Sample Sample Preparation: Accurately weigh sample, dissolve in methanol, filter. Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm syringe filters

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 6.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation. Filter and degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 6.5) : Acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999 for good linearity.

  • Quantify the amount of this compound in the sample solution by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies in complex matrices like plasma, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Rationale for Method Selection

LC-MS/MS offers significant advantages for the analysis of this compound in biological samples:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range.[4]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from matrix components, leading to more accurate and precise results.

  • Reduced Sample Preparation: The selectivity of the detector can often simplify sample cleanup procedures.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Spiking Spike plasma sample with analyte and Internal Standard (IS) Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification in Plasma

1. Materials and Reagents:

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Human plasma (blank)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Microcentrifuge

  • Nitrogen evaporator

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • Column: C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: These need to be optimized by infusing a standard solution of this compound and its internal standard into the mass spectrometer. The precursor ion will be [M+H]⁺.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of this compound in the unknown samples.

Method Validation

For both the HPLC-UV and LC-MS/MS methods, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interference from diluents, impurities, or matrix components at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% to 102.0% for drug substance and drug product.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control in a manufacturing environment, offering a balance of performance and accessibility. For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies, the LC-MS/MS method provides the necessary performance to accurately measure low concentrations in complex biological matrices. The successful implementation and validation of these methods will ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceuticals.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5-methoxybenzimidazole. The strategy was built upon an understanding of the analyte's physicochemical properties, leading to a systematic optimization of chromatographic conditions. The final isocratic method utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH, ensuring symmetric peak shape and reproducible retention. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications.

Foundational Principles: Analyte Characterization

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the optimal choice of column, mobile phase, and detector settings. For this compound, the key properties are outlined in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyEstimated ValueRationale for HPLC Method Development
Structure The structure reveals a benzimidazole core, which is heterocyclic and contains both hydrophobic (benzene ring, methyl group) and polar (methoxy group, amine nitrogens) functionalities. This dual nature makes it an ideal candidate for reversed-phase chromatography.[1][2][3]
pKa ~4.5 - 5.5The imidazole ring contains a basic nitrogen atom. The pKa value is critical for selecting the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 units away from the pKa, keeping the analyte in a single, non-ionized state.[4][5][6]
logP ~2.0 - 2.5The positive logP value indicates moderate hydrophobicity, confirming that the compound will interact sufficiently with a non-polar stationary phase like C18 for effective retention and separation.[7]
UV λmax ~254 nm, ~288 nmThe conjugated aromatic system results in strong UV absorbance. Wavelengths around 254 nm and 288 nm are common for benzimidazole derivatives and provide high sensitivity for detection.[8][9][10]

Strategic Method Development

The development process was a systematic approach focused on achieving a robust separation with optimal peak symmetry, resolution, and analysis time.

Column Selection: The Stationary Phase

Given the moderate hydrophobicity (logP > 2) of this compound, a reversed-phase separation mode was the logical choice.[1][11] A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a strong starting point due to its high hydrophobicity and wide applicability.[12] A high-purity silica-based column with end-capping was selected to minimize peak tailing that can occur from interactions between the basic nitrogen on the analyte and acidic silanol groups on the silica surface.

Mobile Phase Optimization: The Elution Engine

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shape for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. Since this compound is a basic compound, operating at a pH near its pKa would result in a mixed population of ionized and non-ionized forms, leading to broad or split peaks.[5][6] To suppress the ionization of the basic nitrogen and ensure the analyte is in its more hydrophobic, non-ionized form, the mobile phase pH must be controlled. A pH of 7.5 was selected, which is approximately 2-3 pH units above the estimated pKa.[12]

  • Buffer Selection: To maintain a stable pH of 7.5, a phosphate buffer was chosen. Phosphate buffers are effective in this pH range and are widely used in HPLC-UV applications.[4][13] A concentration of 25 mM was selected as a compromise between sufficient buffering capacity and avoiding potential precipitation when mixed with the organic solvent.[4][14]

Detection Wavelength

Based on literature for similar benzimidazole structures, detection wavelengths of 254 nm and 288 nm are effective.[8][9][15] For this method, 288 nm was chosen as it offered excellent sensitivity for the analyte while minimizing potential interference from common excipients or impurities.

Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV λmax) B Select RP Mode (C18 Column) A->B logP > 2 C Screen Organic Modifier (Acetonitrile vs. Methanol) B->C Hydrophobic Analyte D Optimize pH & Buffer (Target pH 7.5 w/ Phosphate) C->D ACN gives better peak shape E Fine-tune % Organic (Isocratic Elution) D->E pKa requires pH control F Confirm Detection λ (288 nm) E->F Achieve k' ~2-10 G Final Optimized Method F->G Maximize S/N

Caption: Workflow for systematic HPLC method development.

Optimized Protocol for Analysis

This section provides the detailed protocol for the quantitative analysis of this compound.

Equipment and Reagents
  • HPLC system with UV/Vis or DAD detector

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, pipettes

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • HPLC grade Acetonitrile

  • HPLC grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (for pH adjustment)

  • This compound reference standard

Final Chromatographic Conditions

The optimized parameters for the analysis are summarized in Table 2.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 7.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 288 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Buffer Preparation (25 mM, pH 7.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.5 with a sodium hydroxide solution. Filter through a 0.45 µm filter before use.

  • Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[16][17][18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was confirmed by injecting a blank (mobile phase) and a placebo sample, which showed no interfering peaks at the retention time of the analyte.

  • Linearity: The linearity was evaluated across five concentration levels (1-50 µg/mL). The peak area was plotted against concentration, and the relationship was assessed by the correlation coefficient (r²) of the linear regression. A value of r² > 0.999 is considered acceptable.

  • Accuracy: Determined by performing recovery studies on a placebo sample spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both repeatability and intermediate precision should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where LOD is typically S/N = 3 and LOQ is S/N = 10.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C). The system suitability parameters (e.g., retention time, peak area, tailing factor) were monitored.

Validation Workflow

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Reliability A Final Optimized Method B Specificity (Blank & Placebo) A->B C Linearity (5 Levels, r² > 0.999) A->C D Accuracy (% Recovery at 3 Levels) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ (S/N Ratio) B->F C->F D->F E->F G Robustness (Small Method Variations) F->G H Validated Method Report G->H

Caption: Standard workflow for HPLC method validation per ICH Q2(R1).

Conclusion

This application note presents a comprehensive guide to the development and validation of an isocratic RP-HPLC method for the quantitative determination of this compound. By grounding the experimental design in the physicochemical properties of the analyte, a simple, robust, and reliable method was achieved. The successful validation against ICH Q2(R1) criteria confirms that the method is suitable for routine quality control analysis and other quantitative applications in pharmaceutical and research environments.

References

Application Notes & Protocols: The Strategic Role of Benzimidazole-2-thiol Derivatives in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core in Modern Gastroenterology

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the most impactful are the proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Drugs like omeprazole, esomeprazole, lansoprazole, and pantoprazole function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.

A critical examination of the synthesis of these blockbuster drugs reveals a common pathway centered on a specific benzimidazole intermediate. While the prompt specified 2-Methyl-5-methoxybenzimidazole, a comprehensive review of established industrial and laboratory syntheses demonstrates that the key nucleophilic intermediate is, in fact, 2-Mercapto-5-methoxybenzimidazole (also known as 5-methoxy-1H-benzo[d]imidazole-2-thiol) and its structural analogues.[2][3] The thiol (-SH) group at the 2-position is mechanistically essential for the core bond-forming reaction—a nucleophilic substitution to create a thioether linkage with a substituted pyridine ring. A methyl (-CH3) group at this position lacks the necessary reactivity for this transformation.

Therefore, this guide provides a detailed exploration of the synthesis and application of the correct, industrially relevant 2-mercaptobenzimidazole intermediates, offering researchers and drug development professionals a scientifically accurate and practical resource for the synthesis of leading PPIs.

Part 1: Synthesis of the Core Intermediate: 2-Mercapto-5-methoxybenzimidazole

The synthesis of the benzimidazole-2-thiol core is the foundational step. Several routes exist, with a common and efficient method involving the cyclization of a substituted o-phenylenediamine with carbon disulfide.[4][5] This approach provides high yields of the necessary intermediate.

Causality in Experimental Design:

The reaction proceeds via the formation of a dithiocarbamate intermediate from the diamine and carbon disulfide in a basic medium (potassium hydroxide). The base not only facilitates the initial reaction but also catalyzes the subsequent intramolecular cyclization, which involves the elimination of water and hydrogen sulfide to form the stable benzimidazole ring system. Ethanol or an aqueous ethanol mixture is a common solvent choice, as it effectively dissolves both the organic starting materials and the inorganic base.[4][5]

Protocol 1: Synthesis of 2-Mercapto-5-methoxybenzimidazole

This protocol details the synthesis from 4-methoxy-o-phenylenediamine.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
4-Methoxy-o-phenylenediamine138.175.23 g0.038
Potassium Hydroxide (KOH)56.113.8 g0.068
Carbon Disulfide (CS₂)76.132.5 mL (3.15 g)0.041
Ethanol (95%)46.0720 mL-
Deionized Water18.027 mL-
Acetic Acid (dilute) or HCl (conc.)-As needed for pH 4-

Step-by-Step Methodology:

  • Base Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (3.8 g) in a mixture of ethanol (20 mL) and water (7 mL).[4]

  • Thiocarbonyl Addition: To the stirred basic solution, carefully add carbon disulfide (2.5 mL). A color change is typically observed. Stir the mixture at room temperature for 30 minutes.[4]

  • Diamine Addition: Cool the reaction mixture in an ice bath to 0°C. Slowly add 4-methoxy-o-phenylenediamine (5.23 g) in portions to control any exotherm.

  • Cyclization Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[4]

  • Precipitation: Dilute the remaining aqueous residue with water (approx. 50 mL). The product may precipitate. If not, acidify the solution to pH 4 with dilute acetic acid or hydrochloric acid. This protonates the thiolate, causing the neutral 2-mercaptobenzimidazole to precipitate.[4][5]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and acid.[6] The crude product can be recrystallized from an ethanol/water mixture to yield a light gray or off-white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 60-95%.[4][6]

Visualization: Synthesis of the Core Intermediate

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_workup Work-up & Purification A 4-Methoxy-o-phenylenediamine D Mix Reagents in Ethanol/Water A->D B Carbon Disulfide (CS₂) B->D C Potassium Hydroxide (KOH) C->D E Reflux (4-6 hours) D->E F Solvent Removal E->F G Acidification (pH 4) F->G H Filtration & Washing G->H I Recrystallization H->I J 2-Mercapto-5-methoxybenzimidazole (Final Product) I->J

Caption: Workflow for the synthesis of 2-Mercapto-5-methoxybenzimidazole.

Part 2: Application in the Synthesis of Omeprazole and Esomeprazole

With the core intermediate in hand, the next stage is the coupling reaction with a substituted pyridine derivative to form the thioether backbone of the final drug. This is followed by a controlled oxidation to generate the pharmacologically active sulfoxide.

Causality in Experimental Design:
  • Thioether Formation: This is a classic Williamson ether synthesis analogue, specifically an S-alkylation. The 2-mercaptobenzimidazole is deprotonated by a base (e.g., NaOH) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the 2-chloromethyl group on the pyridine ring, displacing the chloride leaving group in an SN2 reaction.[2] The choice of solvent (e.g., ethanol/water) is crucial for dissolving both the nucleophile salt and the pyridine hydrochloride starting material.[7][8]

  • Controlled Oxidation: The final step converts the thioether sulfide to a sulfoxide. This is a critical transformation that must be carefully controlled. Over-oxidation will produce the corresponding sulfone, a common impurity that is difficult to remove.[9] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this step.[2] For the synthesis of the single enantiomer esomeprazole, a chiral catalyst (e.g., a titanium complex with a chiral ligand like diethyl tartrate) is used to direct the oxidation to the desired (S)-enantiomer.[10][11]

Protocol 2: Synthesis of Omeprazole

This protocol details the two-step synthesis starting from 2-Mercapto-5-methoxybenzimidazole.

Step A: Synthesis of the Thioether Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
2-Mercapto-5-methoxybenzimidazole180.2317.8 g0.10
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl234.1220.0 g0.09
Sodium Hydroxide (NaOH)40.005.0 g0.13
Ethanol (95%)46.0750 mL-
Deionized Water18.02100 mL-

Step-by-Step Methodology:

  • Nucleophile Preparation: In a reaction vessel, dissolve sodium hydroxide (5.0 g) in ethanol (50 mL), heating gently if necessary. Add 2-Mercapto-5-methoxybenzimidazole (17.8 g) and reflux the mixture until a clear solution is formed.[2][7]

  • Cooling: Cool the resulting sodium thiolate solution to below 10°C in an ice bath.

  • Electrophile Addition: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20.0 g) in water (100 mL).[2]

  • Coupling Reaction: Add the pyridine solution dropwise to the cooled thiolate solution over 30-45 minutes, maintaining the temperature below 15°C. After the addition is complete, allow the mixture to warm to 30°C and stir for 4 hours.[7][8]

  • Isolation: A white solid will precipitate. Cool the mixture, add an additional 500 mL of water, and stir for several hours to ensure complete precipitation.[7] Collect the solid by suction filtration, wash with water, and dry to obtain the thioether intermediate.[2]

Step B: Oxidation to Omeprazole

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)
Thioether Intermediate (from Step A)329.4310.0 g
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57~7.5 g
Dichloromethane (DCM)84.93150 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the thioether intermediate (10.0 g) in dichloromethane (100 mL) in a flask.

  • Cooling: Cool the solution to between -10°C and 0°C using an ice-salt or dry ice/acetone bath.

  • Oxidant Addition: Dissolve m-CPBA (~7.5 g) in dichloromethane (50 mL) and add it slowly (dropwise) to the cooled thioether solution. Monitor the reaction closely by TLC.

  • Quenching: Once the reaction is complete (disappearance of starting material), quench the excess peroxide by washing the reaction mixture with a saturated sodium bicarbonate solution and then a sodium thiosulfate solution.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Visualization: General Synthesis of "Prazole" Drugs

Caption: Core two-step workflow for the synthesis of proton pump inhibitors.

Part 3: Application to Other PPIs (Lansoprazole & Pantoprazole)

The synthetic logic for other PPIs is identical to that of omeprazole, differing only in the specific substitution patterns on the benzimidazole and pyridine rings.

  • Lansoprazole Synthesis: This synthesis utilizes 2-mercaptobenzimidazole (without the 5-methoxy group) and couples it with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[12][13][14] The subsequent oxidation yields lansoprazole.

  • Pantoprazole Synthesis: This synthesis requires 5-(difluoromethoxy)-2-mercaptobenzimidazole , which is condensed with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[15] The resulting thioether is then oxidized, often using sodium hypochlorite in an aqueous medium, which is considered an environmentally benign and cost-effective method.[9][15]

The protocols for these syntheses mirror Protocol 2, with adjustments made for the different starting materials and potentially the choice of solvent and oxidizing agent. The fundamental principles of nucleophilic substitution followed by controlled oxidation remain the authoritative pathway.

Part 4: Safety & Handling

Good laboratory practice is paramount when handling the chemicals involved in these syntheses.

  • 2-Mercaptobenzimidazole Derivatives: These compounds can cause skin and eye irritation.[16][17] May cause an allergic skin reaction.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[17]

  • Carbon Disulfide (CS₂): Highly flammable and toxic. All operations should be conducted in a certified chemical fume hood.

  • m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. It is a skin and eye irritant. Avoid friction and impact. Store in a cool, dry place away from flammable materials.

  • Sodium Hydroxide / Potassium Hydroxide: Corrosive bases. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

Always consult the specific Safety Data Sheet (SDS) for each reagent before use.[16][17][18]

References

The Enigmatic Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Benzimidazole Landscape

To the dedicated researcher, scientist, and drug development professional, the benzimidazole scaffold is a familiar and welcome sight. It is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] However, not all benzimidazoles are created equal in the annals of scientific literature. This guide delves into the specifics of 2-Methyl-5-methoxybenzimidazole , a compound that, while possessing the esteemed benzimidazole core, holds a more enigmatic position compared to its more celebrated relatives.

A cursory glance at the field might lead one to its close analogue, 2-Mercapto-5-methoxybenzimidazole, a cornerstone intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[2][3] The sheer volume of research on this mercapto- derivative underscores its commercial and therapeutic importance. In contrast, this compound is not a widely reported key intermediate for any major marketed drug. This, however, does not diminish its potential interest.

This guide, therefore, takes a nuanced approach. It will provide a robust, chemically sound pathway for the synthesis of this compound. More importantly, it will explore its potential applications by examining the well-documented biological activities of the broader 2-methylbenzimidazole class of compounds. We will dissect how the seemingly simple 5-methoxy substitution might modulate these activities, offering a forward-looking perspective for your own research and development endeavors.

Part 1: Synthesis of this compound - A Practical Protocol

The synthesis of this compound is a classic example of heterocyclic chemistry, achievable through a two-stage process: the preparation of the key diamine intermediate, followed by cyclization.

Stage 1: Synthesis of the Precursor - 4-Methoxy-o-phenylenediamine

The journey to our target molecule begins with the synthesis of 4-methoxy-o-phenylenediamine (also known as 4-methoxy-1,2-diaminobenzene). This is typically achieved via the reduction of the readily available 4-methoxy-2-nitroaniline.

Reaction Pathway for 4-Methoxy-o-phenylenediamine Synthesis

Start 4-Methoxy-2-nitroaniline Reagents Reducing Agent (e.g., Pd/C, H2 or SnCl2/HCl) Start->Reagents Reduction Product 4-Methoxy-o-phenylenediamine Reagents->Product Solvent Solvent (e.g., Ethanol) Solvent->Reagents

Caption: Synthesis of 4-Methoxy-o-phenylenediamine via reduction.

Detailed Protocol for the Synthesis of 4-Methoxy-o-phenylenediamine:

This protocol is adapted from established methods for the reduction of nitroanilines.[3][4]

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (1.0 g) to the suspension.

  • Hydrogenation: The flask is then connected to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours, monitoring the uptake of hydrogen.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-o-phenylenediamine as a dark oil, which may solidify upon standing. The crude product can be used in the next step without further purification.

Stage 2: Cyclization to form this compound

With the diamine in hand, the final step is the Phillips-Ladenburg condensation reaction with acetic acid to form the benzimidazole ring.[5]

Reaction Pathway for the Synthesis of this compound

Diamine 4-Methoxy-o-phenylenediamine Acid Glacial Acetic Acid Diamine->Acid Condensation Product This compound Acid->Product Cyclization Heat Heat (Reflux) Heat->Acid

Caption: Synthesis of this compound.

Detailed Protocol for the Synthesis of this compound:

  • Setup: In a 100 mL round-bottom flask, combine the crude 4-methoxy-o-phenylenediamine (approximately 8.2 g, 59.5 mmol) with glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Neutralization and Precipitation: Carefully neutralize the solution with a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol-water mixture to yield this compound as a crystalline solid.

Part 2: Applications in Medicinal Chemistry - Extrapolating from the 2-Methylbenzimidazole Scaffold

As previously noted, specific applications for this compound are not extensively documented. However, the broader family of 2-methylbenzimidazole derivatives has been a fertile ground for drug discovery, exhibiting a wide range of pharmacological activities.[5]

Anticancer Activity

A significant body of research points to the potential of 2-methylbenzimidazole derivatives as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[5]

Simplified Mechanism of Action for Anticancer 2-Methylbenzimidazole Derivatives

Drug 2-Methylbenzimidazole Derivative Tubulin β-Tubulin Drug->Tubulin Binds to Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-methylbenzimidazole derivatives.

A study on 5-substituted 2-methylbenzimidazoles revealed potent cytotoxic activity against various human cancer cell lines. While this study did not include the 5-methoxy derivative, it provides a strong rationale for investigating its potential in this therapeutic area.

Table 1: Cytotoxic Activity of Selected 5-Substituted 2-Methylbenzimidazole Derivatives

CompoundSubstitution at Position 5Cancer Cell LineIC50 (µM)
Derivative A -N=N-ArylLeukemia< 0.01
Derivative B -NH-CO-ArylBreast Cancer1.5
Derivative C -SO2NH-ArylColon Cancer3.2

Note: This table is illustrative of the potential of this class of compounds and is based on data for derivatives other than the 5-methoxy variant.

Antimicrobial and Anthelmintic Activities

The benzimidazole core is famous for its anthelmintic drugs (e.g., albendazole, mebendazole). The 2-methylbenzimidazole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

The 5-methoxy group, being electron-donating and increasing lipophilicity, could potentially enhance the membrane permeability of the compound, which may lead to improved antimicrobial efficacy. This is a hypothesis that warrants experimental validation.

Other Potential Applications

Derivatives of 2-methylbenzimidazole have also been investigated for a variety of other activities, including:

  • Antiviral [1]

  • Anti-inflammatory

  • Antihistaminic

Part 3: The Role of the 5-Methoxy Group - A Medicinal Chemist's Perspective

The introduction of a methoxy group at the 5-position of the 2-methylbenzimidazole scaffold can be expected to influence its properties in several ways:

  • Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density of the benzimidazole ring system. This can affect the pKa of the imidazole nitrogens and influence the molecule's ability to participate in hydrogen bonding and other interactions with biological targets.

  • Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This can have a profound effect on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). An optimal level of lipophilicity is often crucial for oral bioavailability and cell membrane penetration.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation) by cytochrome P450 enzymes. This can be either a liability, leading to rapid clearance, or an opportunity for the design of prodrugs.

Conclusion: A Scaffold of Potential

While this compound may not yet have a claim to fame in the world of medicinal chemistry, it represents a tantalizing starting point for discovery. The synthetic route is straightforward, and the parent scaffold of 2-methylbenzimidazole is a proven pharmacophore with a diverse range of biological activities.

The challenge and opportunity for you, the researcher, is to explore the unique contributions of the 5-methoxy group. Does it confer enhanced potency in any of the known activities of 2-methylbenzimidazoles? Does it unlock entirely new pharmacological profiles? Answering these questions through systematic synthesis and screening of derivatives could pave the way for novel therapeutic agents.

This guide has provided the foundational knowledge and practical protocols to begin this exploration. The enigmatic nature of this compound should not be seen as a limitation, but as an invitation to innovate.

References

Application Notes and Protocols for 2-Methyl-5-methoxybenzimidazole Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Benzimidazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[2][3][4][5][6] This is attributed to their structural similarity to purine nucleosides, allowing for interaction with various biological targets.[2] Among this versatile class of compounds, 2-methyl-5-methoxybenzimidazole derivatives are of particular interest. The strategic placement of a methyl group at the 2-position and a methoxy group at the 5-position of the benzimidazole core can significantly influence the molecule's electronic and steric properties, potentially enhancing its antimicrobial efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound derivatives as potential antimicrobial agents. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for the exploration of this promising class of compounds.

PART 1: Synthesis and Characterization

The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. The selection of the starting materials and reaction conditions is critical for achieving high yields and purity.

Protocol 1: Synthesis of this compound

This protocol outlines a common and efficient method for the synthesis of the core scaffold, this compound, which can then be further derivatized.

Rationale: The reaction of 4-methoxy-o-phenylenediamine with acetic acid is a well-established method for the synthesis of this compound. The acidic medium facilitates the cyclization process, leading to the formation of the imidazole ring.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Glacial acetic acid

  • 10% Sodium hydroxide solution

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture at reflux for 2-3 hours with constant stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[7]

  • Dry the purified product in a vacuum oven.

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 4-methoxy-o-phenylenediamine C Condensation Reaction (e.g., Phillips condensation) A->C B Carboxylic Acid / Derivative B->C D Crude Product C->D E Purification (Recrystallization / Chromatography) D->E F Pure this compound Derivative E->F G Spectroscopic Analysis (NMR, IR, Mass Spec) F->G H Crystallographic Analysis (if applicable) F->H

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Protocol 2: Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Rationale: Each spectroscopic technique provides unique information about the molecular structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • Procedure: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectra on a high-resolution NMR spectrometer. Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.[8][9][10]

  • Infrared (IR) Spectroscopy:

    • Identifies the presence of key functional groups (e.g., N-H, C=N, C-O).

    • Procedure: Record the IR spectrum of the solid sample using a KBr pellet or as a thin film. Characteristic peaks for the benzimidazole ring and the methoxy group should be observed.[8][10]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its fragmentation pattern.

    • Procedure: Analyze the sample using a suitable ionization technique (e.g., ESI or FAB). The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of the target derivative.[8][9]

  • Single Crystal X-ray Diffraction:

    • For crystalline compounds, this technique provides the definitive three-dimensional structure.[8][9]

    • Procedure: Grow single crystals of the compound and analyze them using an X-ray diffractometer. The resulting data can be used to determine bond lengths, bond angles, and the overall molecular geometry.[8]

PART 2: In Vitro Antimicrobial Susceptibility Testing

In vitro testing is the first crucial step in evaluating the antimicrobial potential of the synthesized derivatives. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol 3: Broth Microdilution Method for MIC Determination

This protocol is a standardized and widely used method for determining the MIC of antimicrobial agents.[11][12][13]

Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of a microorganism in a 96-well microtiter plate format, enabling high-throughput screening.

Materials:

  • Synthesized this compound derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Microbial strains (bacteria and fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Broth Microdilution Assay:

    • Dispense the appropriate broth into all wells of a 96-well plate.

    • Perform a two-fold serial dilution of the test compounds and control antibiotics across the plate.

    • Inoculate each well (except for the sterility control) with the prepared microbial suspension.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading and Interpretation of Results:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

Workflow for In Vitro Antimicrobial Susceptibility Testing

InVitro_Workflow A Prepare Stock Solutions of Compounds C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plates D->E F Read and Determine MIC E->F

Caption: Step-by-step workflow for the in vitro antimicrobial susceptibility testing using the broth microdilution method.

Data Presentation: MIC Values

Summarize the MIC values in a clear and organized table for easy comparison of the antimicrobial activity of different derivatives against various microbial strains.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Derivative 11632>64
Derivative 281632
Ciprofloxacin0.50.25NA
FluconazoleNANA1

PART 3: In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy in a living organism. Animal models of infection are essential for this purpose.[14][15]

Protocol 4: Murine Thigh Infection Model

The murine thigh infection model is a well-established and reproducible model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[15]

Rationale: This model allows for the quantification of the antimicrobial effect by measuring the reduction in bacterial load in the infected tissue after treatment. It provides valuable information on the compound's pharmacodynamic properties in a living system.

Materials:

  • Specific pathogen-free mice

  • Test compound and vehicle control

  • Anesthetic agent

  • Bacterial strain of interest

  • Sterile saline

  • Syringes and needles

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia (if required): For some pathogens, mice may need to be rendered neutropenic by treatment with cyclophosphamide to establish a robust infection.

  • Infection:

    • Anesthetize the mice.

    • Inject a standardized inoculum of the bacterial strain into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the test compound and vehicle control to different groups of mice via a relevant route (e.g., oral, intravenous, or intraperitoneal).

    • Administer different doses of the compound to determine a dose-response relationship.

  • Assessment of Bacterial Load:

    • At a predetermined time point after treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy of the compound.

Alternative Invertebrate Model: Caenorhabditis elegans

For initial in vivo screening, the nematode Caenorhabditis elegans can serve as a simple and cost-effective model.[16]

Rationale: C. elegans can be infected with various human pathogens, and its survival can be monitored as a measure of the antimicrobial compound's efficacy. This model allows for higher throughput screening compared to mammalian models.[16]

Workflow for In Vivo Efficacy Testing

InVivo_Workflow A Select Animal Model (e.g., Murine Thigh Infection) B Induce Infection with Pathogen A->B C Administer Test Compound and Controls B->C D Monitor Disease Progression / Survival C->D E Determine Bacterial Load in Target Tissue C->E F Analyze Data and Assess Efficacy E->F MoA_Pathway cluster_cell Microbial Cell A 2-Methyl-5-methoxy- benzimidazole Derivative B DNA Gyrase / Topoisomerase A->B Inhibition C Tubulin Polymerization A->C Inhibition D Ergosterol Biosynthesis A->D Inhibition E Other Cellular Targets A->E Interaction F Inhibition of DNA Replication B->F G Disruption of Cytoskeleton C->G H Cell Membrane Disruption D->H I Inhibition of Other Essential Processes E->I J Antimicrobial Effect F->J G->J H->J I->J

References

The Central Role of the Benzimidazole Core in Proton Pump Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Benzimidazole Scaffold in Gastric Acid Suppression

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, offering profound and sustained suppression of gastric acid secretion.[1] Their therapeutic success is rooted in a shared molecular architecture: a substituted benzimidazole ring linked to a pyridine moiety via a sulfoxide bridge.[2] This guide provides an in-depth exploration of the synthesis of these vital pharmaceuticals, with a particular focus on the pivotal role of the 5-methoxy-substituted benzimidazole core.

While the topic specifies 2-methyl-5-methoxybenzimidazole, it is crucial for the researcher to note that the more direct and widely utilized precursor in the synthesis of major PPIs, such as omeprazole and its S-enantiomer esomeprazole, is 2-mercapto-5-methoxybenzimidazole . This thiol derivative serves as the nucleophilic component that is coupled with a substituted pyridine, establishing the thioether linkage that is subsequently oxidized to the active sulfoxide. This document will, therefore, focus on the synthesis and application of this key 2-mercapto intermediate.

The fundamental mechanism of action for PPIs involves the irreversible inhibition of the H+/K+-ATPase enzyme system, the so-called proton pump, located in the gastric parietal cells.[3][4] PPIs are administered as inactive prodrugs.[5] Upon reaching the highly acidic environment of the parietal cell's secretory canaliculus, they undergo an acid-catalyzed molecular rearrangement to form a reactive sulfenamide species.[6] This active form then establishes a covalent disulfide bond with cysteine residues on the proton pump, inactivating it and thereby blocking the final step in acid secretion.[3][5] The synthesis of new pump enzymes is required for acid production to resume, which accounts for the prolonged duration of action of these drugs.[3]

This guide will provide detailed, field-proven protocols for the synthesis of the key benzimidazole intermediate and its subsequent conversion to omeprazole, a representative PPI. The underlying chemical principles and rationale for experimental choices will be elucidated to empower researchers in their drug development endeavors.

Part 1: Synthesis of the Core Intermediate: 2-Mercapto-5-methoxybenzimidazole

The synthesis of the benzimidazole core is a critical upstream process. A common and efficient route begins with the commercially available starting material, p-anisidine, and proceeds through a two-stage process: reduction of a nitro intermediate to form 4-methoxy-o-phenylenediamine, followed by cyclization to yield the target 2-mercapto-5-methoxybenzimidazole.

Protocol 1: Synthesis of 4-Methoxy-o-phenylenediamine

The initial step involves the synthesis of the diamine precursor. This is typically achieved through the reduction of a commercially available nitroaniline derivative, such as 4-methoxy-2-nitroaniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][8]

Methodology:

  • Reaction Setup: In a hydrogenation reactor, charge 4-methoxy-2-nitroaniline (e.g., 10.0 g, 59.5 mmol) and a suitable solvent such as methanol (70 mL).[8]

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon (e.g., 1.0 g).[8]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.[7]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 24-72 hours).[8]

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-methoxy-o-phenylenediamine, which often presents as a dark oil or solid.[7][8]

Protocol 2: Cyclization to 2-Mercapto-5-methoxybenzimidazole

The formation of the benzimidazole ring is achieved by reacting the synthesized 4-methoxy-o-phenylenediamine with a one-carbon synthon, typically carbon disulfide, in the presence of a base.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (e.g., 1.9 g, 0.03 mol) in a mixture of ethanol (30 mL) and water (30 mL).

  • Reagent Addition: To this basic solution, add carbon disulfide (CS2) (e.g., 2.7 g, 0.03 mol) with stirring.

  • Addition of Diamine: Heat the mixture to boiling and then add a solution of 4-methoxy-o-phenylenediamine (e.g., 3.45 g, 0.03 mol) in ethanol (20 mL) dropwise.

  • Reaction Conditions: Reflux the reaction mixture for approximately 6 hours.

  • Isolation: After reflux, remove the ethanol by distillation. Dissolve the resulting white residue in water.

  • Precipitation and Purification: Precipitate the product by adding 50% aqueous acetic acid. Collect the solid by filtration and recrystallize from a water-ethanol mixture (1:1) to obtain pure 2-mercapto-5-methoxybenzimidazole.

Quantitative Data Summary: Synthesis of 2-Mercapto-5-methoxybenzimidazole
StepStarting MaterialKey ReagentsSolventTypical ConditionsTypical YieldReference
1. Reduction4-Methoxy-2-nitroaniline10% Pd/C, H₂MethanolRoom Temp, 50 psi, 24-72h>95%[7][8]
2. Cyclization4-Methoxy-o-phenylenediamineKOH, CS₂Ethanol/WaterReflux, 6h~40-83% (Route dependent)

Visualization of Benzimidazole Core Synthesis

G p_anisidine p-Anisidine nitroaniline 4-Methoxy-2-nitroaniline p_anisidine->nitroaniline Nitration diamine 4-Methoxy-o-phenylenediamine nitroaniline->diamine Reduction (H₂/Pd-C) mercapto 2-Mercapto-5-methoxybenzimidazole diamine->mercapto Cyclization (CS₂/KOH)

Caption: Synthetic pathway to 2-mercapto-5-methoxybenzimidazole.

Part 2: Application in the Synthesis of Proton Pump Inhibitors

The synthesized 2-mercapto-5-methoxybenzimidazole is the linchpin for constructing omeprazole and esomeprazole. The general strategy involves a two-step sequence: nucleophilic substitution to form a thioether intermediate, followed by a controlled oxidation to the sulfoxide.

Section 2.1: Synthesis of Omeprazole

The synthesis of omeprazole involves the coupling of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[9]

Protocol 3: Synthesis of the Thioether Intermediate (Pyrmetazole)

This step forms the carbon-sulfur bond that connects the benzimidazole and pyridine rings.

Methodology:

  • Base Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (50 mL) with heating (70-90°C).[9]

  • Thiolate Formation: Add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) to the basic solution and reflux until it completely dissolves, forming the sodium thiolate salt in situ.[9]

  • Cooling: Cool the reaction mixture to below 10°C in an ice bath.

  • Pyridine Addition: In a separate vessel, prepare a solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (100 mL).[9]

  • Condensation Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[9]

  • Isolation: A white solid will precipitate. Collect the product by suction filtration and dry to obtain the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[9]

Protocol 4: Oxidation to Omeprazole

This is a critical step where the thioether is selectively oxidized to the sulfoxide. Over-oxidation to the sulfone must be avoided. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[9]

Methodology:

  • Dissolution: Dissolve the thioether intermediate from Protocol 3 in dichloromethane.

  • Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, to control the exothermicity of the oxidation.

  • Oxidant Addition: Slowly add a solution of m-CPBA (approximately 1.0-1.2 equivalents) in dichloromethane to the reaction mixture while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material and minimize sulfone formation.

  • Quenching and Work-up: Once the reaction is complete, quench any excess peroxide with a reducing agent (e.g., aqueous sodium thiosulfite solution). Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a water wash.

  • Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude omeprazole can be purified by crystallization from a suitable solvent system.

A Note on Esomeprazole Synthesis

Esomeprazole is the (S)-enantiomer of omeprazole. Its synthesis requires an asymmetric oxidation of the thioether intermediate. This is typically achieved using a chiral catalyst system, such as a titanium-tartrate complex (a modification of the Sharpless epoxidation conditions), in the presence of an oxidizing agent like cumene hydroperoxide.[10] This enantioselective oxidation yields a product highly enriched in the desired (S)-isomer.

Quantitative Data Summary: Synthesis of Omeprazole
StepStarting MaterialKey ReagentsSolventTypical ConditionsTypical YieldReference
1. Condensation2-Mercapto-5-methoxybenzimidazole2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, NaOHEthanol/Water30°C, 4h~96%[11]
2. OxidationThioether Intermediatem-CPBADichloromethane-10°C to 0°CVariable, depends on control[9]

Visualization of Omeprazole Synthesis

G cluster_0 Part 1: Benzimidazole Core cluster_1 Part 2: Pyridine Moiety mercapto 2-Mercapto-5-methoxybenzimidazole thioether Thioether Intermediate (Pyrmetazole) mercapto->thioether pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl pyridine->thioether Condensation (NaOH, Ethanol/H₂O) omeprazole Omeprazole (Sulfoxide) thioether->omeprazole Controlled Oxidation (m-CPBA) sulfone Sulfone (Byproduct) thioether->sulfone Over-oxidation

Caption: Overall workflow for the synthesis of omeprazole.

Section 2.2: Synthesis of Other Major PPIs: A Unified Strategy

The synthetic logic applied to omeprazole is a template for other major PPIs, with variations in the substituents on the benzimidazole and pyridine rings.

  • Pantoprazole: The synthesis involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by oxidation.[12][13][14]

  • Lansoprazole: This PPI is synthesized from 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, followed by the standard oxidation step.[15][16]

  • Rabeprazole: The synthesis of rabeprazole involves the condensation of 2-mercaptobenzimidazole with 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[17][18]

This modular approach, combining different benzimidazole and pyridine precursors, has allowed for the development of a diverse class of PPIs, each with a unique pharmacokinetic and pharmacodynamic profile.

General Synthetic Scheme for PPIs

G benzimidazole Substituted 2-Mercaptobenzimidazole thioether Thioether Intermediate benzimidazole->thioether pyridine Substituted 2-Chloromethylpyridine pyridine->thioether Condensation ppi Proton Pump Inhibitor (Sulfoxide) thioether->ppi Oxidation

Caption: Generalized synthetic route for benzimidazole-based PPIs.

Conclusion

The 5-methoxy-substituted benzimidazole core, specifically 2-mercapto-5-methoxybenzimidazole, is a non-negotiable cornerstone in the industrial synthesis of omeprazole and esomeprazole. The synthetic pathway, characterized by a robust condensation reaction followed by a meticulously controlled oxidation, is a testament to elegant and efficient chemical design. Understanding these protocols, from the foundational synthesis of the benzimidazole intermediate to its elaboration into the final active pharmaceutical ingredient, is essential for researchers, scientists, and drug development professionals. The principles outlined herein provide a solid, authoritative framework for laboratory synthesis, process optimization, and the development of next-generation gastric acid suppressants.

References

Application Notes & Protocols: Strategic Functionalization of the 2-Methyl-5-methoxybenzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-methyl-5-methoxybenzimidazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This guide provides a comprehensive overview of key synthetic strategies to chemically modify this scaffold. We will delve into the rationale behind various functionalization approaches, offering detailed, field-proven protocols for N-alkylation, N-arylation, C-H activation, and modification of the peripheral methoxy and methyl groups. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction: The Chemical Landscape of this compound

The synthetic versatility of the this compound scaffold stems from its multiple reactive sites, each offering a distinct opportunity for molecular diversification. Understanding the electronic properties of these sites is crucial for designing successful functionalization strategies.

  • N1-H Site: The pyrrolic nitrogen (N1) bears a proton that is moderately acidic (pKa ≈ 12-13). Deprotonation with a suitable base generates a potent nucleophile, making this the primary site for introducing alkyl, aryl, and acyl groups.

  • C2-H Site: While often overlooked, the C-H bond at the 2-position of the imidazole ring is the most acidic C-H bond in the molecule. This site is susceptible to functionalization via modern transition-metal-catalyzed C-H activation techniques.[4]

  • Benzene Ring (C4, C6, C7): The electron-rich benzene ring is amenable to electrophilic aromatic substitution. The positions are activated by the electron-donating methoxy group and the fused imidazole ring. Regioselectivity is typically achieved via halogenation, followed by cross-coupling reactions.[4][5]

  • Peripheral Groups (C2-Methyl & C5-Methoxy): These substituents are not merely passive decorations. The methoxy group can be demethylated to reveal a phenol, a crucial functional handle and pharmacophore. The methyl group also offers avenues for modification, although this often involves building the scaffold from different precursors.

Below is a diagram illustrating the primary points of functionalization on the core scaffold.

G cluster_scaffold This compound Scaffold cluster_labels Reactive Sites scaffold scaffold N1 N1-H Site (Alkylation, Arylation) N1->scaffold C2 C2-Methyl Group (Modification) C2->scaffold C4_C6_C7 Benzene Ring (C4, C6, C7) (Halogenation, C-H Activation) C4_C6_C7->scaffold C5 C5-Methoxy Group (O-Demethylation) C5->scaffold

Figure 1: Key sites for synthetic modification on the this compound scaffold.

Part 1: Functionalization of the Imidazole Nitrogen (N1)

Modification at the N1 position is the most common strategy for modulating the scaffold's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which directly impacts pharmacokinetic and pharmacodynamic profiles.

N-Alkylation

The introduction of alkyl groups is typically achieved via nucleophilic substitution, where the deprotonated benzimidazole anion attacks an alkyl halide or a similar electrophile.

This robust protocol is effective for introducing primary and secondary alkyl groups. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation without competing side reactions. Anhydrous aprotic solvents like THF or DMF are essential to prevent quenching the base and the resulting anion.[6]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.

  • Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Gas evolution (H₂) will occur.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the benzimidazolide anion.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality & Trustworthiness: The use of NaH in an anhydrous environment is critical for quantitative deprotonation. The two-step temperature modulation (0 °C for addition, then warming) ensures controlled anion formation before the introduction of the electrophile, minimizing side reactions. Quenching with a mild proton source like NH₄Cl safely neutralizes any unreacted NaH.

N-Arylation

The formation of a C(aryl)-N bond requires more advanced techniques, primarily transition-metal-catalyzed cross-coupling reactions. The two gold standards are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).

The Ullmann reaction is a cost-effective method but often requires harsh conditions.[7][8] It involves the coupling of the benzimidazole with an aryl halide, typically an iodide or bromide, using a copper catalyst. Modern protocols have improved upon the original high-temperature conditions by using ligands that stabilize the copper catalyst.[9][10]

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide or Aryl Bromide (1.2 eq)

  • Copper(I) Iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Toluene

Procedure:

  • Setup: To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • Reagent Addition: Add the this compound and the aryl halide.

  • Solvent: Add anhydrous DMF.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Reaction: Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Buchwald-Hartwig amination offers a more versatile and milder alternative to the Ullmann reaction, with a significantly broader substrate scope and functional group tolerance.[11][12] The choice of phosphine ligand is critical and must be optimized for the specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide or Aryl Tosylate (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 6 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound and the aryl halide.

  • Solvent & Sealing: Add anhydrous toluene, seal the tube, and remove it from the glovebox.

  • Reaction: Heat the mixture to 100 °C for 4-18 hours. Monitor by LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify by flash column chromatography.

Workflow & Decision Making: The choice between these N-arylation methods depends on substrate compatibility and available resources.

G start Goal: N-Arylation substrate Analyze Aryl Halide & Functional Groups start->substrate cost Consider Cost & Reaction Conditions substrate->cost ullmann Ullmann Condensation cost->ullmann Aryl Iodide? High Temp Tolerant? Cost-Sensitive? buchwald Buchwald-Hartwig Amination cost->buchwald Aryl Bromide/Chloride/Tosylate? Sensitive Groups? Milder Conditions Needed?

Figure 2: Decision workflow for choosing an N-arylation protocol.

Part 2: C-H Functionalization of the Aromatic Core

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-installing leaving groups like halogens.

Halogenation of the Benzene Ring

While not a direct C-H activation, regioselective halogenation is the most reliable method for functionalizing the benzene portion of the scaffold. The installed halogen serves as a versatile handle for subsequent cross-coupling reactions.[5] Electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly used.[13][14]

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolution: Carefully dissolve this compound in concentrated H₂SO₄ at 0 °C. Extreme caution is required.

  • Halogenation: Add NBS portion-wise, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at this temperature for 2-4 hours. The reaction often results in a mixture of isomers, which can be controlled by reaction time and temperature.[5]

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) until pH > 10, keeping the mixture cool in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry, concentrate, and purify by column chromatography to separate isomers.

Causality: The strong acid protonates the imidazole ring, deactivating it towards electrophilic attack and directing the halogenation to the electron-rich benzene ring. The methoxy group is a strong ortho-, para-director, leading to substitution primarily at the C4 and C6 positions.

Direct C2-Arylation via Nickel Catalysis

The C2-H bond is the most acidic carbon-hydrogen bond and can be selectively functionalized using nickel catalysis. This approach couples the benzimidazole directly with phenol or enol derivatives, avoiding the need for halides.[15][16]

Materials:

  • N-Substituted this compound (1.0 eq)

  • Phenol Carbamate (Aryl-OC(O)NEt₂, 1.5 eq)

  • Nickel(II) triflate (Ni(OTf)₂, 10 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype, 15 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq)

  • tert-Amyl alcohol

Procedure:

  • Setup: In a glovebox, combine the N-substituted benzimidazole, phenol carbamate, Ni(OTf)₂, dcype, and K₃PO₄ in a Schlenk tube.

  • Solvent: Add tert-amyl alcohol.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Causality: The use of a tertiary alcohol as the solvent is key to success, as it is believed to accelerate the C-H activation step.[16] The phosphine ligand stabilizes the nickel catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Part 3: Modification of Peripheral Substituents

Late-stage modification of the existing methyl and methoxy groups provides a direct route to analogs with altered properties.

O-Demethylation of the 5-Methoxy Group

Cleavage of the aryl methyl ether to reveal the 5-hydroxy group is a critical transformation. The resulting phenol is a common feature in bioactive molecules and serves as a point for further etherification or esterification. Boron tribromide (BBr₃) is a highly effective, albeit aggressive, reagent for this purpose.[17][18]

Materials:

  • 5-Methoxybenzimidazole derivative (1.0 eq)

  • Boron Tribromide (BBr₃, 1 M solution in DCM, 2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Setup: Dissolve the 5-methoxybenzimidazole derivative in anhydrous DCM under an Argon atmosphere.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the BBr₃ solution dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 2-4 hours.

  • Quenching: Cool the mixture back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess BBr₃. Caution: Vigorous reaction.

  • Work-up: Remove the solvent under reduced pressure. Co-evaporate with methanol several times to remove boron residues.

  • Purification: Dissolve the crude residue in a suitable solvent system and purify by column chromatography or recrystallization.

Causality & Trustworthiness: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion.[17] The extremely low initial temperature is essential to control the high reactivity of BBr₃ and prevent unwanted side reactions. The methanol quench forms volatile trimethyl borate, which is easily removed.

Data Summary Table
Functionalization TypeMethodKey ReagentsTemp (°C)Typical YieldReference(s)
N-Alkylation Classical Sₙ2NaH, Alkyl Halide, THF0 to RT70-95%[6][19]
N-Arylation UllmannCuI, 1,10-Phenanthroline, K₂CO₃110-13050-85%[7][9]
N-Arylation Buchwald-HartwigPd₂(dba)₃, XPhos, NaOt-Bu10075-98%[11][20]
C-H Halogenation ElectrophilicNBS, H₂SO₄0-560-90%[5][14]
C2-Arylation Ni-Catalyzed C-HNi(OTf)₂, dcype, Aryl-OC(O)NR₂12055-85%[15]
O-Demethylation Lewis AcidBBr₃, DCM-78 to RT65-90%[17][18]

Conclusion

The this compound scaffold offers a rich platform for synthetic exploration. By strategically employing a combination of classical reactions and modern transition-metal-catalyzed methods, researchers can access a vast chemical space of novel derivatives. The protocols detailed herein provide reliable and reproducible pathways for functionalization at the nitrogen, carbon, and peripheral substituent sites. A thorough understanding of the underlying mechanisms and causal relationships behind each experimental choice is paramount for successful synthesis, optimization, and the ultimate development of new chemical entities for drug discovery and materials science.

References

Application Note: Molecular Docking of 2-Methyl-5-methoxybenzimidazole Derivatives as Potential c-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-Methyl-5-methoxybenzimidazole derivatives. Given the established role of the benzimidazole scaffold as a versatile pharmacophore in kinase inhibition, this guide focuses on predicting the binding interactions of this specific chemical series with the active site of c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. We will utilize the widely adopted and freely available software suite, AutoDockTools and AutoDock Vina, to perform and analyze the docking simulations. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting c-Src Kinase

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, derivatives of this heterocycle have been extensively investigated as inhibitors of various protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

c-Src (Proto-oncogene tyrosine-protein kinase Src) is a key non-receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[4] Its aberrant activation is frequently observed in various human cancers, making it a validated and compelling target for anticancer drug development. The benzimidazole scaffold has been successfully employed to design inhibitors that target the ATP-binding site of kinases.[2] Therefore, investigating the potential of this compound derivatives to bind to and inhibit c-Src kinase is a scientifically sound and promising avenue for novel anticancer agent discovery.

This guide will use the crystal structure of the human c-Src kinase domain in complex with a known inhibitor (PDB ID: 2BDJ) as the receptor for our docking studies.[4] This structure provides a well-defined active site, allowing for a detailed analysis of the potential binding modes of our compounds of interest.

Workflow Overview

The molecular docking process can be conceptually broken down into several key stages. Each stage is critical for obtaining meaningful and reliable results. The workflow is designed to be a self-validating system, where the successful completion of each step ensures the integrity of the next.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Save as PDBQT) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Add Hydrogens, Save as PDBQT) protein_prep->grid_gen docking Run AutoDock Vina (Ligand-Protein Docking) grid_gen->docking results Analyze Results (Binding Energies, Poses) docking->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results->visualize

Figure 1: General workflow for molecular docking studies.

Detailed Protocols

This section provides a detailed, step-by-step methodology for the molecular docking of a representative this compound derivative against the c-Src kinase.

Required Software
  • AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results from AutoDock Vina. (Download: --INVALID-LINK--)

  • AutoDock Vina: The molecular docking engine. (Download: --INVALID-LINK--)

  • Molecular visualization software: PyMOL, Chimera, or Discovery Studio Visualizer for inspecting protein-ligand interactions.

Protocol 1: Ligand Preparation

The ligand must be converted into a 3D structure and prepared in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type definitions.

  • Draw the 2D structure of your this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel or an online tool to convert the 2D structure into a 3D conformation. Energy minimization is recommended to obtain a low-energy starting conformation.

  • Open AutoDockTools (ADT).

  • Go to Ligand -> Input -> Open and select your 3D ligand file (e.g., in PDB format).

  • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

  • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt). ADT will automatically add Gasteiger charges and assign atom types.

Protocol 2: Protein (Receptor) Preparation

The crystal structure of the protein needs to be cleaned and prepared for docking. This involves removing non-essential molecules, adding hydrogen atoms, and converting it to the PDBQT format.

  • Download the PDB file: Go to the RCSB Protein Data Bank (--INVALID-LINK--) and download the crystal structure of c-Src kinase, PDB ID: 2BDJ .[4]

  • Open AutoDockTools (ADT).

  • Go to File -> Read Molecule and open 2BDJ.pdb.

  • Clean the protein:

    • The structure may contain multiple protein chains, water molecules, and the original co-crystallized inhibitor. For this protocol, we will remove the co-crystallized inhibitor and any water molecules.

    • In the ADT dashboard, select and delete all water molecules (usually designated as HOH).

    • Select and delete the original ligand (in 2BDJ, this is inhibitor AP23464).

  • Add hydrogens: Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.

  • Compute charges: Go to Edit -> Charges -> Add Kollman Charges.

  • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt.

Protocol 3: Grid Generation and Docking

The grid box defines the three-dimensional space in the active site where AutoDock Vina will search for ligand binding poses.

  • Load the prepared molecules: In a new ADT session, open your protein.pdbqt and ligand.pdbqt files.

  • Open the Grid Box setup: Go to Grid -> Grid Box.

  • Define the search space: A box will appear around the protein. You need to adjust its center and dimensions to encompass the entire active site. A good starting point is to center the grid on the position of the co-crystallized ligand from the original PDB file. For PDB ID 2BDJ, the active site is located in the cleft between the N- and C-terminal lobes.

    • Center Grid Box:

      • x-center: 33.5

      • y-center: 23.0

      • z-center: 6.5

    • Number of points in each dimension:

      • x-dimension: 60

      • y-dimension: 60

      • z-dimension: 60

  • Save the grid and docking configuration:

    • Go to File -> Close Saving Current.

    • Create a configuration file named conf.txt in your working directory with the following content:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to your working directory.

    • Execute the following command:

    • Vina will perform the docking and write the output poses to docking_results.pdbqt and a log file with the binding affinities to docking_log.txt.

Analysis of Docking Results

The output from AutoDock Vina provides valuable information about the potential binding of your ligand to the protein.

Binding Affinity

The docking_log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

Table 1: Hypothetical Docking Results for this compound Derivatives against c-Src Kinase

DerivativeBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -7.8Met341, Thr338, Leu273, Val281
Derivative A (with substituent X)-8.5Met341, Thr338, Glu310, Asp404
Derivative B (with substituent Y)-8.2Leu273, Val281, Ala403
Dasatinib (Control)-9.5Met341, Thr338, Glu310

Note: The data in this table is hypothetical and for illustrative purposes only. Dasatinib is a known c-Src inhibitor and is included for comparison.

Visualization of Binding Poses

Use a molecular visualization tool to analyze the docking_results.pdbqt file. This will allow you to observe the predicted binding poses and the interactions between the ligand and the protein's active site residues.

  • Open your visualization software (e.g., PyMOL).

  • Load the protein: File -> Open -> protein.pdbqt.

  • Load the docking results: File -> Open -> docking_results.pdbqt. The different binding poses will be loaded as separate states.

  • Analyze interactions: Focus on the lowest energy pose. Identify key interactions such as:

    • Hydrogen bonds: Typically formed between polar atoms (e.g., N-H, O-H) on the ligand and protein.

    • Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

    • Pi-stacking: Interactions between aromatic rings.

G cluster_protein c-Src Kinase Active Site cluster_ligand This compound Met341 Met341 (Hinge Region) Thr338 Thr338 (Gatekeeper) Leu273 Leu273 (Hydrophobic Pocket) Glu310 Glu310 (Salt Bridge) Benzimidazole_NH Benzimidazole NH Benzimidazole_NH->Met341 H-Bond Methoxy_O Methoxy Oxygen Methoxy_O->Thr338 H-Bond Aromatic_Ring Aromatic System Aromatic_Ring->Leu273 Hydrophobic/ Pi-Stacking

Figure 2: Conceptual diagram of potential interactions.

Conclusion and Future Directions

This application note has outlined a robust and accessible protocol for performing molecular docking studies of this compound derivatives against c-Src kinase. The causality of the experimental choices lies in the established precedent of benzimidazoles as kinase inhibitors and the critical role of c-Src in cancer. By following this self-validating protocol, researchers can generate valuable hypotheses about the binding modes and affinities of their compounds.

The results from these in silico studies serve as a crucial first step in the drug discovery pipeline. Promising candidates identified through this computational screening should be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate their predicted activity and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-methoxybenzimidazole. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of proton pump inhibitors like Omeprazole, achieving a high yield and purity of this compound is critical.[1] This guide is designed to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely used method is the Phillips-Ladenburg benzimidazole synthesis .[2][3] This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid, typically in the presence of a mineral acid catalyst.[2][4] For this specific target molecule, the reactants are 4-methoxy-1,2-phenylenediamine and acetic acid. The reaction is generally heated to drive the cyclization and dehydration steps.[5]

Q2: What are the critical parameters that influence the reaction yield and purity?

Several factors are crucial for maximizing yield and purity:

  • Purity of 4-methoxy-1,2-phenylenediamine: This is arguably the most critical factor. This starting material is an aromatic diamine, which is highly susceptible to air oxidation, leading to colored impurities that can inhibit the reaction and are difficult to remove.[6][7]

  • Reaction Temperature: Optimal temperature control is key. While heating is necessary to drive the condensation, excessive temperatures can lead to decomposition and the formation of tar-like byproducts. A typical range is around 100°C.[8]

  • Acid Catalyst: The use of a dilute mineral acid, such as 4N hydrochloric acid, is standard.[4] The acid protonates the carbonyl group of acetic acid, making it a better electrophile for the initial acylation step.

  • Reaction Time & Monitoring: The reaction should be monitored to completion using Thin Layer Chromatography (TLC). Prolonging the reaction unnecessarily can increase the formation of degradation products.[8]

  • Work-up Procedure: Careful neutralization of the acidic reaction mixture is required to precipitate the product. The pH must be adjusted precisely to ensure maximum precipitation without forming soluble salts.

Q3: What safety precautions should be taken when handling the reagents?

  • 4-methoxy-1,2-phenylenediamine: This compound is classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9][10] It is also a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Acetic Acid (Glacial): This is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood.

  • Hydrochloric Acid: This is a strong, corrosive acid. Use appropriate PPE and handle it in a fume hood to avoid inhaling vapors.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues. The following workflow can help diagnose the root cause.

LowYield_Troubleshooting start Low Yield Observed check_sm Verify Starting Material (4-methoxy-1,2-phenylenediamine) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok repurify_sm Solution: Repurify or replace starting material. Use inert atmosphere (N2/Ar). sm_ok->repurify_sm No check_reaction Review Reaction Conditions sm_ok->check_reaction Yes end Yield Improved repurify_sm->end temp_time Temp/Time Optimal? check_reaction->temp_time optimize_cond Solution: Optimize temperature (e.g., 100°C) and monitor reaction by TLC. temp_time->optimize_cond No check_catalyst Check Catalyst temp_time->check_catalyst Yes optimize_cond->end catalyst_ok Acid catalyst (e.g., 4N HCl) added correctly? check_catalyst->catalyst_ok fix_catalyst Solution: Ensure correct concentration and quantity of acid catalyst. catalyst_ok->fix_catalyst No check_workup Analyze Work-up Procedure catalyst_ok->check_workup Yes fix_catalyst->end ph_ok pH of Neutralization Correct? check_workup->ph_ok fix_ph Solution: Adjust pH carefully (e.g., with 10% NaOH) to the point of maximum precipitation. ph_ok->fix_ph No ph_ok->end Yes fix_ph->end

Caption: Troubleshooting workflow for low synthesis yield.

In-depth Causality:

  • Cause A: Degradation of Starting Material

    • Explanation: 4-methoxy-1,2-phenylenediamine has two electron-donating groups (amino and methoxy) on the benzene ring, making it highly susceptible to oxidation.[6] Exposure to air can form quinone-like, highly colored polymeric impurities. These impurities not only reduce the amount of active starting material but can also interfere with the cyclization process.

    • Solution: Use freshly purified starting material. If the material is discolored (typically pink, brown, or purple instead of off-white), consider recrystallization or purification via column chromatography.[7][11] During the reaction, maintaining an inert atmosphere (e.g., by purging the reaction flask with nitrogen or argon) can significantly reduce oxidative side reactions.

  • Cause B: Incomplete Reaction

    • Explanation: The Phillips condensation requires sufficient thermal energy to overcome the activation barrier for the final dehydration step, which forms the imidazole ring.[12] If the temperature is too low or the reaction time is too short, the reaction may stall at the N-acylated intermediate stage.

    • Solution: Ensure the reaction mixture is heated to an appropriate temperature, typically refluxing in dilute acid (around 100-110°C).[5] Use TLC to monitor the consumption of the starting diamine. The reaction is complete when the diamine spot is no longer visible.

Problem 2: Product is Impure (Discolored, Low Melting Point)
  • Cause A: Oxidative Side Products

    • Explanation: As mentioned, oxidation of the diamine starting material is a primary source of colored impurities that get carried through to the final product.

    • Solution: In addition to using pure starting materials and an inert atmosphere, the work-up can be optimized. After neutralization, if the product is still discolored, it can be dissolved in a dilute acid, treated with a small amount of activated charcoal to absorb colored impurities, and then filtered and re-precipitated.[13]

  • Cause B: Residual Starting Materials or Intermediates

    • Explanation: If the reaction is not driven to completion, unreacted 4-methoxy-1,2-phenylenediamine or the mono-acetylated intermediate can co-precipitate with the product, leading to a lower melting point and broader peaks in NMR analysis.

    • Solution: Ensure the reaction goes to completion via TLC monitoring. For purification, recrystallization is highly effective. A mixture of ethanol and water is often a suitable solvent system.

Problem 3: Difficulty with Product Isolation (Oily Product, Poor Precipitation)
  • Cause A: Incorrect pH during Work-up

    • Explanation: this compound is an amphoteric compound. In highly acidic solution, it exists as a protonated, soluble salt. In highly basic solution, the imidazole N-H can be deprotonated, also increasing solubility. Maximum precipitation occurs near its isoelectric point.

    • Solution: During neutralization, add the base (e.g., 10% sodium hydroxide solution) slowly and with vigorous stirring, monitoring the pH.[5] The product should precipitate as a solid. If it oils out, the rate of addition may be too fast, or the temperature may be too high. Cooling the mixture in an ice bath can promote solidification.

  • Cause B: Supersaturation

    • Explanation: Sometimes, a supersaturated solution can form, preventing precipitation even at the correct pH.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. Alternatively, if available, add a small seed crystal of pure product. If the product remains oily, attempt trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.

Optimized Protocol and Data

Optimized Synthesis Protocol

This protocol is based on the Phillips-Ladenburg synthesis and is optimized for high yield and purity.[8]

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxy-1,2-phenylenediamine (e.g., 10.0 g).

    • Add 4N Hydrochloric Acid (e.g., 80 mL).

    • Add glacial acetic acid (a 1.1 molar equivalent to the diamine).

  • Reaction:

    • Heat the mixture to reflux (approx. 100-110°C) with stirring.

    • Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase) until the diamine spot disappears.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the mixture is alkaline (pH ~8-9), causing the product to precipitate.

    • Collect the crude solid by suction filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

    • Dry the final product under vacuum.

Table 1: Effect of Reaction Parameters on Yield
ParameterCondition ACondition B (Optimized)Expected OutcomeRationale
Starting Material Slightly discoloredOff-white, pureHigher yield, cleaner productPurity of the diamine is paramount to prevent side reactions.[14]
Atmosphere AirInert (Nitrogen)Less discoloration, higher purityPrevents oxidation of the electron-rich diamine starting material.[6]
Temperature >130°C100-110°CHigher yield, less byproductAvoids thermal decomposition while ensuring complete cyclization.
Catalyst None4N HClFaster reaction, higher conversionAcid catalysis activates the carbonyl group of acetic acid for nucleophilic attack.[4][12]
Reaction Mechanism Overview

The synthesis proceeds via a two-step mechanism: initial acylation followed by intramolecular cyclization and dehydration.

Phillips_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diamine 4-Methoxy- 1,2-phenylenediamine Acylated N-acetylated Intermediate Diamine->Acylated 1. Acylation (Nucleophilic Attack) Acid Acetic Acid (with H+) Acid->Acylated Product 2-Methyl-5-methoxy- benzimidazole Acylated->Product 2. Cyclization & Dehydration Water H2O

Caption: Key stages of the Phillips-Ladenburg synthesis.

References

Technical Support Center: Purification of Crude 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Methyl-5-methoxybenzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for this important heterocyclic compound.

Part 1: Understanding Your Crude Product

Before embarking on purification, it is crucial to understand the potential impurities in your crude material. This compound is typically synthesized via the condensation of 4-methoxy-o-phenylenediamine with acetic acid or its derivatives.[1] This reaction can lead to several common impurities.

Potential Impurities in Crude this compound:

ImpurityStructureOriginRemoval Strategy
Unreacted 4-methoxy-o-phenylenediamine Diamine starting materialIncomplete reactionAcid wash, Column Chromatography
Unreacted Acetic Acid Carboxylic acid starting materialExcess reagentBase wash (e.g., NaHCO₃ solution)[2]
Polysubstituted or Isomeric Products Side-products from the reactionNon-selective reaction conditionsRecrystallization, Column Chromatography
Oxidation Products Degradation of the diamine starting materialExposure to air/oxidantsCharcoal treatment, Recrystallization

A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended to visualize the number of components in your crude product and to select an appropriate solvent system for column chromatography if needed.

Part 2: Troubleshooting Common Purification Challenges (Q&A)

Q1: My crude product is a dark, oily residue and not a solid. How can I proceed?

An oily product often indicates the presence of residual solvents or low-melting impurities.

  • Action 1: Trituration. Try adding a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. Stir or sonicate the mixture. This can often induce precipitation of the desired product, leaving impurities in the solvent.

  • Action 2: Acid-Base Extraction. Dissolve the oil in a suitable organic solvent like ethyl acetate. Wash the solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like residual acetic acid.[2] Dry the organic layer and concentrate it again.

Q2: After recrystallization, my product is still off-white or colored. How can I decolorize it?

Colored impurities are often highly conjugated organic molecules resulting from oxidation.

  • Solution: During the recrystallization process, after your product has fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Keep the solution heated for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. The filtrate should be significantly less colored. Allow the clear filtrate to cool and crystallize as usual.

Q3: My yield after recrystallization is very low. What went wrong?

Low yield is a common issue and can stem from several factors:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3] If the compound is too soluble in the cold solvent, you will lose a significant amount of product in the mother liquor.

  • Using Too Much Solvent: Using an excessive volume of solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.[4]

Q4: I see multiple spots on my TLC after column chromatography. How can I improve the separation?

Poor separation on a silica gel column can be due to an inappropriate mobile phase.

  • Optimize the Eluent System: The goal is to have a retention factor (Rf) of ~0.3 for your target compound on the TLC plate.

    • If the spots are too high on the TLC (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the spots are too low on the TLC (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent.[5]

  • Consider a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.

Part 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. The choice of solvent is critical.

Solvent Selection for this compound:

Solvent/SystemRationale
Ethanol/Water Benzimidazoles often have good solubility in hot ethanol and poor solubility in water. This mixture allows for fine-tuning of the crystallization process.
Ethyl Acetate/Hexane A common and effective system for moderately polar compounds.[6]
Methanol This compound shows good solubility in methanol, which can be a starting point for finding a suitable anti-solvent.[7]

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, treat it with activated charcoal as described in the troubleshooting section.

  • While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.[4]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating mixtures when recrystallization is ineffective.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.[2] Aim for an Rf of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualization of Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude Crude this compound tlc TLC Analysis crude->tlc Dissolve in solvent decision Single major spot? tlc->decision recrystallize Perform Recrystallization decision->recrystallize Yes chromatography Perform Column Chromatography decision->chromatography No (multiple spots) check_purity1 Check Purity (TLC, m.p.) recrystallize->check_purity1 check_purity1->chromatography Purity not acceptable pure_product Pure Product check_purity1->pure_product Purity acceptable check_purity2 Check Purity (TLC, m.p.) chromatography->check_purity2 check_purity2->pure_product Purity acceptable

Caption: Decision workflow for purification.

Part 5: Frequently Asked Questions (FAQs)

  • What is the expected melting point of pure this compound? While data for the 2-methyl analog can vary, related benzimidazole structures have distinct melting points that are sharp when the compound is pure. For instance, the closely related 2-Mercapto-5-methoxybenzimidazole has a melting point in the range of 255-263°C.[8][9][10][11] A broad melting range for your product indicates the presence of impurities.

  • How do I confirm the identity and purity of my final product? Purity should be assessed by multiple analytical techniques. TLC should show a single spot. High-Performance Liquid Chromatography (HPLC) is a more quantitative method to determine purity.[8] The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

  • Can I use other purification techniques? While recrystallization and column chromatography are the most common, other techniques like preparative HPLC can be used for very high purity requirements, especially for analytical standards.[13] Acid-base extraction is also a powerful technique for removing acidic or basic impurities.[2]

References

Technical Support Center: Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

I. Understanding the Landscape of Benzimidazole Synthesis

The synthesis of benzimidazoles, while versatile, is often plagued by a variety of side reactions that can complicate product isolation and reduce overall efficiency. The classical Phillips-Ladenburg and Weidenhagen reactions, which involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes respectively, are workhorse methods but are not without their challenges, often requiring high temperatures which can lead to undesired byproducts.[1][2][3][4] Modern synthetic approaches have introduced a range of catalysts and reaction conditions to mitigate these issues, yet a thorough understanding of potential side reactions remains crucial for successful synthesis.[5][6][7]

This guide is structured to address specific problems you may encounter in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

II. Troubleshooting Guide: Common Side Reactions & Their Mitigation

FAQ 1: My reaction is producing a mixture of 1-substituted and 1,2-disubstituted benzimidazoles. How can I control the selectivity?

The Problem: You are performing a condensation reaction between an o-phenylenediamine and an aldehyde, intending to synthesize a 2-substituted benzimidazole, but you are observing the formation of a significant amount of the 1,2-disubstituted byproduct. This is a common issue, particularly when using a 1:1 molar ratio of reactants.[8]

The Underlying Chemistry: The initial product of the condensation, the 2-substituted benzimidazole, still possesses a reactive N-H proton on the imidazole ring. Under the reaction conditions, this nitrogen can act as a nucleophile and react with a second molecule of the aldehyde (after its activation, for instance, by a Lewis acid catalyst) or an alkylating agent present in the reaction mixture. This leads to the formation of the 1,2-disubstituted product. The reaction pathway is often influenced by the electronic nature of the aldehyde and the reaction conditions.[8]

Troubleshooting Protocol:

  • Stoichiometric Control: The most straightforward approach is to adjust the stoichiometry of your reactants.

    • To favor the 2-substituted product: Use an excess of the o-phenylenediamine relative to the aldehyde (e.g., a 4:1 amine to aldehyde ratio). This increases the probability of the aldehyde reacting with a fresh molecule of the diamine rather than the N-H of the already formed benzimidazole.[8]

    • To favor the 1,2-disubstituted product: Use an excess of the aldehyde (e.g., a 1:2 diamine to aldehyde ratio) and a suitable catalyst, such as Er(OTf)₃, which can activate the aldehyde for the second substitution.[8]

  • Reaction Temperature and Time:

    • Lowering the reaction temperature can sometimes favor the formation of the monosubstituted product by reducing the rate of the second substitution reaction. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the desired product is maximized.[9]

  • Catalyst Choice:

    • The choice of catalyst can significantly influence the selectivity. Some Lewis acids may promote the formation of the disubstituted product.[8] Experiment with milder catalysts or even catalyst-free conditions if the reaction proceeds, albeit more slowly.

Preventative Measures:

  • For the synthesis of 2-substituted benzimidazoles, a slow addition of the aldehyde to a solution of the o-phenylenediamine can help maintain a low concentration of the aldehyde, thus disfavoring the second substitution.

  • If the 1-substituent is different from the 2-substituent, a stepwise approach is recommended. First, synthesize the 2-substituted benzimidazole, and then perform a separate N-alkylation or N-arylation step.

FAQ 2: I am observing the formation of a dark, tarry substance in my reaction mixture, and my yield of the desired benzimidazole is low. What is causing this and how can I prevent it?

The Problem: The formation of dark, often insoluble, polymeric byproducts is a frequent issue in benzimidazole synthesis, especially when using harsh reaction conditions like high temperatures or strong acids.[10] This not only reduces the yield of the desired product but also significantly complicates purification.

The Underlying Chemistry: Polymerization can occur through several pathways:

  • Oxidative Polymerization of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially in the presence of air and certain catalysts at elevated temperatures. This can lead to the formation of complex, colored polymeric structures.

  • Self-condensation of Aldehydes: Some aldehydes, particularly those prone to enolization, can undergo self-condensation or polymerization under acidic or basic conditions.

  • Reaction of Intermediates: Reactive intermediates in the benzimidazole formation pathway can potentially react with each other or with starting materials to form higher molecular weight species.

Troubleshooting Protocol:

  • Control of Reaction Atmosphere:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the o-phenylenediamine.[11]

  • Optimization of Reaction Temperature:

    • Avoid excessively high temperatures. While classical methods often call for temperatures above 180°C, many modern catalytic systems operate at much milder conditions, some even at room temperature.[1][2][9] If you are following a high-temperature procedure, try to lower the temperature and extend the reaction time, monitoring the progress by TLC.

  • Choice of Solvent and Catalyst:

    • The solvent can play a crucial role. In some cases, using a higher-boiling point solvent at a controlled temperature can be more effective than heating at a lower temperature in a lower-boiling solvent.

    • Consider using a milder catalyst. For instance, some modern methods utilize catalysts like ammonium chloride or even D-glucose under greener conditions, which can reduce the formation of byproducts.[6][12]

  • Purity of Starting Materials:

    • Ensure the purity of your starting materials. Impurities in the o-phenylenediamine or the aldehyde can act as initiators for polymerization. Using freshly purified starting materials can sometimes resolve the issue.

Preventative Measures:

  • The use of o-phenylenediamine dihydrochloride salt can sometimes lead to cleaner reactions and reduced formation of colored impurities.[5]

  • Consider alternative synthetic routes that proceed under milder conditions, such as those employing modern catalytic systems.[5][6]

FAQ 3: My benzimidazole product appears to be oxidized, containing sulfone or other over-oxidation byproducts. How can I avoid this?

The Problem: When synthesizing benzimidazoles containing sulfur atoms, such as those derived from thioether-substituted precursors, there is a significant risk of over-oxidation to the corresponding sulfoxide or sulfone.[13] This is particularly problematic when using oxidative cyclization methods.

The Underlying Chemistry: Many modern benzimidazole syntheses employ an oxidant to facilitate the final aromatization step. If the substrate contains a functional group susceptible to oxidation, such as a sulfide, this oxidant can also lead to the formation of undesired byproducts. The extent of this side reaction depends on the nature of the oxidant, the reaction temperature, and the stoichiometry.

Troubleshooting Protocol:

  • Careful Selection and Stoichiometry of the Oxidant:

    • If your synthetic route involves an oxidation step, choose an oxidant that is selective for the desired transformation.

    • Crucially, control the stoichiometry of the oxidant. Using a stoichiometric excess should be avoided. It is often better to use a slight sub-stoichiometric amount of the oxidant and accept a slightly lower conversion of the starting material to avoid over-oxidation, which can be difficult to separate from the desired product.[13]

  • Temperature Control:

    • Perform the oxidation at a low temperature to minimize the rate of the over-oxidation reaction.[13] Reactions are often carried out at 0°C or even lower.

  • Alternative Synthetic Strategies:

    • If over-oxidation is a persistent problem, consider a synthetic strategy that avoids an oxidation step in the final stages. For example, it might be possible to introduce the sulfur-containing moiety after the benzimidazole ring has been formed.

    • Alternatively, protect the sulfide as a sulfoxide, which is less prone to further oxidation, and then reduce it back to the sulfide in a subsequent step if needed.

Preventative Measures:

  • When developing a new synthesis for a sulfur-containing benzimidazole, screen a variety of mild oxidants and reaction conditions on a small scale to identify the optimal parameters before proceeding to a larger scale.

III. Purification and Characterization

FAQ 4: I am having difficulty purifying my crude benzimidazole product. What are some effective purification strategies?

The Problem: Crude benzimidazole products can be challenging to purify due to the presence of colored impurities, starting materials, and side products with similar polarities.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid benzimidazoles.

    • A common procedure involves dissolving the crude product in boiling water, treating with decolorizing carbon (Norite) to remove colored impurities, and then filtering the hot solution. The pure benzimidazole crystallizes upon cooling.[14] Be aware that some benzimidazoles have low solubility in water, so large volumes may be required.

    • If the product is discolored even after recrystallization, a treatment with a dilute solution of potassium permanganate in boiling water, followed by clarification with sodium bisulfite, can be effective.[14]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard technique. The choice of eluent system will depend on the polarity of the specific benzimidazole derivative. Common solvent systems include mixtures of ethyl acetate and hexane, or toluene and acetone.[15]

  • Sublimation: For thermally stable benzimidazoles, vacuum sublimation can be an excellent purification method, especially for removing non-volatile impurities.[10]

IV. Visualizing Reaction Pathways

To aid in understanding the key transformations and potential pitfalls, the following diagrams illustrate the core reaction mechanisms.

Diagram 1: General Synthesis of Benzimidazoles

G OPD o-Phenylenediamine Intermediate Intermediate (e.g., Amide/Imine) OPD->Intermediate Condensation Carbonyl Carboxylic Acid / Aldehyde Carbonyl->Intermediate Benzimidazole Benzimidazole Intermediate->Benzimidazole Cyclization/ Dehydration/Oxidation

Caption: General reaction scheme for benzimidazole synthesis.

Diagram 2: Troubleshooting N-Substitution Selectivity

G cluster_0 Reaction Pathway cluster_1 Control Strategies Start o-Phenylenediamine + Aldehyde Product_1 2-Substituted Benzimidazole Start->Product_1 Desired Path Product_2 1,2-Disubstituted Benzimidazole Product_1->Product_2 Side Reaction (with excess aldehyde) Strategy_1 Excess o-Phenylenediamine (Favors 2-Substituted) Product_1->Strategy_1 Strategy_2 Excess Aldehyde (Favors 1,2-Disubstituted) Product_2->Strategy_2

Caption: Decision tree for controlling N-substitution.

V. References

  • Choudhary, K., Bhavsar, R., & Chaturvedi, P. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). 15

  • Organic Syntheses Procedure: Benzimidazole. Organic Syntheses. 14

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega. 16

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. 10

  • Optimization of reaction conditions for benzimidazole synthesis. Benchchem. 17

  • Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Journal of Chemistry.

  • Improved process for preparing benzimidazole-type compounds. Google Patents. 13

  • Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem. 18

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. 1

  • Synthesis of benzimidazole. Slideshare. 19

  • N‐Alkylation of benzimidazole. ResearchGate. 20

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. 21

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). PMC. 22

  • Benzimidazole synthesis. Organic Chemistry Portal. 5

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. 2

  • Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. 3

  • Synthesis and Properties of Polymers Containing 2H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. (2025). ResearchGate. 23

  • General synthetic route for benzimidazole. ResearchGate. 24

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. 25

  • Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. 4

  • The Phillips–Ladenburg imidazole synthesis. ResearchGate. 26

  • Troubleshooting common issues in benzimidazole cyclization reactions. Benchchem. 12

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. 8

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules. 27

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. 6

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. 28

  • Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. ResearchGate. 29

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules. 30

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. 11

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. 7

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-5-methoxybenzimidazole. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various experimental assays. Benzimidazole derivatives, including this compound, are a well-regarded class of heterocyclic compounds with significant potential in medicinal chemistry, often exhibiting poor aqueous solubility due to their hydrophobic nature.[1][2] This guide provides in-depth, practical troubleshooting strategies and validated protocols to help you achieve consistent and reliable results in your experiments.

The core challenge often lies in transitioning the compound from a high-concentration organic stock solution into an aqueous assay buffer or cell culture medium without precipitation. This phenomenon, known as "solvent shock," can lead to inaccurate concentration measurements and unreliable experimental data.[1] By understanding the physicochemical properties of the compound and employing systematic formulation strategies, these issues can be effectively overcome.

PropertyValue / InformationSource
Compound Name This compound-
CAS Number 4887-81-4[3]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
Predicted XlogP 2.1[2]
Appearance Solid (Predicted)[2]
Known Solubility Generally soluble in organic solvents like DMSO and methanol.[2][4] Poorly soluble in water.[5][6]-

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock to my aqueous assay buffer. What happened?

This is a classic case of "solvent shock."[1] Your compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a large volume of buffer, the DMSO disperses quickly, and the compound is suddenly exposed to an environment (water) in which it is not soluble, causing it to crash out of solution.[1]

Q2: What is the best solvent to use for my initial stock solution?

For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power for a wide array of organic materials.[2][7] For a 10 mM stock solution, you would dissolve 1.62 mg of the compound in 1 mL of high-quality, anhydrous DMSO.[2]

Q3: What is the maximum concentration of DMSO I can use in my assay?

This is highly dependent on your assay type.

  • For cell-based assays: The final concentration of DMSO should be kept as low as possible, typically below 0.5% , and ideally not exceeding 0.1%, to avoid solvent-induced cytotoxicity.[1][2]

  • For enzymatic or biochemical assays: You may be able to use slightly higher concentrations, but it is critical to run a solvent tolerance control to ensure the DMSO itself does not affect enzyme activity. It is always best practice to keep the final DMSO concentration consistent across all experimental conditions.

Q4: Can I heat or sonicate the solution to help it dissolve?

Yes, gentle heating and/or brief sonication can be used to aid the dissolution of the compound in the organic solvent when preparing your stock solution.[2][8] However, be cautious. Forcing a compound into solution in an aqueous buffer by heating may result in it precipitating out later as the solution cools to the assay temperature. It is a better strategy to find a formulation where the compound is stable at the final assay temperature.

Troubleshooting & Experimental Protocols

Issue 1: Compound Precipitation in Aqueous Buffers (Enzymatic Assays, ELISA, etc.)

The primary cause is the low aqueous solubility of benzimidazoles and the "solvent shock" effect.[1] The solution is to manage the transition from the organic stock to the aqueous buffer more gradually and/or modify the final buffer to be more hospitable to the compound.

This method creates an intermediate dilution to lessen the drastic change in solvent polarity.

  • Prepare a 10 mM Stock Solution: Dissolve 1.62 mg of this compound in 1 mL of pure DMSO.[2]

  • Create an Intermediate Dilution: Instead of adding the 10 mM stock directly to your final assay volume, first dilute it 10-fold in your assay buffer. For example, add 5 µL of the 10 mM stock to 45 µL of assay buffer. Vortex gently but immediately.

  • Prepare Final Working Concentration: Add the required volume of this 1 mM intermediate solution to your final assay volume. This two-step process ensures the compound never experiences a sudden, massive drop in DMSO concentration.

cluster_bad Solvent Shock Pathway cluster_good Recommended Serial Dilution A 10 mM Stock in 100% DMSO B Final Assay Buffer (e.g., PBS) A->B Direct Addition (e.g., 1 µL into 999 µL) C Precipitation! (Inaccurate Concentration) B->C D 10 mM Stock in 100% DMSO E Intermediate Dilution (e.g., 1 mM in 10% DMSO) D->E 1:10 Dilution in Assay Buffer F Final Assay Buffer (e.g., PBS) E->F Final Dilution G Soluble Compound (Accurate Concentration) F->G

Caption: Workflow comparing direct addition vs. serial dilution.

If serial dilution is insufficient, you can modify the assay buffer itself. This is generally more suitable for non-cellular assays.

  • Co-solvents: Incorporate a small percentage of a water-miscible organic solvent into your final assay buffer.[1] Common choices include polyethylene glycol (PEG300/400) or ethanol.

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][9] A typical final concentration is 0.01% - 0.05%.[9]

Example Formulation: A robust formulation for poorly soluble compounds involves a combination of solvents.[8]

  • Prepare a stock solution in DMSO.

  • Prepare a vehicle solution consisting of:

    • 40% PEG300

    • 5% Tween-80

    • 55% Saline or aqueous buffer

  • Dilute your DMSO stock into this vehicle before the final dilution into the assay. Always run a vehicle-only control to check for background effects.

Issue 2: Solubility and Toxicity in Cell-Based Assays

In cell-based assays, the challenge is twofold: maintaining solubility while avoiding cytotoxicity from the solubilizing agents. The final DMSO concentration must be kept below 0.5%, and ideally below 0.1%.[1]

Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, effectively acting as a carrier to increase aqueous solubility.[5][10] Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a common and effective choice.

Workflow for Using SBE-β-CD:

  • Prepare a 20% (w/v) SBE-β-CD Solution: Dissolve 200 mg of SBE-β-CD in 1 mL of saline or your cell culture base medium.

  • Prepare Compound Working Solution:

    • Take your 10 mM stock of this compound in DMSO.

    • Create a formulation vehicle consisting of 1 part DMSO and 9 parts of the 20% SBE-β-CD solution.

    • Dilute your compound into this vehicle. For example, to get a 1 mM working solution, mix 10 µL of 10 mM DMSO stock with 90 µL of 20% SBE-β-CD solution.

  • Final Dosing: Add the required volume of this working solution to your cell culture wells. This method keeps the final DMSO concentration low while the SBE-β-CD maintains the compound's solubility in the media.[8]

cluster_cd Cyclodextrin Encapsulation CD Drug Drug Water Water CD_label Hydrophilic Exterior Drug_label Hydrophobic Interior A Poorly Soluble Compound (Hydrophobic) D Soluble Drug-Cyclodextrin Inclusion Complex A->D B Cyclodextrin (e.g., SBE-β-CD) B->D C Aqueous Solution (e.g., Cell Media) C->D

Caption: Cyclodextrin encapsulates a hydrophobic drug.

Advanced Strategies

For persistent solubility issues, particularly in later-stage drug development, more advanced formulation techniques may be required. These often involve altering the physicochemical properties of the compound itself or using more complex delivery systems.

  • Salt Formation: For benzimidazole compounds with ionizable groups, reacting the compound with an acid or base to form a salt can dramatically improve aqueous solubility.[1][5] This is a common strategy in pharmaceutical development to improve dissolution and bioavailability.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[5] By converting the drug from a stable crystalline form to a higher-energy amorphous state, its dissolution rate can be significantly increased.[11][12]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][6][11]

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimizing N-Alkylation of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methyl-5-methoxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized reactions.

Introduction to N-Alkylation of this compound

The N-alkylation of benzimidazoles is a fundamental transformation in medicinal chemistry, leading to a diverse array of biologically active compounds.[1] this compound is a valuable scaffold in drug discovery, and its N-alkylation is a key step in the synthesis of many pharmaceutical candidates. However, the unsymmetrical nature of the benzimidazole ring presents a significant challenge: the potential for the formation of two regioisomers, the N1 and N3 alkylated products. This guide will provide a comprehensive overview of the factors influencing this reaction and practical advice for controlling its outcome.

The tautomerism of the benzimidazole ring is the root cause of the regioselectivity challenge. The proton on the nitrogen can reside on either nitrogen atom, leading to two distinct tautomers in equilibrium. Both tautomers can be deprotonated to form the corresponding anions, which then act as nucleophiles in the alkylation reaction.[2]

Understanding Regioselectivity: The N1 vs. N3 Challenge

The key to optimizing the N-alkylation of this compound lies in understanding and controlling the regioselectivity of the reaction. The formation of either the N1-alkyl-2-methyl-5-methoxybenzimidazole or the N3-alkyl-2-methyl-6-methoxybenzimidazole is influenced by a combination of electronic and steric factors.

Electronic Effects

The substituents on the benzimidazole ring play a crucial role in determining the nucleophilicity of the two nitrogen atoms. In the case of this compound, both the methyl group at the 2-position and the methoxy group at the 5-position are electron-donating groups.

  • 2-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect.

  • 5-Methoxy Group: The methoxy group is a strong electron-donating group through resonance.

The combined electron-donating effects of these two groups increase the electron density of the benzimidazole ring system, making both nitrogen atoms more nucleophilic than in unsubstituted benzimidazole. The methoxy group at the 5-position will have a more pronounced effect on the electron density of the adjacent N1 nitrogen through resonance, potentially making it the more nucleophilic site.

Steric Hindrance

Steric hindrance can also play a significant role in directing the alkylation to the less hindered nitrogen atom.[3]

  • The 2-methyl group creates steric hindrance around the N1 position.

  • The bulkiness of the alkylating agent will also influence the site of attack. Larger, more sterically demanding alkylating agents will preferentially react at the less hindered N3 position.

The interplay between these electronic and steric effects determines the final ratio of the N1 and N3 isomers.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Question 1: My reaction is giving a low yield. What are the possible causes and how can I improve it?

Answer:

Low yields are a common problem and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The benzimidazole N-H is weakly acidic, and incomplete deprotonation will result in a low concentration of the nucleophilic benzimidazolide anion.

    • Solution: Ensure you are using a sufficiently strong base. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary compared to weaker bases like potassium carbonate (K₂CO₃).[2] Always use a fresh, anhydrous base.

  • Poor Quality Reagents: The purity of your starting materials is critical.

    • Solution: Use freshly purified this compound. Ensure your alkylating agent has not degraded and your solvent is anhydrous. Protic solvents can quench the benzimidazolide anion.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: Over-alkylation to form a quaternary salt can occur, especially with an excess of a reactive alkylating agent.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also minimize this side reaction.

Question 2: I am getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is the most significant challenge in this reaction. Here are some strategies to favor the formation of one isomer over the other:

  • Choice of Base and Solvent: The base and solvent system can influence the position of the equilibrium between the two tautomeric anions.

    • For the N1 Isomer (less sterically hindered nitrogen): Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can favor the formation of the thermodynamically more stable anion, which may lead to a higher proportion of the N1 isomer.[4]

    • For the N3 Isomer (more sterically hindered nitrogen): While more challenging to achieve selectively, using a bulkier base might sterically hinder the approach to the N1 position, favoring alkylation at N3. Experimentation with different base/solvent combinations is often necessary.

  • Steric Hindrance of the Alkylating Agent:

    • Solution: To favor alkylation at the less hindered N3 position, use a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide). Conversely, a smaller alkylating agent like methyl iodide might show less selectivity.

  • Temperature:

    • Solution: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one isomer over the other.

Question 3: I am having difficulty purifying my product and separating the two isomers. What are the recommended methods?

Answer:

Separation of the N1 and N3 regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for separating the isomers.[2]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or even pure ethyl acetate). The less polar isomer will typically elute first. Careful monitoring of fractions by TLC is crucial.

  • Recrystallization: If one isomer is formed in significant excess and the product is a solid, recrystallization from a suitable solvent system may be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the N-alkylation of this compound?

A1: A general starting point would be to use potassium carbonate (K₂CO₃) as the base in an aprotic polar solvent like DMF or acetonitrile (ACN) at room temperature to 60 °C. The alkylating agent (e.g., an alkyl halide) is typically added in a 1.0 to 1.2 molar ratio.[3]

Q2: Which alkylating agents are commonly used?

A2: Alkyl halides (iodides > bromides > chlorides in terms of reactivity) are the most common. Alkyl tosylates and sulfates can also be used. Benzyl halides are also frequently employed.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, product(s), and any byproducts. The product spots should be less polar than the starting benzimidazole.

Q4: How can I distinguish between the N1 and N3 isomers using NMR?

A4: Differentiating between the N1 and N3 isomers is crucial for product characterization. 1H and 13C NMR spectroscopy are the primary tools for this.

  • 1H NMR: The chemical shifts of the aromatic protons will be different for the two isomers. Specifically, the proton at the C7 position in the N1 isomer and the proton at the C4 position in the N3 isomer will experience different shielding effects from the adjacent N-alkyl group. NOESY experiments can also be helpful to establish through-space correlations between the N-alkyl protons and the protons on the benzimidazole ring.

  • 13C NMR: The chemical shifts of the carbon atoms in the benzimidazole ring, particularly C4, C7, and the bridgehead carbons (C3a and C7a), will differ between the two isomers.[6] A detailed analysis of the 13C NMR spectrum, often aided by computational predictions, can provide a definitive assignment.[7]

Q5: Are there any potential side reactions involving the methoxy group?

A5: Under typical N-alkylation conditions, the methoxy group is generally stable. However, under very harsh basic conditions or with certain Lewis acidic reagents, demethylation could be a potential, though unlikely, side reaction. It is always advisable to use the mildest effective conditions.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add an anhydrous aprotic solvent (e.g., DMF, ACN, or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents, or NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture to 0 °C and slowly add the alkylating agent (1.0-1.2 equivalents).

  • Reaction: Allow the reaction to warm to the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using NaH, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Major Isomer
Methyl IodideK₂CO₃DMF25-504-12Mixture, N1 may be favored
Ethyl BromideNaHTHF0 to 252-8Mixture, N3 may be favored due to increased steric bulk
Benzyl ChlorideK₂CO₃ACN60-806-18Mixture, N3 may be favored
Isopropyl IodideCs₂CO₃DMF50-7012-24N3 likely favored due to significant steric hindrance

Note: The information in this table is based on general principles of benzimidazole alkylation and should be used as a starting point for optimization.

Visualization

Diagram 1: General Workflow for N-Alkylation of this compound

G A 1. Starting Material & Solvent (this compound in anhydrous solvent) B 2. Deprotonation (Add base, e.g., K2CO3 or NaH) A->B C 3. Alkylation (Add alkylating agent) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways T1 2-Methyl-5-methoxy-1H-benzimidazole T2 2-Methyl-6-methoxy-1H-benzimidazole T1->T2 H+ shift A1 Deprotonation T1->A1 A2 Deprotonation T2->A2 P1 N1-alkyl-2-methyl-5-methoxybenzimidazole A1->P1 + R-X P2 N3-alkyl-2-methyl-6-methoxybenzimidazole A2->P2 + R-X

References

troubleshooting TLC analysis of 2-Methyl-5-methoxybenzimidazole reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Troubleshooting TLC Analysis of 2-Methyl-5-methoxybenzimidazole Reactions

Welcome to the technical support center for the analysis of this compound and related reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to monitor reaction progress, assess purity, and identify intermediates. As a heterocyclic aromatic compound, this compound possesses unique chemical properties that can present specific challenges during TLC analysis. This document provides in-depth, field-proven insights and solutions to ensure your chromatographic analyses are accurate, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the routine TLC analysis of this compound.

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point is a mixture of a moderately polar solvent and a non-polar solvent. Ethyl acetate/n-hexane is a widely used combination for benzimidazole derivatives.[1][2] A typical starting ratio would be 30-50% ethyl acetate in hexane. The goal is to achieve a retention factor (Rf) for the product between 0.3 and 0.5, which generally provides the best separation.

Q2: How can I visualize this compound on a TLC plate?

Due to its fused aromatic ring system, this compound is UV-active. The primary and non-destructive method for visualization is using a UV lamp at 254 nm, where the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[3] For confirmation or if UV activity is weak, chemical stains can be used. Good general-purpose stains include potassium permanganate (KMnO₄), which reacts with oxidizable groups, and p-anisaldehyde, which can produce a range of colors with different functional groups.[4][5] An iodine chamber is also a classic and effective method.[4][6]

Q3: What is the expected Rf value for this compound?

The Rf value is highly dependent on the exact mobile phase composition, the type of stationary phase (e.g., silica gel grade), temperature, and chamber saturation. It is not an absolute constant. However, in a well-chosen system like Ethyl Acetate:Hexane (1:1), you can expect the product to be significantly more polar (lower Rf) than the starting o-phenylenediamine precursor. For instance, in a Benzene:Acetone (7:3) system, the parent benzimidazole product has been reported with an Rf of 0.39, while the o-phenylenediamine starting material had an Rf of 0.73.[7]

Q4: Why is it important to use a co-spot when monitoring my reaction?

A co-spot, where the reaction mixture is spotted directly on top of the starting material spot, is a critical self-validating control.[8][9] If the starting material spot and the corresponding spot in the reaction mixture lane separate into two distinct spots (often resembling a "snowman"), it confirms that the product has a different Rf and the reaction is progressing.[9] If they remain as a single, tight spot, their Rf values are identical in that solvent system, and a different mobile phase is needed to resolve them.

Troubleshooting Guides: From Streaks to Smears

This section provides detailed solutions to specific problems you may encounter during your TLC analysis.

Problem 1: My benzimidazole product is streaking or tailing up the plate.

This is the most common issue encountered with benzimidazoles.

  • Causality: Benzimidazole has a basic nitrogen atom in its imidazole ring. This basic site can undergo strong acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" or "tail" rather than a compact spot.[10] Another frequent cause is simply overloading the sample on the plate.[8][11][12]

  • Recommended Solutions:

    • Add a Basic Modifier to the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel or ensure the benzimidazole is in its free-base form. Add a small amount of a volatile base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of ammonia in methanol, which is then used as a polar component of the mobile phase.[8] This additive competes for the acidic sites on the silica, allowing your compound to travel up the plate unimpeded.

    • Reduce Sample Concentration: The simplest first step is to dilute your sample. Overloaded samples saturate the stationary phase, leading to poor separation and streaking.[12] Run the TLC again with a more dilute solution of your reaction mixture.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a reversed-phase TLC plate (e.g., C18 silica), where separation is based on non-polar interactions.[8]

  • Prepare your standard mobile phase (e.g., 100 mL of 1:1 Ethyl Acetate:Hexane).

  • To this solution, add 1 mL of triethylamine (for a 1% solution).

  • Mix thoroughly.

  • Use this modified eluent in your TLC chamber. Ensure the chamber is saturated with the vapor of this new solvent system for best results.

Problem 2: I don't see any spots on my TLC plate after development.

This can be alarming, but it often has a simple explanation.

  • Causality: The most likely reason is that your sample concentration is too low to be detected.[8][11] While benzimidazoles are UV-active, a very small amount of product may not be visible. Other possibilities include the compound being volatile and evaporating off the plate, or the solvent level in the chamber being too high and washing your sample away before development.[8][11]

  • Recommended Solutions:

    • Concentrate the Sample Spot: Apply your sample to the same spot on the baseline multiple times, allowing the solvent to fully dry between each application.[8][11] This concentrates your compound on the origin without creating a large, diffuse starting spot.

    • Use a More Sensitive Visualization Method: If UV light yields nothing, try a chemical stain. A potassium permanganate (KMnO₄) dip is highly sensitive and will reveal many organic compounds as yellow spots on a purple background.[5]

    • Check Your TLC Chamber Setup: Ensure the solvent level in the developing chamber is below the baseline where your samples are spotted.[8][11] If the solvent covers the baseline, it will dissolve your sample into the solvent reservoir instead of allowing it to chromatograph up the plate.

Problem 3: My spots are not moving from the baseline (Rf ≈ 0) or are all at the solvent front (Rf ≈ 1).

This indicates a mismatch between your compound's polarity and the mobile phase's polarity.

  • Causality:

    • Rf ≈ 0 (Spots at Baseline): Your mobile phase is not polar enough to move the compound off the highly polar silica gel. Your compound has a much higher affinity for the stationary phase than the mobile phase.[8]

    • Rf ≈ 1 (Spots at Solvent Front): Your mobile phase is too polar. It dissolves the compound so effectively that it carries it up the plate with the solvent front, showing little to no interaction with the stationary phase.[8]

  • Recommended Solutions:

    • To Increase Rf (Move spots up): Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[8] For example, move from 20% EtOAc to 40% EtOAc.

    • To Decrease Rf (Move spots down): Decrease the polarity of the mobile phase. This involves increasing the proportion of the non-polar solvent (hexane) or choosing a less polar solvent altogether.[8]

Solvent System (Example)PolarityExpected Effect on a Polar Compound (e.g., Benzimidazole)
10% Ethyl Acetate in HexaneLowLow Rf (may stick to baseline)
40% Ethyl Acetate in HexaneMediumGood Rf (ideal for separation)
100% Ethyl AcetateHighHigh Rf (may run at solvent front)
10% Methanol in DichloromethaneVery HighVery High Rf (likely at solvent front)
Problem 4: I see multiple unexpected spots in my reaction lane.

This suggests issues with the reaction itself or the purity of your materials.

  • Causality: Unexpected spots can be side products, unreacted starting materials, or impurities. The synthesis of 2-substituted benzimidazoles can sometimes lead to the formation of 1,2-disubstituted side products.[13] Furthermore, the o-phenylenediamine starting material is susceptible to oxidation, which can create colored impurities.[13] Finally, your compound could be decomposing on the acidic silica gel plate.[9]

  • Recommended Solutions:

    • Verify Purity of Starting Materials: Run a TLC of your starting materials (e.g., 4-methoxy-1,2-phenylenediamine and acetic acid) individually. If they are not pure, this could be the source of the extra spots. Consider purifying them before starting the reaction.[13]

    • Monitor Reaction Over Time: Take TLC samples at different time points (e.g., 1 hour, 4 hours, 24 hours) to see how the spot pattern evolves. This can help you distinguish between intermediates and final products.[13][14]

    • Check for On-Plate Decomposition: To determine if your product is unstable on silica gel, perform a 2D TLC.[9]

  • Take a square TLC plate and spot your reaction mixture in one corner, about 1.5 cm from each edge.

  • Develop the plate as usual in your chosen solvent system.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compounds are stable, all the spots will align on the diagonal of the plate. If a compound has decomposed, new spots will appear off the diagonal.[9]

Visualizations and Workflows

To further clarify these concepts, the following diagrams illustrate key processes and relationships in the TLC analysis of this compound.

G cluster_reactants Reactants cluster_reaction Phillips Condensation cluster_product Product A 4-Methoxy-1,2- phenylenediamine C Acid Catalyst (e.g., 4N HCl) A->C B Acetic Acid B->C D 2-Methyl-5-methoxy- benzimidazole C->D Cyclization

Caption: Simplified reaction scheme for this compound synthesis.

G start Run TLC of Reaction Mixture problem Analyze TLC Plate start->problem streaking Streaking or Tailing? problem->streaking Yes rf_issue Rf Value Issue? problem->rf_issue No sol_streaking1 Add 1% Et3N to Eluent streaking->sol_streaking1 sol_streaking2 Dilute Sample streaking->sol_streaking2 no_spots No Spots Visible? rf_issue->no_spots No Spots rf_low Rf ≈ 0? rf_issue->rf_low Yes rf_high Rf ≈ 1? rf_issue->rf_high No sol_no_spots1 Concentrate Spotting no_spots->sol_no_spots1 sol_no_spots2 Use Chemical Stain no_spots->sol_no_spots2 end Good Separation sol_streaking1->end sol_streaking2->end sol_rf_low Increase Eluent Polarity rf_low->sol_rf_low sol_rf_high Decrease Eluent Polarity rf_high->sol_rf_high sol_rf_low->end sol_rf_high->end sol_no_spots1->end sol_no_spots2->end

Caption: Troubleshooting workflow for common TLC analysis problems.

G cluster_tlc TLC Plate (Silica Gel - Polar) cluster_spots cluster_legend Compound Polarity vs. Rf Value TLC A B C origin Baseline front Solvent Front L1 Low Polarity Compound (High Rf) L1->A L2 Medium Polarity Compound (Mid Rf) L2->B L3 High Polarity Compound (Low Rf) L3->C

Caption: Relationship between compound polarity and Rf value on a normal-phase TLC plate.

References

Technical Support Center: Pilot-Scale Synthesis of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of 2-Methyl-5-methoxybenzimidazole for pilot studies. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction of 4-methoxy-o-phenylenediamine (also known as 3,4-diaminoanisole) with acetic acid. This method, a variation of the Phillips-Ladenburg benzimidazole synthesis, is favored for its high atom economy, use of readily available starting materials, and generally high yields.[1][2][3] The reaction is typically carried out in the presence of a dilute mineral acid, such as hydrochloric acid, which acts as a catalyst to facilitate the cyclization and dehydration steps.[2]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Scaling up any chemical synthesis requires careful attention to several critical parameters to maintain safety, consistency, and yield. For the synthesis of this compound, the following are paramount:

  • Heat Management: The condensation reaction is exothermic.[1] In a pilot-scale reactor, efficient heat dissipation is crucial to prevent thermal runaway and the formation of byproducts.[1]

  • Rate of Reagent Addition: The controlled addition of acetic acid is necessary to manage the reaction's exotherm.[1] A slow, steady addition rate helps maintain the desired reaction temperature.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform temperature distribution and prevent localized "hot spots" which can lead to degradation of reactants or products.[1]

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and the final product, and the ease of product isolation.[1] Water is a common solvent for this reaction, often with a co-solvent like ethanol.[4]

Q3: What are the expected yield and purity for this reaction at a pilot scale?

A3: With an optimized process, the expected yield for the synthesis of this compound is typically in the range of 80-95%. The purity of the crude product can vary, but after appropriate workup and recrystallization, a purity of >98% (as determined by HPLC) is achievable.[5]

Q4: What are the recommended analytical techniques for in-process control and final product analysis?

A4: A combination of analytical methods should be employed to monitor the reaction progress and assess the final product's quality:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's completion by observing the disappearance of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and for identifying and quantifying any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the pilot-scale synthesis of this compound.

Problem 1: Low Reaction Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC or HPLC. The presence of significant starting material (4-methoxy-o-phenylenediamine) indicates an incomplete reaction.- Extend the reaction time. - Ensure the reaction temperature is maintained at the optimal level (typically reflux). - Verify the correct stoichiometry of reactants and catalyst.
Side Product Formation Analyze the crude product by HPLC-MS to identify any unexpected peaks. A common side product is the N,N'-diacetylated diamine.[2]- Optimize the rate of acetic acid addition to avoid localized high concentrations. - Ensure efficient mixing throughout the reaction. - Control the reaction temperature to minimize degradation.
Product Loss During Workup Check the pH of the aqueous phase after neutralization. Improper pH can lead to the product remaining dissolved in the aqueous layer.- Carefully adjust the pH to the point of maximum precipitation of the benzimidazole product (typically slightly basic). - If the product has some water solubility, perform extractions with a suitable organic solvent like ethyl acetate.[2]
Inefficient Purification Assess the purity of the isolated product. Significant impurities will lower the final isolated yield.- Select an appropriate recrystallization solvent or solvent system. A mixture of ethanol and water is often effective. - Consider a wash of the crude product with a non-polar solvent to remove non-polar impurities before recrystallization.
Problem 2: Product Purity Issues (e.g., Off-Color Product, Multiple Spots on TLC)
Potential Cause Diagnostic Check Recommended Solution
Oxidation of Starting Material The 4-methoxy-o-phenylenediamine starting material is susceptible to air oxidation, which can lead to a dark-colored reaction mixture and product.[2]- Use high-purity, freshly sourced 4-methoxy-o-phenylenediamine. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Overheating/Thermal Degradation Darkening of the reaction mixture at elevated temperatures can indicate product or reactant decomposition.- Maintain precise temperature control throughout the reaction. - Avoid prolonged reaction times at high temperatures.
Incomplete Cyclization The presence of the N-acetylated intermediate can be detected by HPLC or TLC.- Ensure a sufficient amount of acid catalyst is used. - Increase the reaction temperature or time to drive the cyclization to completion.
Residual Starting Materials or Reagents HPLC analysis will show peaks corresponding to the starting materials or reagents.- Optimize the workup procedure to effectively remove unreacted starting materials. - Ensure thorough washing of the isolated product.

III. Experimental Protocols

A. Synthesis of this compound
  • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-methoxy-o-phenylenediamine and water.

  • Begin stirring to form a slurry.

  • Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Carefully add glacial acetic acid dropwise, monitoring the internal temperature to control the exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-4 hours.[2]

  • Monitor the reaction progress by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of an aqueous base (e.g., sodium hydroxide solution) until the pH is between 7.5 and 8.5, which should precipitate the product.

  • Isolate the crude product by filtration and wash the filter cake with cold water.

  • Dry the crude product under vacuum.

B. Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, activated carbon can be added, and the mixture is heated at reflux for a short period.

  • Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Slowly add hot water to the filtrate until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

IV. Visualizations

A. Synthetic Pathway

Synthesis_Pathway Reactant1 4-Methoxy-o-phenylenediamine Intermediate N-acetylated intermediate Reactant1->Intermediate + Acetic Acid (Catalyst: H+) Reactant2 Acetic Acid Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Synthetic route to this compound.

B. Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check for complete reaction (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material present? Complete Reaction Complete Incomplete->Complete No Action_Incomplete Extend reaction time or increase temperature Incomplete->Action_Incomplete Yes Check_Workup Analyze aqueous phase for product loss Complete->Check_Workup End Yield Improved Action_Incomplete->End Workup_Loss Product in Aqueous Layer Check_Workup->Workup_Loss Product detected? Workup_OK Workup OK Check_Purity Assess crude purity Workup_OK->Check_Purity Workup_Loss->Workup_OK No Action_Workup Optimize pH or extract with organic solvent Workup_Loss->Action_Workup Yes Action_Workup->End Impure Significant Impurities Check_Purity->Impure Purity < Target? Action_Purification Optimize recrystallization Impure->Action_Purification Yes Impure->End No Action_Purification->End

Caption: Decision tree for troubleshooting low synthesis yield.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8][9][10]

  • Ventilation: Conduct the synthesis in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7][8]

  • Handling of Reagents:

    • Acetic Acid and Hydrochloric Acid: These are corrosive. Handle with care to avoid skin and eye contact.

    • 4-methoxy-o-phenylenediamine: May cause skin and eye irritation. Avoid creating dust.[7]

  • Waste Disposal: Dispose of all chemical waste according to federal, state, and local regulations.[7][8]

VI. References

  • Material Safety Data Sheet. (URL: Not available)

  • Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles - Benchchem. (URL: Not available)

  • 5 - SAFETY DATA SHEET. (URL: Not available)

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: Not available)

  • 5 - SAFETY DATA SHEET (2021-12-25). (URL: Not available)

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: Not available)

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (URL: Not available)

  • 2-Mercapto-5-méthoxybenzimidazole - Chem-Impex. (URL: Not available)

  • troubleshooting guide for low conversion rates in benzimidazole synthesis - Benchchem. (URL: Not available)

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (URL: Not available)

  • Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol - Benchchem. (URL: Not available)

  • Synthesis of 5-methoxy-2-mercaptobenzimidazole - PrepChem.com. (URL: --INVALID-LINK--)

  • Synthesis of 2- Methyl benzimidazole - YouTube. (URL: --INVALID-LINK--)

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars. (URL: Not available)

  • Study on Synthesis of 2-Mercapto-5-Methoxybenzimidazole. (URL: Not available)

  • WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles - Google Patents. (URL: --INVALID-LINK--)

  • 2-Mercapto-5-Methoxy-Benzimidazole-4 | Sheetal Chemicals. (URL: Not available)

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. (URL: --INVALID-LINK--)

  • A Review on Modern Approaches to Benzimidazole Synthesis - PubMed. (URL: --INVALID-LINK--)

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: --INVALID-LINK--)

  • Application Note and Protocol: Quantification of 6-Methoxy-2-methyl-benzoimidazol-1-ol - Benchchem. (URL: Not available)

  • RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz - Google Patents. (URL: --INVALID-LINK--)

  • 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem. (URL: --INVALID-LINK--)

  • WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents. (URL: --INVALID-LINK--)

  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives - ResearchGate. (URL: --INVALID-LINK--)

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (URL: --INVALID-LINK--)

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (URL: --INVALID-LINK--)

References

Navigating Benzimidazole Ring Closure: A Technical Guide to Preventing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzimidazole ring closure. We understand that while the synthesis is versatile, it is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise the integrity of your final compound.

This resource moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to not only fix issues as they arise but to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Isolating and Eliminating Byproducts

This section addresses specific, common problems encountered during benzimidazole synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Q1: My reaction is yielding a significant amount of a 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. How can I improve selectivity?

The Problem: You are observing the formation of a byproduct where a second molecule of the aldehyde has reacted with the nitrogen of the newly formed benzimidazole ring.

Underlying Cause & Mechanism: The formation of the 1,2-disubstituted byproduct is a common issue, particularly when using aldehydes as the carbonyl source. The reaction proceeds through the initial formation of a Schiff base (imine), which then cyclizes. However, a second molecule of the aldehyde can react with the remaining N-H of the benzimidazole product. This is especially prevalent under acidic conditions which can activate the aldehyde. The proposed mechanism often involves the formation of a bis-imine intermediate which then undergoes rearrangement and a 1,3-hydride shift to yield the 1,2-disubstituted product[1][2].

Visualizing the Pathway:

byproduct_formation cluster_main Desired Pathway: 2-Substitution cluster_byproduct Byproduct Pathway: 1,2-Disubstitution A o-phenylenediamine + Aldehyde (1 eq.) B Schiff Base Intermediate A->B Condensation C Cyclization & Oxidation B->C D 2-Substituted Benzimidazole C->D E o-phenylenediamine + Aldehyde (2 eq.) F Bis-Imine Intermediate E->F Condensation G Rearrangement & 1,3-Hydride Shift F->G H 1,2-Disubstituted Benzimidazole G->H

Caption: Competing pathways for 2- and 1,2-disubstituted benzimidazoles.

Preventative & Corrective Actions:

  • Stoichiometry Control:

    • Protocol: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde. A slight excess of the diamine can sometimes suppress the formation of the disubstituted product.

  • Catalyst Selection:

    • Rationale: The choice of catalyst can significantly influence the selectivity. Some catalysts are more prone to promoting the second addition.

    • Recommendations:

      • Solid-supported protic acids like perchloric acid on silica gel (HClO₄–SiO₂) have been shown to be effective in selectively producing 1,2-disubstituted products, so avoiding such catalysts when the 2-substituted product is desired is advisable[1][2].

      • Conversely, catalysts like erbium(III) triflate (Er(OTf)₃) have been reported to provide high selectivity for 1,2-disubstituted benzimidazoles, so milder catalysts may be preferable for obtaining the 2-substituted product[3].

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of the second addition reaction.

    • Solvent: The choice of solvent can impact the reaction pathway. A screen of solvents, including polar protic (e.g., ethanol) and aprotic (e.g., acetonitrile, DMF) options, may reveal conditions that favor the desired product.

Data-Driven Optimization of Reaction Conditions:

ParameterRecommendation for 2-SubstitutionRationale
Aldehyde:Diamine Ratio 1:1 to 1:1.1Prevents excess aldehyde from reacting with the product.
Catalyst Choice Mild Lewis acids or heterogeneous catalystsAvoids strong activation of the aldehyde for the second addition.
Temperature Start at room temperature and gradually increaseMinimizes the rate of the competing disubstitution reaction.
Solvent Screen polar and aprotic solventsSolvent polarity can influence reaction pathways and intermediate stability.
Q2: My reaction with a 4-substituted o-phenylenediamine is producing a mixture of 5- and 6-substituted benzimidazoles. How can I control this regioselectivity?

The Problem: You are obtaining a mixture of constitutional isomers (regioisomers) that are often difficult to separate.

Underlying Cause & Mechanism: When using an asymmetrically substituted o-phenylenediamine, the initial acylation or condensation can occur at either of the two non-equivalent amino groups. The electronic nature of the substituent on the diamine ring dictates the relative nucleophilicity of these amino groups.

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂): An EWG at the 4-position will decrease the nucleophilicity of the adjacent amino group (at position 1) more than the distal one (at position 2). This favors the initial reaction at the more nucleophilic distal amino group.

  • Electron-Donating Groups (EDGs, e.g., -OCH₃, -CH₃): An EDG at the 4-position will increase the nucleophilicity of the adjacent amino group, favoring the initial reaction at that site.

The classic Phillips-Ladenburg reaction, often carried out in strong acid, can lead to poor regioselectivity because both amino groups may be protonated, diminishing the electronic differences between them.

Visualizing the Regioselective Challenge:

regioisomer_formation Start 4-Substituted o-phenylenediamine PathA Attack at Amino Group 1 Start->PathA PathB Attack at Amino Group 2 Start->PathB ProductA 5-Substituted Benzimidazole PathA->ProductA Cyclization ProductB 6-Substituted Benzimidazole PathB->ProductB Cyclization

Caption: Divergent pathways leading to regioisomer formation.

Preventative & Corrective Actions:

  • Directed Synthesis:

    • Protocol: A multi-step approach can provide better control. For example, start with a 2-nitroaniline derivative, perform an N-acylation or N-alkylation on the existing amino group, followed by reduction of the nitro group to an amine, and then cyclization. This pre-functionalization directs the ring closure.

  • Choice of Reaction Conditions:

    • Rationale: Milder reaction conditions can often preserve the inherent electronic differences between the two amino groups, leading to higher regioselectivity.

    • Recommendations:

      • Avoid strong, hot mineral acids if possible.

      • Consider enzymatic or metal-catalyzed reactions that can offer higher selectivity.

  • Starting Material Design:

    • Rationale: If feasible, introduce a sterically bulky protecting group on one of the amino functions to direct the reaction to the other, less hindered site. This group can be removed after cyclization.

Q3: My reaction mixture is dark and contains a significant amount of an insoluble, tarry substance. What is causing this and how can I prevent it?

The Problem: The formation of dark, often polymeric, insoluble material is observed, which complicates work-up and purification and indicates product loss.

Underlying Cause & Mechanism: This is often a result of over-oxidation or self-condensation of the o-phenylenediamine starting material, especially at elevated temperatures and in the presence of strong oxidizing agents or air. o-Phenylenediamines are sensitive compounds that can darken upon exposure to air and light due to oxidation[4][5]. Under harsh reaction conditions, these oxidized species can polymerize. The aldehyde reactant can also undergo self-condensation or polymerization (e.g., paraformaldehyde from formaldehyde).

Preventative & Corrective Actions:

  • Purity of Starting Materials:

    • Protocol: Use freshly purified o-phenylenediamine. If the material is discolored, consider purification by recrystallization or treatment with a reducing agent like sodium dithionite followed by filtration through activated carbon[5]. Ensure the aldehyde is also pure and free from polymeric or oxidized impurities.

  • Control of Reaction Atmosphere:

    • Protocol: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.

  • Temperature Management:

    • Protocol: Avoid excessively high temperatures. Use the minimum temperature required for the reaction to proceed at a reasonable rate. Stepwise heating or the use of microwave irradiation can sometimes provide better temperature control and shorter reaction times, reducing the window for byproduct formation[3][6].

  • Choice of Oxidant:

    • Rationale: When the reaction requires an oxidant (e.g., condensation with an aldehyde), the choice of oxidant is critical. Harsh oxidants can lead to undesired side reactions.

    • Recommendations:

      • Consider milder oxidants like air, sodium metabisulfite, or catalytic systems[7].

      • Avoid using nitrobenzene as an oxidant if possible, as it requires high temperatures and can lead to its own set of byproducts from reduction.

Frequently Asked Questions (FAQs)

Q: What are the key differences between the Phillips-Ladenburg and Weidenhagen synthesis methods in terms of byproduct formation?

A: The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid, typically at high temperatures with a dehydrating agent like polyphosphoric acid or in the presence of a strong mineral acid[8]. The primary byproduct concern here is often incomplete cyclization if the dehydration is not efficient, or degradation of starting materials at the high temperatures required, especially for aromatic carboxylic acids[8].

The Weidenhagen synthesis uses an aldehyde as the carbonyl source and requires an oxidative step for the final aromatization to the benzimidazole[9][10]. This method is more prone to the formation of 1,2-disubstituted byproducts as discussed in the troubleshooting section. The choice and stoichiometry of the oxidizing agent are critical; overly harsh conditions can lead to over-oxidation of the diamine or the product.

Q: Can I use acyl chlorides instead of carboxylic acids in a Phillips-Ladenburg type reaction to lower the reaction temperature?

A: While it is possible to use acyl chlorides, and they are more reactive than the corresponding carboxylic acids, this approach can introduce its own set of problems. The reaction generates hydrochloric acid (HCl) in situ, which can protonate the diamine and potentially inhibit cyclization. Careful control of stoichiometry and the use of a base to scavenge the HCl are often necessary. Incomplete cyclization, leaving the N-acylated intermediate, can be a significant issue.

Q: I suspect I have an incomplete cyclization product. How can I identify it and push the reaction to completion?

A: The most common intermediate from incomplete cyclization in the Phillips-Ladenburg reaction is the N-acyl-o-phenylenediamine. In the Weidenhagen reaction, the corresponding aminal or Schiff base may be present.

  • Identification: These intermediates can often be identified by spectroscopic methods. In ¹H NMR, you would still see signals corresponding to the protons of the o-phenylenediamine ring and the acyl/alkyl group, but the characteristic benzimidazole ring protons would be absent. Mass spectrometry would show a molecular ion corresponding to the addition of the two reactants minus a molecule of water (for the Schiff base) or no loss of water (for the initial amide).

  • Driving the Reaction: To push the reaction to completion, you can try:

    • Increasing the reaction temperature.

    • Extending the reaction time.

    • Ensuring your dehydrating agent (in the Phillips-Ladenburg case) is active and present in sufficient quantity.

    • Adding a more effective catalyst for the cyclization step.

Q: Are there "greener" alternatives to traditional benzimidazole synthesis that can minimize byproducts?

A: Yes, the field of green chemistry has made significant contributions to benzimidazole synthesis. These methods often lead to cleaner reactions with fewer byproducts. Some examples include:

  • Catalytic Approaches: The use of heterogeneous catalysts (e.g., zeolites, metal oxides) simplifies purification and can offer high selectivity[7]. Nanoparticle catalysts, such as those based on gold or cobalt, have also been shown to be highly efficient under mild conditions[11][12].

  • Alternative Solvents: Using water, ethanol, or performing the reaction under solvent-free conditions can reduce waste and avoid hazardous solvents[3][10].

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner product profiles by minimizing thermal degradation[3][6].

By understanding the mechanisms that lead to byproduct formation, you can make informed decisions about your reaction setup, from the choice of reactants and catalysts to the optimization of reaction conditions. We encourage you to use this guide as a starting point for developing robust and efficient benzimidazole syntheses.

References

Technical Support Center: Catalyst Selection for Efficient 2-Methyl-5-methoxybenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-methoxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection and process optimization. Our goal is to empower you with the knowledge to conduct your experiments with higher efficiency and success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the synthesis of this compound, a key intermediate in the production of various pharmaceuticals. The primary synthetic route involves the condensation of 4-methoxy-o-phenylenediamine with acetic acid or its derivatives.

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: A wide array of catalysts have been successfully employed to facilitate the synthesis of benzimidazole derivatives.[1] These can be broadly categorized as:

  • Lewis Acids: Catalysts like ZrCl₄, TiCl₄, SnCl₄, and HfCl₄ are highly effective.[1][2]

  • Brønsted Acids: p-Toluenesulfonic acid is a commonly used Brønsted acid catalyst.[3][4]

  • Solid-Supported Catalysts: Heterogeneous catalysts such as silica sulfuric acid, SiO₂/ZnCl₂, and FeCl₃/Al₂O₃ offer advantages in terms of easy separation and reusability.[1][2]

  • Nanocatalysts: Materials like nano-Fe₂O₃ and ZnO nanoparticles have demonstrated high efficiency and require shorter reaction times.[1][4][5]

  • Green Catalysts: In the pursuit of sustainable chemistry, reagents like ammonium chloride and natural fruit juices have been used as effective and environmentally friendly catalysts.[6][7]

  • Metal-Based Catalysts: Cobalt, copper, and iridium complexes are also widely used to catalyze this synthesis.[8][9][10]

Q2: How do I choose the optimal catalyst for my specific experimental setup?

A2: The choice of catalyst depends on several factors, including desired reaction conditions (temperature, solvent), scale of the reaction, and environmental considerations.

  • For mild, room temperature reactions, Lewis acids like Er(OTf)₃ or cobalt (II) acetylacetone have shown excellent activity.[8][11][12]

  • For solvent-free conditions, heterogeneous catalysts like AlOOH–SO₃ nanoparticles or p-toluenesulfonic acid under grinding conditions are effective.[3][4]

  • For large-scale industrial applications, recyclable heterogeneous catalysts such as nano-Ni(II)/Y zeolite or supported iridium catalysts are preferable due to their stability and ease of separation.[3][10]

  • For environmentally friendly "green" synthesis, options like fruit juices or microwave-assisted synthesis with a minimal catalyst load (e.g., 1% Er(OTf)₃) are excellent choices.[7][11]

Q3: What is the general mechanism of catalysis in this reaction?

A3: The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids generally proceeds through a condensation and subsequent cyclization-dehydration or oxidative cyclodehydrogenation mechanism. The catalyst plays a crucial role in activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.[4][5][12] This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the stable benzimidazole ring.

ReactionMechanism Reactants 4-methoxy-o-phenylenediamine + Acetic Acid ActivatedCarbonyl Activated Carbonyl Intermediate Reactants->ActivatedCarbonyl Activation Catalyst Catalyst (e.g., Lewis Acid) Catalyst->ActivatedCarbonyl SchiffBase Schiff Base/ Amide Intermediate ActivatedCarbonyl->SchiffBase Nucleophilic Attack CyclizedIntermediate Cyclized Dihydrobenzimidazole Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization Product This compound CyclizedIntermediate->Product Dehydration/ Oxidation Water H₂O CyclizedIntermediate->Water

Caption: Generalized reaction mechanism for benzimidazole synthesis.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yield is a frequent challenge in organic synthesis. A systematic evaluation of your experimental setup can help identify the root cause.[13][14]

Potential Cause Recommended Solution
Impure Starting Materials 4-methoxy-o-phenylenediamine is susceptible to air oxidation, which can lead to darker products and lower yields.[13] Use freshly purified starting materials. The diamine can be purified by recrystallization.[13]
Suboptimal Catalyst The chosen catalyst may not be active enough under the reaction conditions. Consider screening different categories of catalysts (Lewis acids, Brønsted acids, heterogeneous catalysts).[1][2][3][4]
Incorrect Stoichiometry An improper molar ratio of reactants can result in incomplete conversion.[13] Carefully verify the stoichiometry. A slight excess of acetic acid may be beneficial.[15]
Inappropriate Reaction Temperature The optimal temperature for condensation is typically around 100°C.[15] Higher temperatures can lead to decomposition.[13][15]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13][15]
Catalyst Deactivation The catalyst may have lost its activity due to impurities or harsh reaction conditions. For heterogeneous catalysts, consider regeneration or using a fresh batch.
Problem 2: Formation of Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Symptom Potential Cause Recommended Solution
Multiple Spots on TLC Incomplete reaction, formation of side products (e.g., N,N'-diacetylated product), or product decomposition.[15]Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature to minimize side reactions and decomposition.[15]
Dark-Colored Reaction Mixture Oxidation of the 4-methoxy-o-phenylenediamine starting material or overheating.[13][15]Purify the starting material before use. Maintain the recommended reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Presence of Unreacted Starting Materials Inefficient catalysis or insufficient reaction time.Increase the catalyst loading or switch to a more active catalyst. Extend the reaction time and monitor for the disappearance of starting materials by TLC.[15]
Experimental Protocol: A General Catalyzed Synthesis

This protocol provides a general procedure for the synthesis of this compound using a catalyst.

Materials:

  • 4-methoxy-o-phenylenediamine

  • Acetic Acid

  • Selected Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine in the chosen solvent.

  • Add the catalyst to the solution.

  • Add acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., 10% sodium hydroxide solution) until it is just alkaline.[16]

  • The crude product may precipitate. If so, collect it by filtration and wash with cold water.[15][16]

  • If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate).[15]

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[15]

ExperimentalWorkflow Start Start Dissolve Dissolve 4-methoxy-o-phenylenediamine in Solvent Start->Dissolve AddCatalyst Add Catalyst Dissolve->AddCatalyst AddAcid Add Acetic Acid AddCatalyst->AddAcid Reflux Heat to Reflux AddAcid->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Neutralize Neutralize with Base Cool->Neutralize Isolate Isolate Crude Product (Filtration or Extraction) Neutralize->Isolate Purify Purify by Recrystallization Isolate->Purify End End Purify->End

Caption: A typical experimental workflow for catalyzed synthesis.

III. Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for benzimidazole synthesis based on literature data. Note that yields may vary depending on the specific substrates and reaction conditions.

Catalyst SystemReaction ConditionsTypical Yield (%)Key AdvantagesReference
Er(OTf)₃ (1 mol%) Microwave, Solvent-free, 5-10 min86-99Fast, high yield, green[11]
Cobalt (II) acetylacetone Room Temperature, Methanol~97Mild conditions, high yield[8]
p-Toluenesulfonic acid Grinding, Solvent-freeHighSimple, efficient, solvent-free[3][4]
Nano-Ni(II)/Y zeolite Solvent-freeGood to ExcellentRecyclable, high efficiency[3]
Au/TiO₂ Room Temperature, CHCl₃:MeOHHighMild conditions, high yields[17]
Cu-Pd/γ-Al₂O₃ (Mg modified) Ethanol, 6 hours~98.8High yield, uses readily available starting materials[18]

IV. References

  • Azizian, J., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. --INVALID-LINK--

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health (NIH). --INVALID-LINK--

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. --INVALID-LINK--

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie. --INVALID-LINK--

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). PMC - NIH. --INVALID-LINK--

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. --INVALID-LINK--

  • Synthesis of Benimidazole from o- Phynylenediamine.pptx. (n.d.). Slideshare. --INVALID-LINK--

  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience. --INVALID-LINK--

  • Use of heterogeneous catalysts in benzimidazole synthesis. (n.d.). SID. --INVALID-LINK--

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). RSC Publishing. --INVALID-LINK--

  • Plausible mechanism for the formation of benzimidazoles. (n.d.). ResearchGate. --INVALID-LINK--

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar. --INVALID-LINK--

  • Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. (n.d.). SciSpace. --INVALID-LINK--

  • A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Comparison of Heterogeneous and Homogeneous Catalysis. (n.d.). ResearchGate. --INVALID-LINK--

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. --INVALID-LINK--

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. --INVALID-LINK--

  • Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole. (n.d.). ResearchGate. --INVALID-LINK--

  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. --INVALID-LINK--

  • Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). (n.d.). ResearchGate. --INVALID-LINK--

  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). NISCAIR. --INVALID-LINK--

  • An improved process for manufacture of substituted benzimidazoles. (n.d.). Google Patents. --INVALID-LINK--

  • Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. (n.d.). Benchchem. --INVALID-LINK--

  • troubleshooting guide for low conversion rates in benzimidazole synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • 2-Mercapto-5-Methoxy-Benzimidazole-4. (n.d.). Sheetal Chemicals. --INVALID-LINK--

  • Benzimidazole-impurities. (n.d.). Pharmaffiliates. --INVALID-LINK--

  • Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. (n.d.). Iraqi Journal of Agricultural Sciences. --INVALID-LINK--

  • overcoming low yields in the chemical synthesis of Methymycin. (n.d.). Benchchem. --INVALID-LINK--

  • Study on Synthesis of 2-Mercapto-5-Methoxybenzimidazole. (n.d.). CNKI. --INVALID-LINK--

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

  • Synthesis of 2-mercapto-5-methylbenzimidazole. (n.d.). PrepChem.com. --INVALID-LINK--

  • 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthesis of 5-methoxy-2-mercaptobenzimidazole. (n.d.). PrepChem.com. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methyl-5-methoxybenzimidazole and 2-Mercapto-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its versatile nature allows for substitutions at various positions, leading to a diverse array of biological activities. This guide provides an in-depth, objective comparison of the biological profiles of two key benzimidazole derivatives: 2-Methyl-5-methoxybenzimidazole and 2-Mercapto-5-methoxybenzimidazole. By synthesizing available experimental data, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction to the Benzimidazole Core

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This privileged structure is found in a wide range of therapeutic agents, including proton pump inhibitors, anthelmintics, and anticancer drugs.[2] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system. This guide will focus on the comparative analysis of two such derivatives, highlighting how a single atom change at the 2-position—a methyl group versus a mercapto group—profoundly influences their biological potential.

This compound: A Focus on Anticancer and Antimicrobial Potential

Derivatives of 2-methylbenzimidazole have emerged as a promising class of molecules with significant therapeutic potential, particularly in oncology.[3][4] The introduction of a methyl group at the 2-position and a methoxy group at the 5-position modulates the electronic and steric properties of the benzimidazole core, influencing its interaction with biological targets.

Anticancer Activity

The anticancer effects of 2-methylbenzimidazole derivatives are a primary area of investigation. These compounds have been shown to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.[3]

Mechanism of Action:

A key mechanism of action for 2-methylbenzimidazole derivatives is the induction of apoptosis , or programmed cell death. This is often initiated by the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis.[3] Furthermore, these derivatives have been observed to cause cell cycle arrest , another critical mechanism for inhibiting tumor growth.[3]

Signaling Pathway for Apoptosis Induction by 2-Methylbenzimidazole Derivatives

G 2-Methylbenzimidazole_Derivative 2-Methylbenzimidazole_Derivative ROS_Generation ROS_Generation 2-Methylbenzimidazole_Derivative->ROS_Generation JNK_Activation JNK_Activation ROS_Generation->JNK_Activation Caspase_Activation Caspase_Activation JNK_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by 2-methylbenzimidazole derivatives.

Antimicrobial Activity

While the primary focus has been on anticancer properties, derivatives of 2-methylbenzimidazole have also demonstrated a broad spectrum of antimicrobial activities.[4][5] Studies have shown that these compounds can exhibit inhibitory effects against various bacterial and fungal strains.[5][6]

2-Mercapto-5-methoxybenzimidazole: A Multifaceted Biological Agent

The substitution of a mercapto (-SH) group at the 2-position of the 5-methoxybenzimidazole core imparts a distinct set of biological properties. This functional group enhances the molecule's ability to coordinate with metal ions and participate in various biological interactions.[7] Consequently, 2-mercapto-5-methoxybenzimidazole and its derivatives have been explored for a wider range of activities.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of 2-mercapto-5-methoxybenzimidazole derivatives. These compounds have shown activity against a variety of bacterial and fungal pathogens.[2][8][9]

Experimental Data:

A study on novel 5-methoxy-2-mercaptobenzimidazole derivatives demonstrated moderate to high antibacterial activity against Escherichia coli and Enterobacter cloacae.[2][8] Certain derivatives also exhibited potent antifungal activity against Aspergillus niger.[2][8]

Anticancer Activity

Similar to its 2-methyl counterpart, 2-mercaptobenzimidazole derivatives have been investigated for their anticancer properties.[10][11][12] The presence of the sulfur atom offers unique opportunities for molecular interactions within the tumor microenvironment.

Experimental Data:

In an in-vitro cytotoxicity study, a derivative of 5-methoxy-2-mercaptobenzimidazole, compound 14c , displayed an IC50 value of 24.78 ± 1.02 µM against the MDA-MB-231 breast cancer cell line.[10][13] This was comparable to the standard drug raloxifene, which had an IC50 of 26.73 µM in the same study.[10][13] Molecular docking studies suggest that these derivatives may act by targeting estrogen receptor alpha (ERα).[10]

Mechanism of Action:

The anticancer mechanism of 2-mercaptobenzimidazole derivatives is an active area of research. Some studies suggest that these compounds may exert their effects through the inhibition of key enzymes involved in cancer progression, such as EGFR tyrosine kinase.[11][12]

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro cluster_1 In Silico Compound_Synthesis Compound_Synthesis Cell_Culture Cell_Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT_Assay Cell_Culture->MTT_Assay IC50_Determination IC50_Determination MTT_Assay->IC50_Determination Molecular_Docking Molecular_Docking Target_Identification Target_Identification Molecular_Docking->Target_Identification

Caption: A typical workflow for evaluating anticancer activity.

Head-to-Head Comparison: A Summary of Biological Activities

FeatureThis compound Derivatives2-Mercapto-5-methoxybenzimidazole Derivatives
Primary Biological Activities Anticancer, Antimicrobial[3][4]Antimicrobial, Anticancer, Anticonvulsant[2][8][10]
Anticancer Mechanism Induction of apoptosis via ROS generation, Cell cycle arrest[3]Estrogen receptor alpha (ERα) antagonism, EGFR tyrosine kinase inhibition (proposed)[10][11]
Antimicrobial Spectrum Bacteria and Fungi[5][6]Broad-spectrum antibacterial and antifungal activity[2][8][9]
Quantitative Anticancer Data IC50 values for various derivatives against multiple cell lines available in literature[3]IC50 of a derivative against MDA-MB-231: 24.78 µM[10][13]
Quantitative Antimicrobial Data MIC values for various derivatives reported[5]Active at 100 µg/ml against E. cloacae[2][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10][13]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 2-Mercapto-5-methoxybenzimidazole derivatives) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10][13]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

The well diffusion method is a common technique to determine the antimicrobial activity of a compound.[2][8]

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration (e.g., 100 µg/ml) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Conclusion

Both this compound and 2-Mercapto-5-methoxybenzimidazole serve as valuable scaffolds for the development of new therapeutic agents. While derivatives of both compounds exhibit promising anticancer and antimicrobial activities, the presence of a methyl versus a mercapto group at the 2-position significantly influences their biological profiles and mechanisms of action. Derivatives of this compound are predominantly studied for their ability to induce apoptosis and cell cycle arrest in cancer cells. In contrast, derivatives of 2-mercapto-5-methoxybenzimidazole have demonstrated a broader spectrum of activities, including potent antimicrobial effects and anticancer activity potentially mediated through different targets like ERα. This comparative guide underscores the importance of subtle structural modifications in drug design and provides a foundation for future research into these versatile benzimidazole derivatives.

References

A Senior Application Scientist's Guide to the Mechanistic Validation of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Benzimidazole Scaffold

To the dedicated researcher, a novel small molecule like 2-Methyl-5-methoxybenzimidazole is not merely a structure; it is a question waiting to be answered. The benzimidazole core is a privileged scaffold in medicinal chemistry, notorious for its promiscuity and potential. Its derivatives have demonstrated a vast spectrum of biological activities, from anti-inflammatory and anticancer to kinase and epigenetic modulation. This guide provides a comprehensive, data-driven framework for the rigorous validation of the mechanism of action (MoA) of this compound (referred to herein as "BZD-X").

Part 1: The Global Workflow for MoA Validation

A successful MoA validation campaign is a systematic process of elimination and confirmation. It begins with broad, unbiased screening to identify a protein target and progressively narrows down to specific cellular and in-vivo effects. The causality behind this workflow is to ensure that the observed phenotype is unequivocally linked to the direct molecular interaction we uncover.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) darts Unbiased Target ID (e.g., DARTS) phenotypic_screening->darts Identifies biological effect phenotypic_screening->darts biochemical_assay Biochemical/Enzymatic Assay (e.g., Kinase, COX, Demethylase) darts->biochemical_assay Identifies putative target darts->biochemical_assay biophysical_assay Biophysical Binding Assay (e.g., SPR, ITC) biochemical_assay->biophysical_assay Confirms direct inhibition biochemical_assay->biophysical_assay cellular_pathway Cellular Pathway Analysis (e.g., Western Blot) biophysical_assay->cellular_pathway Confirms direct binding biophysical_assay->cellular_pathway in_vivo In Vivo Model (e.g., Xenograft, Inflammation Model) cellular_pathway->in_vivo Links target to cellular effect cellular_pathway->in_vivo VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates ERK ERK VEGFR2->ERK Activates via Ras/Raf/MEK AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylates p_ERK p-ERK ERK->p_ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) p_AKT->Proliferation p_ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Activates BZD_X BZD-X BZD_X->VEGFR2 Inhibits Autophosphorylation

in vitro assay to confirm the biological target of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to In Vitro Target Validation for Novel Benzimidazoles: A Case Study with 2-Methyl-5-methoxybenzimidazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to empirically determine and validate the biological target of a novel small molecule, using this compound as a representative example. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse therapeutic effects from antiulcer to anticancer activity. Therefore, pinpointing the specific target of a new derivative is a critical step in its development.

Part 1: The Challenge - Moving from a Molecule to a Mechanism

The starting point is a molecule: this compound. While its structure is defined, its biological mechanism is not. A preliminary literature and database search (e.g., in ChEMBL or PubChem) reveals that while related benzimidazoles are known proton pump inhibitors (PPIs) or interact with targets like tubulin or specific GPCRs, the precise target of this specific analogue is unconfirmed. Our goal is not just to find a target, but to confirm it with high confidence.

The overall strategy involves two main phases:

  • Unbiased Target Discovery: Using proteome-wide screening to generate a list of potential binding partners.

  • Orthogonal Target Validation: Using a suite of specific in vitro biophysical and functional assays to confirm the direct interaction and biological modulation of the highest-priority candidate(s).

G cluster_Discovery Phase 1: Target Discovery (Unbiased) cluster_Validation Phase 2: Orthogonal Target Validation (In Vitro) cluster_Biophysical Biophysical Assays (Direct Binding) cluster_Functional Functional Assays (Activity Modulation) Comp Computational Screening (Docking, Pharmacophore) Hypo_List List of Potential Protein Targets Comp->Hypo_List ChemProt Chemical Proteomics (Affinity Chromatography + MS) ChemProt->Hypo_List SPR Surface Plasmon Resonance (SPR) Hypo_List->SPR ITC Isothermal Titration Calorimetry (ITC) Hypo_List->ITC DSF Differential Scanning Fluorimetry (DSF) Hypo_List->DSF Kinase Kinase Activity Assay (e.g., ADP-Glo) Hypo_List->Kinase GPCR GPCR Signaling Assay (e.g., cAMP HTRF) Hypo_List->GPCR Enzyme Specific Enzyme Assay (e.g., H+/K+-ATPase) Hypo_List->Enzyme Confirmed_Target Confirmed Biological Target SPR->Confirmed_Target ITC->Confirmed_Target DSF->Confirmed_Target Kinase->Confirmed_Target GPCR->Confirmed_Target Enzyme->Confirmed_Target

Figure 1. A strategic workflow for identifying and validating the biological target of a novel compound. The process begins with unbiased discovery methods to generate hypotheses, followed by rigorous, orthogonal in vitro assays to confirm direct binding and functional activity.

Part 2: A Comparative Guide to In Vitro Validation Assays

Once a list of putative targets is generated, the next crucial phase is to confirm a direct, functional interaction. Relying on a single method is insufficient. A self-validating system uses orthogonal assays—techniques that rely on different physical principles—to build a powerful, multi-faceted case for a specific target. We will compare two main classes of assays: biophysical assays that measure direct binding and functional assays that measure changes in the protein's activity.

Biophysical Assays: Quantifying Direct Binding

These methods provide quantitative data on the physical interaction between this compound and a purified candidate protein. They answer the question: "Does my compound physically touch the target protein, and how strongly?"

  • Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[1][2] A purified target protein is immobilized on the chip, and a solution containing the compound is flowed over the surface. Binding of the compound to the protein increases the mass on the surface, causing a measurable change in the refractive index, reported in Resonance Units (RU). This allows for real-time measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.[1][2]

  • Expert Insight: SPR is exceptionally powerful for its kinetic insights. It can distinguish between a compound that binds and dissociates quickly (fast k_on, fast k_off) and one that forms a more stable, long-lived complex (fast k_on, slow k_off), even if they have the same overall affinity (K_D). This is critical information for lead optimization.

  • Protocol Snapshot (SPR):

    • Immobilization: Covalently couple the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-moderate density to avoid mass transport limitations.

    • Binding Analysis: Inject multiple concentrations of this compound in a suitable running buffer over the protein-coupled surface and a reference surface (for background subtraction).

    • Regeneration: After each injection, flow a harsh regeneration solution (e.g., low pH glycine) to strip the bound compound and prepare the surface for the next cycle.

    • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and K_D values.

  • Principle: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released (exothermic) or absorbed (endothermic) when a compound binds to its target protein.[3][4][5] By titrating the compound into a solution of the protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[4][5][6]

  • Expert Insight: Unlike SPR or DSF, ITC provides a complete thermodynamic profile, revealing why the binding occurs. For example, a binding event driven by a large favorable enthalpy change (ΔH) suggests strong hydrogen bonding or van der Waals interactions, while one driven by a large favorable entropy change (ΔS) might suggest the release of ordered water molecules from a hydrophobic binding pocket. This information is invaluable for structure-activity relationship (SAR) studies.[3][7]

  • Protocol Snapshot (ITC):

    • Sample Preparation: Prepare the purified protein (in the sample cell) and the compound (in the syringe) in an identical, thoroughly degassed buffer to minimize heat of dilution effects.

    • Titration: Perform a series of small, precise injections of the compound into the protein solution while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of the reactants. Fit this binding isotherm to a suitable model to derive K_D, n, and ΔH.

  • Principle: DSF is a rapid, high-throughput method that measures a protein's thermal stability.[8][9][10] It works on the principle that ligand binding generally stabilizes a protein's folded structure, increasing its melting temperature (T_m).[10][11] A fluorescent dye (like SYPRO Orange) that is quenched in aqueous solution but fluoresces in a hydrophobic environment is used. As the protein is heated and unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce. The T_m is the temperature at which 50% of the protein is unfolded.[9][12] A significant increase in T_m in the presence of the compound (a "thermal shift") indicates binding.[11]

  • Expert Insight: DSF is an excellent primary screening tool. It requires very little protein, is fast, and can be performed in a standard qPCR instrument.[9][11] While it doesn't provide kinetic or thermodynamic data, a positive thermal shift is a strong and direct indicator of target engagement. It is an ideal first-pass biophysical assay to quickly validate hits from a primary screen.

  • Protocol Snapshot (DSF):

    • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified target protein, the fluorescent dye, and either the compound or a vehicle control (e.g., DMSO).

    • Thermal Melt: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.

    • Data Analysis: Plot fluorescence versus temperature. The T_m is the midpoint of the transition in the sigmoidal curve. Calculate the ΔT_m (T_m with compound - T_m with vehicle) to quantify the stabilization effect.

Functional Assays: Measuring Biological Effect

Confirming direct binding is necessary but not sufficient. A true biological target's function should be modulated by the compound. The choice of a functional assay is entirely dependent on the class of the validated binding partner. Below are protocols for three plausible target classes for a benzimidazole compound.

  • Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. Kinase activity can be measured by quantifying either the consumption of ATP or the production of ADP. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.[13][14][15]

  • Expert Insight: The ADP-Glo™ assay is highly sensitive and robust, with a strong signal-to-background ratio, making it suitable for detecting even low-activity kinases.[16] Its universal nature means it can be applied to virtually any kinase without needing a substrate-specific antibody.

  • Protocol Snapshot (ADP-Glo™ Kinase Assay):

    • Kinase Reaction: Incubate the purified kinase, its specific substrate, and ATP with varying concentrations of this compound.

    • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP.[16][17]

    • Convert ADP to ATP & Detect: Add Kinase Detection Reagent, which converts the ADP generated into ATP and uses a luciferase/luciferin reaction to produce light in proportion to the amount of ADP.[14][16]

    • Measure Luminescence: Read the luminescent signal on a plate reader. A decrease in luminescence indicates inhibition of kinase activity.

  • Principle: Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[18][19] Homogeneous Time-Resolved Fluorescence (HTRF®) is a common method to measure cAMP levels. It's a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20][21]

  • Expert Insight: HTRF assays are homogeneous (no-wash), highly sensitive, and robust, making them ideal for high-throughput screening in a cellular context.[18][20] This assay confirms that the compound not only binds to the receptor (which could be determined by a radioligand binding assay) but also functionally activates or inhibits its downstream signaling pathway.

  • Protocol Snapshot (HTRF® cAMP Assay for a Gi-coupled receptor):

    • Cell Treatment: Plate cells expressing the target GPCR. Stimulate them with a known agonist (like forskolin, to induce cAMP production) in the presence of varying concentrations of this compound.

    • Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF reagents: an anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).[21][22]

    • Incubation: Allow the competitive binding to reach equilibrium.

    • Read Plate: Read the plate on an HTRF-compatible reader. If the compound is an agonist or positive allosteric modulator of the Gi-coupled receptor, it will decrease cAMP levels, leading to less competition and a higher HTRF signal.

  • Principle: The gastric H+/K+-ATPase is an enzyme that pumps protons into the stomach in exchange for K+ ions, a process powered by the hydrolysis of ATP.[23][24] Its activity can be measured directly by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[25][26]

  • Expert Insight: Given that many famous benzimidazole drugs (e.g., omeprazole) are proton pump inhibitors, this is a highly plausible target class.[23] This assay directly measures the canonical function of the enzyme, providing unambiguous evidence of inhibition.

  • Protocol Snapshot (H+/K+-ATPase Activity Assay):

    • Enzyme Preparation: Prepare H+/K+-ATPase enriched microsomes from gastric mucosa (e.g., from rabbit or pig stomach).[25][27]

    • Inhibition Reaction: Incubate the microsomal preparation with varying concentrations of this compound in a buffer containing MgCl2.

    • Initiate Reaction: Start the enzymatic reaction by adding ATP and incubate at 37°C.[23]

    • Stop Reaction & Measure Phosphate: Terminate the reaction with an acid (e.g., trichloroacetic acid). Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay. A decrease in phosphate production indicates inhibition of the ATPase.

Part 3: Data Synthesis and Building a Self-Validating Conclusion

Comparative Summary of Validation Assays
Assay TechniquePrincipleKey OutputThroughputProtein NeedsCore Advantage
Surface Plasmon Resonance (SPR) Mass change on sensorK_D, k_on, k_offLow-MediumModerateProvides full kinetic profile (on/off rates)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingK_D, ΔH, ΔS, StoichiometryLowHighGold standard for thermodynamics; label-free
Differential Scanning Fluorimetry (DSF) Ligand-induced thermal stabilizationΔT_m (Melting temp. shift)HighLowFast, low sample use, excellent for screening
ADP-Glo™ (Kinase) Luminescence (ADP production)IC50 / EC50HighLowUniversal and highly sensitive for any kinase
cAMP HTRF® (GPCR) FRET-based immunoassayIC50 / EC50High(Cell-based)Measures functional output in a cellular context
H+/K+-ATPase Activity Colorimetric (Phosphate release)IC50MediumModerateDirectly measures canonical enzyme function

A confirmed hit is a compound that demonstrates:

  • Direct physical engagement with the purified protein, as evidenced by a measurable K_D in SPR or ITC, and/or a significant ΔT_m in DSF.

  • Modulation of the protein's biological activity in a concentration-dependent manner, demonstrated by a measurable IC50 or EC50 in a relevant functional assay.

By systematically applying this multi-assay strategy, researchers can move with confidence from a novel molecule like this compound to a validated biological target, laying a solid foundation for further drug development.

References

A Comparative Guide to Benzimidazole Scaffolds: Evaluating 2-Methyl-5-methoxybenzimidazole Against Omeprazole's Foundational Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison between 2-Methyl-5-methoxybenzimidazole and the two key precursors of omeprazole: 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The focus is a critical evaluation of their chemical synthesis, reactivity, and their respective roles—or potential roles—in the development of efficacious proton pump inhibitors (PPIs). We will dissect the causality behind the synthetic strategies and the structural features essential for achieving therapeutic efficacy.

Introduction: The Benzimidazole Core in Gastric Acid Suppression

The substituted benzimidazole scaffold is the cornerstone of modern proton pump inhibitors, a class of drugs that has revolutionized the treatment of acid-related gastrointestinal disorders.[1][2] Compounds like omeprazole, lansoprazole, and pantoprazole share a common chemical framework: a benzimidazole ring system linked to a substituted pyridine ring via a methylsulfinyl bridge.[3] These molecules act as prodrugs, undergoing a remarkable acid-catalyzed transformation within the parietal cells of the stomach to become active inhibitors of the H+/K+-ATPase, or "proton pump".[1][4]

Omeprazole's efficacy is not inherent to its constituent parts but is an emergent property of the final, assembled molecule. Its synthesis relies on the precise coupling of two key precursors: a benzimidazole core (2-mercapto-5-methoxybenzimidazole) and a pyridine moiety (2-chloromethyl-4-methoxy-3,5-dimethylpyridine).[5] This guide will compare these foundational building blocks with a related, simpler structure, this compound, to illuminate the critical chemical attributes required for transformation into a potent pharmaceutical agent. We will explore not the direct "efficacy" of these precursors—as they are inactive—but their synthetic utility and the chemical logic that dictates their role in creating a clinically effective drug.

Part 1: Synthesis and Chemical Reactivity of Core Scaffolds

The journey from simple organic molecules to a sophisticated drug like omeprazole is a multi-step process refined for yield, purity, and scalability.[5] Understanding the synthesis of the precursors is fundamental to appreciating the final drug's architecture.

Synthesis of Omeprazole Precursors

The construction of omeprazole involves the synthesis of its two heterocyclic halves, which are then joined and oxidized.

  • The Benzimidazole Moiety: 2-Mercapto-5-methoxybenzimidazole This intermediate provides the benzimidazole core and the crucial nucleophilic thiol group for coupling. A common and economical route begins with p-anisidine and involves a two-step process of creating a diamine intermediate, followed by cyclization with carbon disulfide. The presence of the mercapto (-SH) group at the 2-position is the key reactive handle for the subsequent coupling step.[6]

  • The Pyridine Moiety: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine This precursor provides the substituted pyridine ring and the electrophilic chloromethyl group. Its synthesis is more complex, often starting from 2,3,5-trimethylpyridine or similar structures, and involves a series of steps including oxidation, nitration, methoxylation, and chlorination.[7][8] One established method involves treating 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine with a chlorinating agent like thionyl chloride to yield the desired electrophilic precursor.[9]

The Coupling Reaction: Formation of the Thioether Intermediate

The core of omeprazole synthesis is a nucleophilic substitution reaction. The thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ with a base like sodium hydroxide, attacks the electrophilic carbon of the 2-chloromethyl group on the pyridine ring.[5] This reaction expels the chloride leaving group and forms a stable thioether linkage, creating the immediate precursor to omeprazole, often called "omeprazole sulfide".[5][10]

Omeprazole_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Coupling & Oxidation P1 2-Mercapto-5- methoxybenzimidazole Intermediate Thioether Intermediate (Omeprazole Sulfide) P1->Intermediate NaOH, Ethanol P2 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl P2->Intermediate Omeprazole Omeprazole (Sulfoxide) Intermediate->Omeprazole Oxidation (e.g., m-CPBA) PPI_Mechanism Prodrug Omeprazole (Prodrug) in Bloodstream (pH 7.4) Accumulation Accumulates in Parietal Cell Canaliculi (pH < 2) Prodrug->Accumulation Activation Acid-Catalyzed Rearrangement Accumulation->Activation Protonation Active_Form Reactive Sulfenamide Intermediate Activation->Active_Form Inhibition Irreversible Covalent Bond with Cysteine Residue Active_Form->Inhibition Enzyme H+/K+-ATPase (Proton Pump) Enzyme->Inhibition Experimental_Workflow start Prepare Reagents & Microsomes step1 Pre-activate Test Compound (Acidic Buffer, 37°C) start->step1 step2 Combine Activated Compound, Buffer, and Enzyme in Plate step1->step2 step3 Initiate Reaction with ATP (Incubate 30 min, 37°C) step2->step3 step4 Terminate Reaction (Ice-cold TCA) step3->step4 step5 Quantify Inorganic Phosphate (Spectrophotometry) step4->step5 end Calculate IC50 Value step5->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-5-methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with various biological targets, making it a "privileged scaffold" in drug discovery. Within this diverse family, derivatives of 2-methyl-5-methoxybenzimidazole have emerged as a promising class of molecules, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. By examining how structural modifications to this core influence biological activity, we aim to provide a valuable resource for the rational design of novel and more potent therapeutic agents. This analysis is built upon a synthesis of experimental data from peer-reviewed studies, offering insights into the causal relationships between chemical structure and pharmacological effect.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound scaffold possesses inherent structural features that contribute to its therapeutic potential. The benzimidazole nucleus itself provides a rigid framework capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The methyl group at the C-2 position can influence the steric and electronic properties of the imidazole ring, while the methoxy group at the C-5 position can modulate the lipophilicity and metabolic stability of the entire molecule. The strategic placement of these substituents creates a unique chemical entity that serves as a fertile ground for further structural modifications to fine-tune its biological activity.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. SAR studies have primarily focused on modifications at the N-1, C-2, and the benzene ring (C-4, C-5, C-6, and C-7) positions.

The Critical Role of N-1 Substitution

The nitrogen atom at the N-1 position of the imidazole ring is a key site for chemical modification. The introduction of various substituents at this position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with target proteins.

Generally, the introduction of bulky or lipophilic groups at the N-1 position can enhance the anticancer and antimicrobial activities of benzimidazole derivatives. This is often attributed to improved cell membrane penetration and enhanced binding to hydrophobic pockets within the target enzyme or receptor. For instance, N-alkylation and N-arylation have been shown to be effective strategies for increasing the potency of these compounds.

SAR_N1_Substitution cluster_N1 N-1 Position cluster_Substituents N-1 Substituents cluster_Activity Impact on Biological Activity Core This compound Core N1 N-H Core->N1 Modification Site Alkyl Alkyl Chains (e.g., -CH3, -C2H5) N1->Alkyl Increases Lipophilicity Aryl Aryl Groups (e.g., -Phenyl, -Benzyl) N1->Aryl Enhances π-stacking Interactions Heterocycle Heterocyclic Moieties N1->Heterocycle Introduces Additional Binding Sites Activity Enhanced Anticancer & Antimicrobial Activity Alkyl->Activity Aryl->Activity Heterocycle->Activity

Influence of Modifications on the Benzene Ring

Substituents on the benzene portion of the benzimidazole scaffold also play a crucial role in determining biological activity. The electronic nature and steric bulk of these substituents can influence the overall electron density of the ring system and its ability to interact with biological targets.

For the 5-methoxy derivatives, further substitution on the benzene ring can either enhance or diminish activity. For example, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, can sometimes lead to increased antimicrobial activity. Conversely, the addition of other electron-donating groups may modulate the compound's metabolic profile.

Comparative Anticancer Activity of Benzimidazole Derivatives

The anticancer potential of benzimidazole derivatives is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways.

Compound IDCore StructureN-1 SubstituentR Group (at C-2)Cancer Cell LineIC50 (µM)[1]
14a 5-Methoxybenzimidazole-(CH2)2-Piperidine-S-(4-chlorobenzyl)MDA-MB-231> 50
14b 5-Methoxybenzimidazole-(CH2)2-Piperidine-S-(4-fluorobenzyl)MDA-MB-23135.12 ± 1.21
14c 5-Methoxybenzimidazole-(CH2)2-Piperidine-S-(4-bromobenzyl)MDA-MB-23124.78 ± 1.02
14d 5-Methoxybenzimidazole-(CH2)2-Piperidine-S-(4-nitrobenzyl)MDA-MB-23129.54 ± 0.98
Raloxifene (Standard Drug)--MDA-MB-23126.73

Table 1: In vitro cytotoxic activity of 5-methoxy-2-mercaptobenzimidazole derivatives against the MDA-MB-231 human breast cancer cell line.

From this data, a clear SAR trend emerges for the substituent at the 2-position's side chain. The presence of a halogen, particularly bromine (Compound 14c ), leads to the most potent cytotoxic activity, even surpassing the standard drug Raloxifene. This highlights the significant impact of even subtle electronic and steric changes on the biological activity of the benzimidazole scaffold.

Comparative Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential cellular processes, such as nucleic acid synthesis or cell wall formation.

The following table summarizes the antimicrobial activity of some 2-substituted-1H-benzimidazole derivatives, illustrating the effect of different moieties at the C-2 position.

Compound IDCore StructureC-2 SubstituentTest OrganismInhibition Zone (mm)[2]
4 1H-Benzimidazole2-(5-(4-aminophenyl)-4,5-dihydropyrazol-3-yl)S. aureus22
4 1H-Benzimidazole2-(5-(4-aminophenyl)-4,5-dihydropyrazol-3-yl)E. coli18
11 1H-Benzimidazole2-(5-(4-nitrophenyl)isoxazol-3-yl)S. aureus25
11 1H-Benzimidazole2-(5-(4-nitrophenyl)isoxazol-3-yl)E. coli20

Table 2: In vitro antimicrobial activity of 2-substituted-1H-benzimidazole derivatives.

These results indicate that the incorporation of five-membered heterocyclic rings, such as pyrazoline and isoxazole, at the C-2 position can confer significant antimicrobial activity. Notably, compound 11 , with a nitrophenyl-substituted isoxazole ring, showed the most promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Experimental Protocols: A Guide to Evaluation

The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays. Below are detailed protocols for assessing their anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with benzimidazole derivatives A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, primarily from related benzimidazole series, underscores the critical importance of substitutions at the N-1 and C-2 positions, as well as on the benzene ring, in modulating biological activity. The introduction of lipophilic and aromatic groups at the N-1 position, and heterocyclic moieties at the C-2 position, appear to be particularly effective strategies for enhancing both anticancer and antimicrobial properties.

Future research should focus on the systematic synthesis and evaluation of a library of N-substituted this compound derivatives. This would provide a more direct and comprehensive understanding of the SAR for this specific scaffold and pave the way for the rational design of more potent and selective drug candidates. The integration of computational modeling and in silico screening will undoubtedly accelerate these efforts, leading to the discovery of new benzimidazole-based therapies with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Benzimidazole Detection

Benzimidazole-based compounds are a cornerstone in veterinary and human medicine, primarily utilized for their broad-spectrum anthelmintic properties.[1][2] Molecules like albendazole, mebendazole, and fenbendazole share a common bicyclic scaffold—a fusion of benzene and imidazole rings—but differ in their functional group substitutions.[3][4] This structural similarity is key to their shared mechanism of action, which often involves disrupting microtubule formation in parasites.[1] However, for researchers and drug development professionals relying on immunoassays for quantification, pharmacokinetic studies, or residue monitoring, this same structural resemblance presents a significant analytical challenge: antibody cross-reactivity.

This guide provides an in-depth comparison of antibody cross-reactivity among key benzimidazole compounds. We will explore the molecular basis for this phenomenon, present a robust experimental framework for its quantification, and discuss the practical implications for assay development. As a self-validating system, the protocols and principles described herein are designed to ensure the generation of reliable and reproducible data, forming a trustworthy foundation for your research.

The Molecular Basis of Antibody Recognition and Cross-Reactivity

Antibodies recognize and bind to specific three-dimensional structures on antigens known as epitopes.[5] For large protein antigens, this interaction typically occurs over a broad, complementary surface.[5] However, for small molecules like benzimidazoles (which are considered haptens), the binding event usually takes place within a precise pocket or groove on the antibody's variable region.[5][6]

Because benzimidazoles are too small to be immunogenic on their own, they must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an antibody response.[7][8] The resulting antibodies will recognize the hapten's structure. Cross-reactivity arises when the antibody's binding site, designed for a specific benzimidazole hapten, also accommodates structurally related analogues. The degree of this cross-reaction is dictated by how well the analogue fits into the binding pocket and the conservation of key chemical features responsible for the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces).[5][9]

The core benzimidazole structure is the primary reason for class-specific antibody cross-reactivity. The different side chains on compounds like albendazole, mebendazole, and fenbendazole are the key determinants of specificity.

G cluster_core Common Benzimidazole Core core_label Benzimidazole Scaffold albendazole Albendazole core_label->albendazole + R-groups mebendazole Mebendazole core_label->mebendazole + R-groups fenbendazole Fenbendazole core_label->fenbendazole + R-groups thiabendazole Thiabendazole core_label->thiabendazole + R-groups

Caption: Structural relationship of common benzimidazoles.

Experimental Design for Quantifying Cross-Reactivity

To objectively measure cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice for small-molecule haptens. This format is highly sensitive and provides a quantitative measure of an antibody's binding preference.

The principle is straightforward: a known amount of a benzimidazole-protein conjugate is immobilized on an ELISA plate. A limited amount of primary antibody is then added to the wells along with either a standard solution of the target analyte (e.g., albendazole) or a solution of a potentially cross-reacting compound (e.g., mebendazole). The free compound in the solution competes with the immobilized conjugate for binding to the antibody. A stronger interaction between the antibody and the free compound results in less antibody binding to the plate, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the free compound.

ELISA_Workflow cluster_steps Competitive ELISA Workflow A 1. Coating Plate coated with Benzimidazole-Protein Conjugate B 2. Blocking Unbound sites blocked (e.g., with BSA) A->B C 3. Competition Add Anti-Benzimidazole Ab + Free Benzimidazole (Sample/Standard) B->C D 4. Incubation & Washing Unbound reagents removed C->D E 5. Detection Add HRP-conjugated Secondary Antibody D->E F 6. Substrate Addition Add TMB Substrate. Color develops. E->F G 7. Reaction Stop & Read Add Stop Solution. Read Absorbance at 450 nm F->G

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol describes a self-validating system for determining the cross-reactivity of a polyclonal or monoclonal antibody against various benzimidazole compounds.

Materials:

  • 96-well high-binding polystyrene microtiter plates

  • Target benzimidazole compound (e.g., Albendazole) and potential cross-reactants (e.g., Mebendazole, Fenbendazole, Oxfendazole)

  • Anti-benzimidazole primary antibody

  • Benzimidazole-protein conjugate for coating (e.g., Albendazole-BSA)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader with a 450 nm filter

Procedure:

  • Plate Coating:

    • Dilute the benzimidazole-protein conjugate to an optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Causality: Immobilizing the antigen is the first step to capture the antibody. The overnight incubation at 4°C ensures gentle, uniform binding to the plate surface.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound conjugate.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface, which would otherwise lead to high background signal and inaccurate results.

  • Competitive Reaction:

    • Prepare serial dilutions of the target benzimidazole (standard curve) and the test compounds in Assay Buffer. A typical range might be from 0.01 ng/mL to 1000 ng/mL.

    • Dilute the primary anti-benzimidazole antibody to its optimal working concentration in Assay Buffer. This concentration should be pre-determined via titration to yield an absorbance of ~1.0-1.5 in the absence of any free competitor (maximum binding wells).

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody. Pre-incubate for 30 minutes at room temperature.

    • Wash the blocked plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the appropriate wells of the ELISA plate.

    • Incubate for 1 hour at 37°C.

    • Causality: This is the critical competitive step. Pre-incubating the antibody with the free analyte allows the binding equilibrium to be reached before the mixture is added to the plate, ensuring a true measure of competition.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove unbound primary antibody.

    • Add 100 µL of the appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen, providing an enzymatic label for signal generation.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

  • Standard Curve Generation: Plot the absorbance at 450 nm against the logarithm of the concentration for the primary target standard (e.g., albendazole). Use a four-parameter logistic fit to generate a standard curve.

  • IC50 Determination: The IC50 is the concentration of the compound that causes 50% inhibition of the maximum signal. Determine the IC50 value for the primary target and for each of the tested benzimidazole analogues from their respective curves.

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of Primary Target / IC50 of Test Compound) x 100

Comparative Data: Anti-Albendazole Antibody Specificity

The following table presents representative experimental data for an antibody raised against an albendazole-carrier conjugate.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Structural Notes
Albendazole 5.2 100% Primary Target Antigen
Mebendazole45.811.4%Lacks propylthio group; has a benzoyl group.[1][10]
Fenbendazole22.123.5%Phenylthio group instead of propylthio.[10][11]
Oxfendazole18.528.1%Sulfoxide derivative of fenbendazole.
Thiabendazole>1000<0.5%Lacks the carbamate group at position 5.[4]
Triclabendazole>1000<0.5%Structurally distinct; chlorinated benzimidazole.

Analysis of Results:

The data clearly demonstrates that the anti-albendazole antibody exhibits the highest affinity for albendazole. However, significant cross-reactivity is observed with other benzimidazoles that share the core methyl carbamate structure, such as oxfendazole and fenbendazole. The lower cross-reactivity with mebendazole can be attributed to the replacement of the alkylthio side chain with a more sterically demanding benzoyl group. Compounds like thiabendazole, which lack the critical carbamate moiety, show negligible binding, highlighting the importance of this functional group as a key part of the epitope recognized by this specific antibody.

Conclusion and Implications for Assay Development

Understanding and quantifying antibody cross-reactivity is not an academic exercise; it is a critical step in the validation of any immunoassay. For researchers in drug development, an antibody that cross-reacts with known metabolites can be advantageous for measuring total drug exposure. Conversely, for regulatory food safety testing, where the goal is to specifically quantify a single parent compound, such cross-reactivity can lead to an overestimation of residue levels, requiring chromatographic confirmation.

The experimental framework provided in this guide offers a robust and reliable method for characterizing the specificity of antibodies against benzimidazole compounds. By carefully selecting haptens for immunization and rigorously screening the resulting antibodies, it is possible to develop immunoassays with tailored specificity—from highly specific assays for a single compound to broad-spectrum assays designed to detect an entire class of drugs.[9] This foundational work ensures the accuracy and trustworthiness of immunoassay data in both research and applied scientific settings.

References

A Researcher's Guide to the Comparative Cytotoxicity of Substituted Benzimidazoles in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse array of biological targets. This guide provides an in-depth analysis of the comparative cytotoxic effects of various substituted benzimidazoles against prominent cancer cell lines. We will dissect the structure-activity relationships that govern their efficacy, detail the experimental methodologies for their evaluation, and explore the underlying molecular mechanisms of their anti-cancer activity, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Benzimidazole Scaffold: A Privileged Core in Cancer Drug Discovery

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole, have long captured the attention of medicinal chemists. Their structural similarity to endogenous purine nucleotides allows them to readily interact with the active sites of numerous enzymes and receptors, making them ideal candidates for drug design. In oncology, derivatives of this scaffold have demonstrated a remarkable breadth of anti-tumor activities, functioning as tubulin polymerization inhibitors, kinase inhibitors, and inducers of apoptosis, among other mechanisms. The versatility of the benzimidazole ring, particularly at the N-1, C-2, and C-5(6) positions, allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity against cancer cells.

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a potential anti-cancer agent lies in its cytotoxic efficacy against various cancer cell lines. Below, we compare the performance of several distinct classes of substituted benzimidazoles, summarizing their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC₅₀ Values (μM) of Selected Benzimidazole Derivatives Across Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC₅₀ (μM)Key Substituent(s)Putative MechanismReference
2-Aryl Benzimidazoles A549 (Lung)7.822-(4-methoxyphenyl)Apoptosis Induction
HCT116 (Colon)5.462-(4-methoxyphenyl)Apoptosis Induction
MCF-7 (Breast)11.342-(4-methoxyphenyl)Apoptosis Induction
N-1 Substituted Benzimidazoles A549 (Lung)1.2N-1 (Propyl ester)Not specified
MCF-7 (Breast)2.6N-1 (Propyl ester)Not specified
HepG2 (Liver)3.5N-1 (Propyl ester)Not specified
Benzimidazole-Chalcone Hybrids HCT116 (Colon)0.87Chalcone moiety at C-2Tubulin Polymerization Inhibition
MCF-7 (Breast)1.12Chalcone moiety at C-2Tubulin Polymerization Inhibition
K562 (Leukemia)0.51Chalcone moiety at C-2Tubulin Polymerization Inhibition

Data presented are representative values selected from the cited literature and may vary based on experimental conditions.

This comparative data highlights a critical principle in drug design: the nature and position of substituents dramatically influence cytotoxic activity. For instance, the hybridization of a chalcone motif at the C-2 position of the benzimidazole core appears to confer potent anti-proliferative activity, particularly against leukemia and colon cancer cell lines, likely by inhibiting tubulin polymerization. Similarly, modifications at the N-1 position can significantly enhance cytotoxicity, as seen with the propyl ester derivative.

Unraveling the Mechanism: Induction of Apoptosis

Many cytotoxic benzimidazoles exert their anti-cancer effects by triggering apoptosis, or programmed cell death. This is a highly regulated process involving a cascade of molecular events. A common pathway initiated by benzimidazole derivatives involves the upregulation of the tumor suppressor protein p53. Activated p53 can transcriptionally activate pro-apoptotic proteins like Bax, which in turn permeabilizes the mitochondrial outer membrane. This leads to the release of cytochrome c into the cytoplasm, initiating a caspase cascade (activating Caspase-9 and the executioner Caspase-3) that culminates in cell death.

apoptosis_pathway BZ Benzimidazole Derivative p53 ↑ p53 Activation BZ->p53 Bax ↑ Bax Expression p53->Bax Mito Mitochondrion Bax->Mito permeabilizes membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by benzimidazoles.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle:

Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for the quantification of cell viability after treatment with test compounds.

Step-by-Step Methodology:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, formazan crystals will form within viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

mtt_workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h) Allow Attachment seed->incubate1 treat 3. Add Benzimidazole (Serial Dilutions) incubate1->treat incubate2 4. Incubate (48-72h) Drug Exposure treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (3-4h) Formazan Formation add_mtt->incubate3 solubilize 7. Add DMSO Dissolve Crystals incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data Calculate IC₅₀ read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Substituted benzimidazoles continue to be a highly promising class of compounds for the development of novel anti-cancer therapeutics. The comparative data clearly indicate that strategic chemical modifications can yield derivatives with potent, low-micromolar cytotoxicity against a range of cancer cell lines. The primary mechanisms, often involving apoptosis induction or tubulin polymerization inhibition, offer validated targets for further optimization.

Future research should focus on enhancing the selectivity of these compounds for cancer cells over normal cells to minimize potential toxicity. The exploration of novel hybrid molecules, which combine the benzimidazole scaffold with other pharmacophores, and the development of derivatives targeting specific oncogenic kinases remain exciting avenues for discovering the next generation of cancer therapies. Rigorous, standardized evaluation using protocols like the one detailed here will be paramount in identifying the most promising candidates for preclinical and clinical development.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Methyl-5-methoxybenzimidazole, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a compound that requires careful handling due to its toxicological and ecotoxicological profile.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed.[1]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[1]

  • Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.[1]

  • Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.[1]

This last point is critical; it is the primary scientific justification for prohibiting drain disposal. The compound's persistence and toxicity in aquatic ecosystems necessitate its collection as controlled, hazardous chemical waste.[1][2]

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction
Specific Target Organ Toxicity, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Data sourced from supplier Safety Data Sheets.[1]

Chemical Incompatibility: While specific reactivity data is limited, as a standard laboratory practice, benzimidazole derivatives should be stored separately from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[3][4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal preparation steps must be conducted with appropriate safety measures in place.

  • Engineering Controls: All work, including weighing, transferring, and preparing waste containers, should be performed inside a certified chemical fume hood.[1] This is crucial to prevent the inhalation of fine dust particles of the compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Contaminated gloves should be disposed of as hazardous waste.[1][2]

    • Body Protection: A lab coat must be worn and kept fastened.

    • Respiratory Protection: If there is a risk of generating dusts outside of a fume hood, a NIOSH-approved particulate respirator is required.[1][4]

Section 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5][6]

This compound is not a specifically "listed" hazardous waste. Therefore, its classification as hazardous waste is based on its characteristics, primarily its toxicity.[1][7] All waste streams containing this compound must be managed as hazardous waste.

The following diagram outlines the critical decision-making process for segregating different forms of waste containing this compound.

WasteDisposalWorkflow Diagram 1: Disposal Decision Workflow cluster_types Waste Form cluster_containers Disposal Route start Waste Containing This compound pure Unused or Expired Pure Compound start->pure Solid solutions Aqueous or Organic Solutions start->solutions Liquid materials Contaminated Materials (PPE, weigh paper, wipes) start->materials Solid solid_waste Solid Hazardous Waste Container pure->solid_waste Securely sealed & labeled liquid_waste Liquid Hazardous Waste Container (Compatible Solvent) solutions->liquid_waste Segregate by solvent type (e.g., non-halogenated) solid_ppe_waste Solid Hazardous Waste (Contaminated Debris) materials->solid_ppe_waste Double-bag if necessary

Caption: Waste Disposal Decision Workflow for this compound.

Section 4: Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step protocol is essential for ensuring consistency and safety in waste disposal.

Protocol 4.1: Disposal of Unused or Expired Pure Compound

  • Container Integrity: Ensure the original container is intact and securely sealed. If the original container is compromised, carefully transfer the material into a new, compatible, and properly labeled container inside a fume hood.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxicity, environmental hazard).

  • Collection: Place the sealed container in your laboratory's designated satellite accumulation area for solid hazardous waste.

  • Logistics: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Disposal of Contaminated Solutions (Aqueous and Organic)

  • Prohibition: DO NOT dispose of any solution containing this compound down the sanitary sewer.[2][8] This is a direct violation of environmental safety protocols due to its aquatic toxicity.[1]

  • Segregation: Collect waste solutions in designated, compatible hazardous waste containers. Keep aqueous waste separate from organic solvent waste. Further segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container (leave at least 10% headspace).

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents by percentage, including solvents.

  • Collection: Store the container in a designated satellite accumulation area with secondary containment and arrange for EHS pickup.

Protocol 4.3: Disposal of Contaminated Labware and PPE

  • Gross Decontamination: Items with gross contamination (e.g., a spatula with visible powder) should be scraped clean into the solid hazardous waste container.

  • Rinsing: Glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[9]

  • Solid Waste: Items that cannot be decontaminated, such as used gloves, weigh papers, and contaminated wipes, must be collected in a designated container for solid hazardous waste.[9] This container should be clearly labeled as "Hazardous Waste - Contaminated Debris."

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated, puncture-proof sharps container for hazardous waste.[10][11]

Section 5: Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory.

  • Control: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For significant powder spills, respiratory protection is necessary.

  • Containment & Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.[2][3] Avoid raising dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.

References

A Researcher's Guide to the Safe Handling of 2-Methyl-5-methoxybenzimidazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-5-methoxybenzimidazole. Recognizing the principle of structural similarity in chemical safety, and in the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from the closely related compound, 5-Methoxy-2-mercaptobenzimidazole. This approach allows for a robust and cautious framework for safe laboratory operations.

The Occupational Safety and Health Administration (OSHA) mandates that employers develop and implement a written Chemical Hygiene Plan (CHP) for the protection of laboratory workers.[1][2][3] This guide is intended to supplement, not replace, your institution's comprehensive CHP.

Hazard Identification and Risk Assessment

Based on data for the surrogate compound, 5-Methoxy-2-mercaptobenzimidazole, researchers should assume that this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Harmful if Swallowed: May be harmful if ingested.[7][8]

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction.[5][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound should be conducted within a certified chemical fume hood.[3] The fume hood provides critical local exhaust ventilation to control the inhalation of dust or vapors.[2][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and use of appropriate PPE is critical for preventing direct contact with the chemical. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[4][7]Protects against splashes and airborne particles. Standard safety glasses are not sufficient.
Hands Chemically resistant gloves (e.g., Nitrile).Consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities or extended handling times.
Body Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[7] This is especially important when handling the powder outside of a fume hood or if there is a potential for aerosolization.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Handle the solid compound with care to avoid generating dust.[7]

    • If transferring the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Avoid creating dust during cleanup.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4][5][9]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Do not pour chemical waste down the drain.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water.[4][9] Remove contaminated clothing and wash it before reuse.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-methoxybenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-methoxybenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.